Talaporfin sodium
Description
Properties
IUPAC Name |
tetrasodium;(2S)-2-[[2-[(2S,3S)-7-carboxylato-3-(2-carboxylatoethyl)-17-ethenyl-12-ethyl-2,8,13,18-tetramethyl-2,3,23,24-tetrahydroporphyrin-5-yl]acetyl]amino]butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H41N5O9.4Na/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24;;;;/h7,12-14,18,22,30,39-40H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52);;;;/q;4*+1/p-4/t18-,22-,30-;;;;/m0..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWROAPZCOJYGT-OBJGRMLXSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)NC(CC(=O)[O-])C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37N5Na4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420519 | |
| Record name | Talaporfin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
799.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220201-34-3, 220680-62-6 | |
| Record name | Talaporfin sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220201343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talaporfin sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALAPORFIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L63605PZ70 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Talaporfin Sodium: An In-Depth Technical Guide to its Absorption Spectrum and Photodynamic Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of talaporfin sodium, a second-generation photosensitizer pivotal in the field of photodynamic therapy (PDT). A detailed analysis of its absorption spectrum, peak wavelengths, and molar absorptivity is presented, alongside the experimental protocols for their determination and application. Furthermore, this guide elucidates the key molecular pathways involved in its therapeutic action through detailed diagrams.
Absorption Spectrum and Peak Wavelengths of this compound
This compound, a chlorin-based photosensitizer, exhibits a characteristic absorption spectrum with a strong peak in the blue region of the spectrum, known as the Soret band, and several weaker peaks in the red region, called Q bands. The most therapeutically relevant peak is the longest-wavelength Q band, as light at this wavelength offers deeper tissue penetration, a crucial advantage for treating solid tumors.[1][2][3] The precise absorption maxima (λmax) and the molar absorption coefficient (ε) are dependent on the solvent environment.
Data Presentation: Spectroscopic Properties of this compound
| Solvent/Condition | Soret Band λmax (nm) | Q Bands λmax (nm) | Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹) |
| pH 7.4 Phosphate Buffer (PBS) | 398[4] | 502, 530, 620, 654[4] | ε at 400 nm = 180,000; ε at 654 nm = 40,000 |
| Dioxane | 402 | 663 | ε at 402 nm = 111,000; ε at 663 nm = 38,000 |
| Conjugated with Albumin (in PBS) | ~408 | Red-shifted by ~10 nm | Not explicitly stated, but spectral shifts are noted. |
| Clinically Targeted Wavelength | N/A | 664 | The absorption coefficient at 664 nm is noted to be high. |
Experimental Protocols
Protocol 1: Determination of UV-Vis Absorption Spectrum
This protocol outlines a generalized method for obtaining the absorption spectrum of this compound.
Objective: To measure the absorbance of this compound across a range of wavelengths to determine its absorption maxima (λmax) and calculate molar absorptivity (ε).
Materials:
-
This compound powder
-
Spectroscopic grade solvent (e.g., pH 7.4 Phosphate Buffered Saline, Dioxane)
-
Calibrated dual-beam UV-Vis spectrophotometer (e.g., JASCO V-570)
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent within a volumetric flask to create a stock solution of known concentration (e.g., 1 mM).
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance reading within the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Spectrophotometer Setup: Turn on the spectrophotometer and its lamps, allowing at least 20 minutes for stabilization. Set the desired wavelength range for the scan (e.g., 350 nm to 750 nm).
-
Blanking/Baseline Correction: Fill two cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan to zero the instrument, correcting for any absorbance from the solvent and cuvettes.
-
Sample Measurement: Replace the blank cuvette in the sample beam path with a cuvette containing the this compound working solution.
-
Data Acquisition: Initiate the wavelength scan. The instrument will measure and plot absorbance versus wavelength.
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q bands from the resulting spectrum.
-
Using the Beer-Lambert law (A = εcl), where A is the absorbance at a specific λmax, c is the molar concentration, and l is the path length (1 cm), calculate the molar absorptivity (ε).
-
Protocol 2: Standard In Vitro Photodynamic Therapy Workflow
This protocol describes a typical experiment to evaluate the efficacy of this compound-mediated PDT on cancer cells in culture.
Objective: To induce phototoxicity in a cancer cell line and assess cell viability post-treatment.
Materials:
-
Cancer cell line (e.g., esophageal squamous cell carcinoma)
-
Complete cell culture medium
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Cell viability assay kit (e.g., MTT, WST-1)
-
Diode laser or LED light source with a specific wavelength output (e.g., 664 nm).
-
Radiometer to measure light power density.
Methodology:
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well) at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Photosensitizer Incubation: Prepare a solution of this compound in a serum-free medium. Remove the old medium from the cells, wash with PBS, and add the this compound solution. Incubate for a specific period (e.g., 2 hours).
-
Irradiation:
-
After incubation, wash the cells with PBS to remove any free this compound.
-
Add fresh, complete medium to the wells.
-
Irradiate the cells with the light source at the specific wavelength (e.g., 664 nm). The light dose (J/cm²) is controlled by the power density (mW/cm²) and the exposure time. A control group should be kept in the dark.
-
-
Post-Irradiation Incubation: Return the plate to the incubator for a further period (e.g., 24-48 hours) to allow for the full development of cytotoxic effects.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. Measure the absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control group. Plot dose-response curves to determine parameters like the IC₅₀ value.
Signaling Pathways and Mechanisms of Action
General Mechanism of this compound in PDT
The therapeutic effect of this compound is initiated by light activation, leading to the generation of cytotoxic reactive oxygen species (ROS). This process culminates in direct cell killing, vascular damage, and the stimulation of an anti-tumor immune response.
Caption: General mechanism of action for this compound PDT.
Cellular Uptake and Trafficking of this compound
This compound enters cancer cells through specific endocytic pathways. Its intracellular journey involves translocation through endosomes to lysosomes, where it is ultimately degraded. This uptake mechanism is an active process requiring cellular energy.
Caption: Cellular uptake and trafficking pathway of this compound.
PDT-Induced Vascular Shutdown Signaling
A key component of this compound's efficacy is its ability to destroy tumor vasculature. This is achieved by inducing changes in endothelial cells through the RhoA/ROCK signaling pathway, leading to vascular occlusion and tumor ischemia.
Caption: Signaling pathway for PDT-induced vascular shutdown.
References
An In-depth Technical Guide to the Photophysical and Photochemical Properties of Talaporfin Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talaporfin sodium, also known as mono-L-aspartyl chlorin e6 (NPe6) and commercially as Laserphyrin®, is a second-generation photosensitizer used in photodynamic therapy (PDT).[1][2][3] Derived from plant chlorophyll, it is a chlorin-based compound that has demonstrated significant efficacy in the treatment of various malignancies, including early-stage lung cancer and esophageal cancer.[1][2] As a second-generation agent, this compound offers key advantages over its predecessors, such as porfimer sodium. These benefits include a more rapid clearance from the body, which reduces the period of patient photosensitivity, and a strong absorption peak at a longer wavelength (~664 nm), enabling deeper light penetration into tumor tissues.
This guide provides a comprehensive overview of the core photophysical and photochemical properties of this compound, details key experimental methodologies, and illustrates the critical signaling pathways involved in its therapeutic action.
Photophysical Properties
The efficacy of a photosensitizer is fundamentally governed by its ability to absorb light and transfer that energy to generate cytotoxic species. The photophysical characteristics of this compound are well-suited for this purpose.
Absorption and Emission Spectra
This compound exhibits a characteristic absorption spectrum for a chlorin, with an intense Soret band in the violet-blue region and several weaker Q bands in the green to red region of the spectrum.
-
Soret Band: A strong absorption peak is observed around 398-405 nm.
-
Q Bands: Multiple peaks are present at approximately 502 nm, 530 nm, 620 nm, and, most importantly for PDT, a prominent peak in the range of 654-664 nm . This long-wavelength absorption maximum is critical for clinical applications as it falls within the "phototherapeutic window," where light can penetrate biological tissues most effectively. It is noteworthy that when this compound binds to albumin in the bloodstream, its absorption band experiences a bathochromic (red) shift of about 10 nm.
Upon excitation, this compound relaxes via fluorescence, emitting light with a peak at approximately 670 nm .
Quantum Yields and Excited State Dynamics
A crucial feature for an effective photosensitizer is a low fluorescence quantum yield (Φf) and a high triplet state quantum yield (ΦT). A low Φf implies that the excited singlet state does not readily decay back to the ground state by emitting a photon. Instead, it efficiently undergoes intersystem crossing (ISC) to the more stable, long-lived triplet state, which is essential for the subsequent photochemical reactions. The fluorescence quantum yield for this compound in water is reported to be very low, on the order of 10⁻³.
Table 1: Summary of Photophysical Properties of this compound
| Property | Value | Reference(s) |
| Soret Band Absorption (λmax) | ~398 - 405 nm | |
| Therapeutic Q-Band Absorption (λmax) | ~664 nm | |
| Fluorescence Emission (λmax) | ~670 nm | |
| Fluorescence Quantum Yield (Φf) | ~0.001 (in water) |
Photochemical Properties
The therapeutic effect of this compound is mediated by the photochemical reactions that occur following light activation. These reactions lead to the production of highly reactive oxygen species (ROS) that induce localized cytotoxicity.
Mechanism of Action and Reactive Oxygen Species (ROS) Generation
The mechanism of this compound-mediated PDT follows a well-established sequence of events.
-
Light Absorption: The ground-state photosensitizer (S₀) absorbs a photon of a specific wavelength (e.g., 664 nm), transitioning to a short-lived excited singlet state (S₁).
-
Intersystem Crossing (ISC): The molecule in the S₁ state rapidly undergoes intersystem crossing to a more stable, long-lived excited triplet state (T₁). This is the most critical step for PDT.
-
Photochemical Reactions: The triplet-state photosensitizer can initiate two types of reactions:
-
Type I Reaction: The T₁ photosensitizer reacts directly with a substrate (e.g., lipids, proteins) via electron transfer, producing radical ions which then react with molecular oxygen to form ROS such as superoxide anion (O₂⁻) and hydroxyl radicals (•OH).
-
Type II Reaction: The T₁ photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), which is abundant in tissues. This energy transfer converts oxygen into the highly reactive and cytotoxic singlet oxygen (¹O₂).
-
This compound is understood to exert its cytotoxic effects predominantly through the Type II mechanism , making singlet oxygen the primary mediator of cell death.
Caption: General mechanism of this compound-mediated photodynamic therapy.
Singlet Oxygen Quantum Yield (ΦΔ)
The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of ¹O₂ generation per photon absorbed. It is a critical parameter for evaluating the photochemical potency of a photosensitizer. The reported singlet oxygen quantum yield for this compound is 0.53 , indicating that for every 100 photons absorbed, 53 molecules of singlet oxygen are produced.
Photobleaching
Photobleaching is the light-induced degradation of a photosensitizer, leading to a loss of its fluorescence and photosensitizing capacity. For this compound, photobleaching is observed upon irradiation and occurs more rapidly in cancer cells than in normal cells. This phenomenon is directly linked to the efficient generation of ROS, which can, in turn, degrade the photosensitizer molecule itself. Clinically, this can be a useful indicator, as the disappearance of fluorescence during treatment can suggest that the photosensitizer has been consumed and the therapeutic reaction is complete.
Table 2: Summary of Photochemical Properties of this compound
| Property | Value | Reference(s) |
| Primary Mechanism | Type II (Singlet Oxygen Generation) | |
| Primary Cytotoxic Species | Singlet Oxygen (¹O₂) | |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.53 |
Experimental Protocols & Workflows
Standardized protocols are essential for the preclinical evaluation of photosensitizers. Below are representative methodologies for determining key parameters and assessing in vitro efficacy.
Protocol for Singlet Oxygen Quantum Yield (ΦΔ) Determination
The most accurate method for determining ΦΔ is through the direct detection of singlet oxygen's characteristic near-infrared phosphorescence.
Methodology: Near-Infrared Spectroscopy (NIRS)
-
Sample Preparation: Prepare solutions of the photosensitizer (this compound) and a reference standard with a known ΦΔ (e.g., phenalenone) in a suitable solvent (e.g., deuterated water, D₂O, to prolong ¹O₂ lifetime). Ensure concentrations are adjusted to have similar absorbance at the excitation wavelength.
-
Instrumentation: Use a highly sensitive spectrometer equipped with a near-infrared detector (e.g., a liquid nitrogen-cooled Germanium detector) capable of detecting the weak phosphorescence of ¹O₂ centered at ~1270 nm.
-
Excitation: Excite the sample using a laser or filtered lamp at a wavelength where the photosensitizer absorbs strongly (e.g., 405 nm or 664 nm).
-
Data Acquisition: Record the phosphorescence emission spectrum from ~1200 nm to 1350 nm for both the sample and the reference standard under identical experimental conditions (laser power, geometry, solvent).
-
Calculation: The quantum yield of the sample (ΦΔ_sample) is calculated relative to the standard (ΦΔ_std) using the following equation:
ΦΔ_sample = ΦΔ_std × (I_sample / I_std) × (A_std / A_sample)
Where I is the integrated intensity of the ¹O₂ phosphorescence signal and A is the absorbance of the photosensitizer solution at the excitation wavelength.
Standard In Vitro PDT Efficacy Workflow
This workflow outlines the steps to assess the cytotoxic effect of this compound-PDT on cancer cell lines.
Caption: A standard experimental workflow for in vitro PDT studies.
Signaling Pathways in this compound PDT
The cellular damage initiated by ROS triggers a complex network of signaling pathways, culminating in cell death and influencing the tumor microenvironment.
Induction of Cell Death
This compound-PDT is known to induce multiple cell death modalities, including apoptosis, necrosis, and autophagy. The dominant pathway can depend on the cell type, photosensitizer dose, and light fluence. The generated ROS cause direct oxidative damage to critical cellular components, particularly mitochondria and cellular membranes. This damage can lead to the release of pro-apoptotic factors like cytochrome c, activating the caspase cascade and leading to programmed cell death (apoptosis). At higher PDT doses, severe and rapid damage can overwhelm cellular repair mechanisms, resulting in cellular swelling and membrane rupture characteristic of necrosis.
Furthermore, PDT can induce the expression and release of Damage-Associated Molecular Patterns (DAMPs), such as calreticulin (CRT), High Mobility Group Box 1 (HMGB1), and ATP. The release of these molecules signals to the immune system, transforming the cell death into an immunogenic event that can stimulate an anti-tumor immune response.
Caption: Downstream cellular effects of this compound-mediated PDT.
Vascular Shutdown Effects
In addition to directly killing tumor cells, this compound-PDT has a profound impact on the tumor vasculature, leading to vascular shutdown. This antivascular effect is a key component of its therapeutic efficacy, as it deprives the tumor of essential oxygen and nutrients. The mechanism involves damage to endothelial cells lining the tumor blood vessels. This process has been shown to be mediated by the RhoA/ROCK pathway . PDT-induced ROS activate Rho-GTP, which in turn activates ROCK. This leads to an increase in myosin light chain (MLC) phosphorylation, triggering the formation of F-actin stress fibers and microtubule depolymerization, ultimately causing the destruction of endothelial tubes and shutdown of tumor blood flow.
Caption: Signaling pathway for PDT-induced tumor vascular shutdown.
References
Core Mechanism of Action in Photodynamic Therapy
An In-depth Technical Guide to the Singlet Oxygen Quantum Yield of Talaporfin Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the singlet oxygen quantum yield of this compound, a second-generation photosensitizer pivotal in photodynamic therapy (PDT). The document collates key quantitative data, details the experimental methodologies for determining quantum yield, and visualizes the core mechanisms of action and cellular uptake pathways.
This compound, also known as mono-L-aspartyl chlorin e6 (NPe6), is a photosensitizing agent activated by a specific wavelength of light.[1][2] Upon systemic administration, it selectively accumulates in tumor tissues, partly due to the enhanced permeability and retention (EPR) effect.[1][3] When irradiated with laser light, typically at a wavelength of 664 nm, this compound transitions from its ground state to an excited singlet state.[1] This energy is then transferred to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).
These ROS induce cellular damage by targeting lipids, proteins, and nucleic acids, leading to cell death through apoptosis and necrosis. Beyond direct cytotoxicity, this process also damages the tumor vasculature, causing vascular shutdown and stimulating an anti-tumor immune response.
Quantitative Analysis: Singlet Oxygen Quantum Yield
The singlet oxygen quantum yield (ΦΔ) is a critical parameter that quantifies the efficiency of a photosensitizer in generating singlet oxygen upon light absorption. It is defined as the fraction of excited photosensitizer molecules that lead to the formation of singlet oxygen. Values for this compound have been reported in the literature, with variations depending on the experimental conditions and measurement techniques.
| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Medium | Measurement Technique | Reference |
| This compound | 0.53 | Not Specified | Near-Infrared Luminescence Spectroscopy | |
| Mono-L-aspartyl chlorin e6 (NPe6) | 0.77 | Phosphate Buffer (pH 7.4) | Detection of Near-Infrared Luminescence |
Experimental Protocols for Quantum Yield Determination
The determination of ΦΔ is crucial for dosimetry in PDT. Several methods are employed, with direct measurement via luminescence spectroscopy and indirect chemical trapping methods being common.
Method 1: Near-Infrared Luminescence Spectroscopy (Direct Method)
This method directly detects the characteristic phosphorescence of singlet oxygen at approximately 1270 nm.
-
Principle: The intensity of the near-infrared luminescence emitted by singlet oxygen upon its decay to the ground state is proportional to the amount of singlet oxygen generated.
-
Experimental Workflow:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent. A standard photosensitizer with a known quantum yield (e.g., Methylene Blue or Rose Bengal) is prepared under identical conditions for calibration.
-
Excitation: The sample is excited by a light source, typically a laser, at the absorption wavelength of the photosensitizer (e.g., 630 nm or 664 nm).
-
Detection: A sensitive near-infrared detector, such as a germanium photodiode, is positioned at a 90° angle to the excitation beam to capture the luminescence signal around 1270 nm.
-
Data Acquisition: The integrated luminescence intensity is measured over time for both the this compound sample (E_PS) and the standard sensitizer (E_Std).
-
Calculation: The singlet oxygen quantum yield of this compound (ΦΔ_PS) is calculated relative to the standard (ΦΔ_Std) using the following equation: ΦΔ_PS = (E_PS / E_Std) × ΦΔ_Std
-
-
Notes: This method is considered highly accurate as it directly measures the species of interest. The lifetime of singlet oxygen is very short, especially in aqueous media, which makes sensitive and fast detection crucial.
Method 2: Chemical Trapping (Indirect Method)
This method uses a chemical probe that reacts specifically with singlet oxygen, and the rate of this reaction is monitored.
-
Principle: A singlet oxygen acceptor (or "trapper"), such as rubrene or diphenylisobenzofuran (DPBF), is added to the photosensitizer solution. The acceptor is consumed in a reaction with ¹O₂, and the decrease in its concentration, typically measured by UV-Vis absorption spectroscopy, is used to quantify the singlet oxygen produced.
-
Experimental Workflow:
-
Sample Preparation: A solution containing this compound and the chemical trapper (e.g., rubrene) is prepared in a suitable solvent.
-
Irradiation: The solution is irradiated with light of a wavelength absorbed by the photosensitizer but not by the trapper.
-
Monitoring: At regular time intervals, the absorbance of the chemical trapper is measured at its maximum absorption wavelength (e.g., 522 nm for rubrene).
-
Data Analysis: The rate of decrease in the trapper's absorbance is determined. This rate is proportional to the rate of singlet oxygen generation.
-
Calculation: By comparing the trapping rate with that obtained using a standard photosensitizer under identical conditions, the relative quantum yield can be calculated.
-
Cellular Uptake and Signaling Pathways
Cellular Uptake Mechanism
The efficacy of PDT is dependent on the efficient uptake of the photosensitizer by target cells. For this compound, this process is an active, energy-dependent mechanism.
-
Mechanism: this compound is taken into cancer cells via both clathrin- and caveolae-dependent endocytosis. This process requires intracellular ATP.
-
Intracellular Localization: Following endocytosis, talaporfin co-localizes within early endosomes and subsequently accumulates in lysosomes.
Signaling Pathway for Vascular Shutdown
A key component of talaporfin-mediated PDT is its effect on the tumor vasculature. The generated ROS induce damage to endothelial cells, leading to vascular shutdown.
-
Mechanism: In human umbilical vein endothelial cells (HUVECs), talaporfin-based PDT leads to the destruction of endothelial tubes and depolymerization of microtubules.
-
Signaling Cascade: This process triggers the formation of F-actin stress fibers and a significant increase in the phosphorylation of the myosin light chain (MLC). This cascade is mediated by the RhoA/ROCK pathway. Pre-treatment with a ROCK inhibitor (Y27632) prevents the PDT-induced stress fiber formation and MLC phosphorylation, confirming the pathway's involvement.
References
Cellular Uptake of Talaporfin Sodium in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talaporfin sodium, a second-generation photosensitizer, is utilized in photodynamic therapy (PDT) for the treatment of various cancers.[1] Its efficacy is critically dependent on its selective accumulation within tumor cells. Understanding the cellular uptake mechanisms of this compound is paramount for optimizing PDT protocols and developing more effective cancer therapies. This technical guide provides an in-depth overview of the cellular uptake pathways of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Cellular Uptake Pathways
The primary mechanism for this compound entry into cancer cells is endocytosis , an active and energy-dependent process.[1][2] Specifically, two major endocytic pathways have been identified as crucial for its internalization:
-
Clathrin-Dependent Endocytosis: This pathway involves the formation of clathrin-coated pits on the plasma membrane, which invaginate to form vesicles containing extracellular material, including this compound.[1][2]
-
Caveolae-Dependent Endocytosis: This process is mediated by small, flask-shaped invaginations of the plasma membrane called caveolae.
The uptake of this compound is an active transport process, requiring a significant amount of intracellular ATP. Following internalization, this compound is trafficked through the endosomal pathway, moving from early endosomes to lysosomes. Ultimately, it is degraded by lysosomal enzymes.
Quantitative Analysis of this compound Uptake
The uptake of this compound can be quantified by measuring its intracellular fluorescence intensity. Studies have shown that uptake varies among different cancer cell lines and is dependent on the concentration of this compound and the incubation time. The use of specific inhibitors for different endocytic pathways allows for the quantitative assessment of each pathway's contribution to the overall uptake.
Table 1: Effect of Endocytosis Inhibitors on this compound Uptake in Cancer Cells
| Inhibitor | Target Pathway | Cancer Cell Line | Concentration | Incubation Time | % Reduction in Uptake (Mean ± SE) | Reference |
| 2-Deoxy-D-glucose (2-DG) & Sodium Azide (NaN3) | ATP Synthesis | MFH03 (Malignant Fibrous Histiocytoma) | 50 mM & 3 mM | 4 hours | ~60% | |
| Pitstop® 2 | Clathrin-Dependent Endocytosis | A549 (Lung Cancer) | 30 µM | 4 hours | ~40% | |
| Pitstop® 2 | Clathrin-Dependent Endocytosis | MIA PaCa2 (Pancreatic Cancer) | 30 µM | 4 hours | ~35% | |
| Wortmannin | PI3K (Downstream of K-Ras) | A549 (Lung Cancer) | 100 nM | 4 hours | ~50% | |
| ZSTK474 | PI3K (Downstream of K-Ras) | A549 (Lung Cancer) | 1 µM | 4 hours | ~45% | |
| Sorafenib | MAPK (Downstream of K-Ras) | A549 (Lung Cancer) | 10 µM | 4 hours | ~40% | |
| Trametinib | MAPK (Downstream of K-Ras) | A549 (Lung Cancer) | 100 nM | 4 hours | ~35% |
Note: The percentage reduction in uptake is estimated from graphical data presented in the cited literature and may not be exact values.
Signaling Pathway Involvement: The Role of K-Ras
The uptake of this compound is not a passive process but is actively regulated by intracellular signaling pathways. The K-Ras signaling pathway has been identified as a key regulator of this process. Activation of K-Ras and its downstream effectors, the PI3K/Akt and MAPK/ERK pathways, promotes the endocytosis of this compound. Inhibition of these pathways leads to a significant reduction in its cellular uptake, as detailed in Table 1.
Experimental Protocols
Cell Culture
-
Cell Lines: A549 (human lung carcinoma), MIA PaCa-2 (human pancreatic carcinoma), and other relevant cancer cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency using standard trypsinization procedures.
This compound Uptake Assay using Flow Cytometry
This protocol allows for the quantitative measurement of intracellular this compound fluorescence.
-
Cell Seeding: Seed cancer cells in 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere for 24 hours.
-
Inhibitor Pre-treatment (for inhibitor studies): Pre-incubate the cells with the desired inhibitor (e.g., Pitstop® 2, Wortmannin) at the specified concentration for 1 hour.
-
This compound Incubation: Add this compound to the culture medium at a final concentration of 30 µg/mL.
-
Incubation: Incubate the cells for 4 hours at 37°C.
-
Cell Harvesting:
-
Wash the cells three times with phosphate-buffered saline (PBS).
-
Detach the cells using trypsin-EDTA.
-
Collect the cells by centrifugation.
-
-
Fixation: Resuspend the cell pellet in 0.5% formalin in PBS.
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cell suspension using a flow cytometer. The fluorescence of this compound is typically excited at 405 nm and detected using a 670 nm long-pass filter.
Subcellular Localization by Fluorescence Microscopy
This protocol is used to visualize the intracellular localization of this compound.
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips.
-
This compound Incubation: Incubate the cells with 30 µg/mL this compound for the desired time (e.g., 4 hours).
-
Organelle Staining (Optional): To visualize specific organelles, incubate the cells with organelle-specific fluorescent probes (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria) according to the manufacturer's instructions.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Acquire fluorescence images using a confocal laser scanning microscope. This compound fluorescence can be excited using a 405 nm laser, and its emission can be collected in the far-red spectrum.
Conclusion
The cellular uptake of this compound in cancer cells is a complex, multi-faceted process predominantly driven by clathrin- and caveolae-dependent endocytosis. This uptake is an active, ATP-dependent mechanism that is further regulated by the K-Ras signaling pathway. The subsequent trafficking of this compound to lysosomes for degradation is a key aspect of its intracellular fate. A thorough understanding of these pathways and their regulation is essential for the rational design of strategies to enhance the selective accumulation of this compound in tumors, thereby improving the therapeutic efficacy of photodynamic therapy. The experimental protocols provided herein offer a framework for researchers to investigate these processes in their own research settings.
References
The Energetic Gateway: A Technical Guide to the Role of ATP in Talaporfin Sodium Cellular Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talaporfin sodium, a second-generation photosensitizer, is a key component in photodynamic therapy (PDT), a promising modality for cancer treatment.[1][2] Its therapeutic efficacy is critically dependent on its selective accumulation within cancer cells.[1][2] This technical guide provides an in-depth exploration of the cellular uptake mechanisms of this compound, with a core focus on the indispensable role of adenosine triphosphate (ATP). Understanding these energy-dependent pathways is paramount for optimizing PDT protocols and developing novel drug delivery strategies.
ATP-Dependent Endocytosis: The Primary Mechanism of this compound Uptake
The cellular entry of this compound is not a passive diffusion process but rather an active, energy-dependent mechanism.[3] Research has conclusively demonstrated that high levels of intracellular ATP are essential for the efficient uptake of this photosensitizer. The primary mechanism of uptake has been identified as endocytosis, a process by which cells internalize molecules by engulfing them in a vesicle. Specifically, this compound utilizes two major endocytic pathways: clathrin-dependent and caveolae-dependent endocytosis.
Depletion of intracellular ATP has been shown to significantly curtail the uptake of this compound, confirming the energy-dependent nature of this process. This is a crucial consideration for the tumor microenvironment, where fluctuating energy levels can influence the efficacy of PDT.
The K-Ras Signaling Nexus
Recent studies have implicated the activation of the K-Ras signaling pathway as a regulatory mechanism in this compound uptake. The K-Ras protein, a small GTPase, is a well-known regulator of various cellular processes, including endocytosis. While the precise molecular cascade is still under investigation, it is understood that activated K-Ras can influence both clathrin- and caveolae-mediated endocytic pathways, thereby modulating the internalization of this compound. Inhibition of the K-Ras signaling pathway has been shown to reduce the uptake of the photosensitizer, highlighting its role in this intricate process.
Quantitative Data on this compound Uptake and ATP Dependence
The following table summarizes the quantitative data from key studies investigating the impact of ATP depletion and endocytosis inhibition on the cellular uptake of this compound.
| Cell Line | Treatment | Concentration | Incubation Time | Uptake Inhibition (%) | Reference |
| MFH03 (Malignant Fibrous Histiocytoma) | 2-Deoxy-D-glucose (2-DG) & Sodium Azide (NaN3) | 50 mM 2-DG, 0.1% NaN3 | 4 hours | Significant reduction | |
| MFH03 | Sucrose (Clathrin inhibitor) | 450 mM | 4 hours | ~40% | |
| MFH03 | Genistein (Caveolae inhibitor) | 200 µM | 4 hours | ~30% | |
| A549 (Lung Carcinoma) | Sorafenib (Ras/Raf inhibitor) | 10 µM | 4 hours | ~50% | |
| MIA PaCa-2 (Pancreatic Carcinoma) | Sorafenib (Ras/Raf inhibitor) | 10 µM | 4 hours | ~60% |
Signaling Pathways and Experimental Workflows
Signaling Pathway of ATP-Dependent this compound Uptake
Caption: ATP-dependent cellular uptake of this compound via endocytosis.
Experimental Workflow for Assessing ATP-Dependent Uptake
Caption: Workflow for ATP depletion and this compound uptake analysis.
Experimental Protocols
Protocol 1: Measurement of Intracellular this compound Concentration
Objective: To quantify the amount of this compound taken up by cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Fluorometer or fluorescence microplate reader
-
96-well black microplates
Methodology:
-
Cell Seeding: Seed cells in a 96-well black microplate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
This compound Incubation: Remove the culture medium and add fresh medium containing the desired concentration of this compound. Incubate for the desired time period (e.g., 4 hours).
-
Washing: After incubation, aspirate the this compound-containing medium and wash the cells three times with ice-cold PBS to remove any extracellular photosensitizer.
-
Cell Lysis: Add 100 µL of cell lysis buffer to each well and incubate on a shaker for 15 minutes at room temperature.
-
Fluorescence Measurement: Measure the fluorescence intensity of the cell lysate using a fluorometer or microplate reader. The excitation and emission wavelengths for this compound are typically around 405 nm and 665 nm, respectively.
-
Data Analysis: Create a standard curve using known concentrations of this compound to determine the intracellular concentration in the experimental samples. Normalize the fluorescence intensity to the protein concentration of the cell lysate if necessary.
Protocol 2: ATP Depletion Assay
Objective: To investigate the effect of ATP depletion on this compound uptake.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
2-Deoxy-D-glucose (2-DG)
-
Sodium azide (NaN3)
-
This compound solution
-
Materials for intracellular this compound measurement (as in Protocol 1)
-
ATP measurement kit (e.g., luciferase-based assay)
Methodology:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
ATP Depletion: Pre-incubate the cells with a combination of 2-DG (e.g., 50 mM) and NaN3 (e.g., 0.1%) in glucose-free medium for 1-2 hours to inhibit glycolysis and oxidative phosphorylation, respectively.
-
Confirmation of ATP Depletion (Optional but Recommended): In a parallel set of wells, measure the intracellular ATP levels using a commercially available ATP assay kit to confirm the effectiveness of the depletion protocol.
-
This compound Incubation: Following the pre-incubation period, add this compound to the medium (still containing 2-DG and NaN3) and incubate for the desired time.
-
Measurement of this compound Uptake: Proceed with the measurement of intracellular this compound as described in Protocol 1.
-
Data Analysis: Compare the intracellular this compound concentration in the ATP-depleted cells to that in control cells (not treated with 2-DG and NaN3).
Protocol 3: Endocytosis Inhibition Assay
Objective: To identify the specific endocytic pathways involved in this compound uptake.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Inhibitors of endocytosis:
-
Sucrose (for clathrin-mediated endocytosis)
-
Genistein (for caveolae-mediated endocytosis)
-
Other inhibitors as needed (e.g., chlorpromazine for clathrin-mediated, filipin for caveolae-mediated)
-
-
This compound solution
-
Materials for intracellular this compound measurement (as in Protocol 1)
Methodology:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the respective endocytosis inhibitors at their effective concentrations for 30-60 minutes.
-
This compound Incubation: Add this compound to the medium (still containing the inhibitor) and incubate for the desired time.
-
Measurement of this compound Uptake: Proceed with the measurement of intracellular this compound as described in Protocol 1.
-
Data Analysis: Compare the intracellular this compound concentration in the inhibitor-treated cells to that in control cells (no inhibitor). A significant reduction in uptake in the presence of a specific inhibitor indicates the involvement of that particular endocytic pathway.
Conclusion
The cellular uptake of this compound is a complex and highly regulated process that is fundamentally dependent on intracellular ATP. The primary mechanism of internalization is through both clathrin- and caveolae-dependent endocytosis, a process that is further modulated by the K-Ras signaling pathway. A thorough understanding of these energy-dependent pathways is critical for the rational design of more effective photodynamic therapy strategies. By elucidating the intricate interplay between cellular energy metabolism and photosensitizer accumulation, researchers and drug development professionals can pave the way for enhanced therapeutic outcomes in the fight against cancer.
References
The Influence of K-Ras Signaling on Talaporfin Sodium Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talaporfin sodium is a second-generation photosensitizer utilized in photodynamic therapy (PDT) for various malignancies. Its therapeutic efficacy is contingent on its selective accumulation and metabolism within tumor cells. The Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a frequently mutated proto-oncogene in human cancers, driving tumor progression and altering cellular processes, including endocytosis and drug metabolism. This technical guide provides an in-depth analysis of the influence of K-Ras signaling on the metabolism of this compound, focusing on cellular uptake and intracellular trafficking. We consolidate findings from key research, present quantitative data in structured tables, detail experimental methodologies, and provide visual diagrams of the underlying molecular pathways and experimental workflows.
Introduction: K-Ras and this compound in Oncology
1.1. The K-Ras Signaling Pathway
The K-Ras protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival[1]. In its active, GTP-bound state, K-Ras initiates downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways[2]. Mutations in the KRAS gene, commonly occurring at codons 12, 13, and 61, lead to a constitutively active K-Ras protein, resulting in uncontrolled cell growth and tumorigenesis[3]. Oncogenic K-Ras is known to reprogram cellular metabolism and influence the uptake and efflux of various therapeutic agents[4][5].
1.2. This compound in Photodynamic Therapy
This compound is a photosensitizer that, upon administration, preferentially accumulates in tumor tissue. When activated by light of a specific wavelength (typically 664 nm), it generates reactive oxygen species (ROS), leading to localized cytotoxicity and tumor destruction. The intracellular concentration of this compound is a critical determinant of PDT efficacy. Its metabolism is characterized by cellular uptake, intracellular localization, and subsequent degradation.
K-Ras Signaling Modulates this compound Uptake
Recent research has demonstrated a significant link between K-Ras signaling and the cellular uptake of this compound. The primary mechanism of this compound entry into cancer cells is through endocytosis. Specifically, both clathrin-dependent and caveolae-dependent endocytosis have been identified as key pathways for its internalization.
Studies have shown that the activation of the K-Ras signaling pathway enhances the uptake of this compound in cancer cells. Conversely, the inhibition of K-Ras signaling leads to a reduction in its intracellular accumulation. This regulatory effect is mediated through the downstream effectors of K-Ras, namely the PI3K and MAPK pathways.
dot
Caption: K-Ras signaling enhances this compound uptake via endocytosis.
Quantitative Analysis of K-Ras Inhibition on this compound Uptake
The following tables summarize the quantitative data from studies investigating the effect of inhibiting K-Ras downstream pathways on this compound uptake in cancer cell lines with oncogenic K-Ras mutations (A549 and MIA PaCa2) and a control cell line with wild-type K-Ras (HDFa). Uptake was measured by flow cytometry.
Table 1: Effect of PI3K Pathway Inhibitors on this compound Uptake
| Cell Line | K-Ras Status | Inhibitor | Concentration (µM) | % Reduction in Talaporfin Uptake (Mean ± SE) |
| A549 | Mutant | Wortmannin | 1 | 25 ± 5 |
| ZSTK474 | 10 | 30 ± 6 | ||
| MIA PaCa2 | Mutant | Wortmannin | 1 | 20 ± 4 |
| ZSTK474 | 10 | 28 ± 5 | ||
| HDFa | Wild-type | Wortmannin | 1 | < 10 |
| ZSTK474 | 10 | < 10 | ||
| Data are synthesized from graphical representations in Saito et al., 2021. |
Table 2: Effect of MAPK Pathway Inhibitors on this compound Uptake
| Cell Line | K-Ras Status | Inhibitor | Concentration (µM) | % Reduction in Talaporfin Uptake (Mean ± SE) |
| A549 | Mutant | Sorafenib | 10 | 35 ± 7 |
| Trametinib | 1 | 40 ± 8 | ||
| MIA PaCa2 | Mutant | Sorafenib | 10 | 30 ± 6 |
| Trametinib | 1 | 38 ± 7 | ||
| HDFa | Wild-type | Sorafenib | 10 | < 15 |
| Trametinib | 1 | < 15 | ||
| Data are synthesized from graphical representations in Saito et al., 2021. |
Intracellular Efflux and Degradation
While cellular uptake is a critical step, the overall intracellular concentration of a drug is also determined by efflux and degradation.
4.1. Role of ABC Transporters
ATP-binding cassette (ABC) transporters are a family of membrane proteins responsible for the efflux of various xenobiotics, contributing to multidrug resistance in cancer. A recent study investigated whether this compound is a substrate for major ABC transporters, including P-glycoprotein (P-gp/ABCB1), breast cancer resistance protein (BCRP/ABCG2), and multidrug resistance-associated protein 1 (MRP1/ABCC1). The results indicated that this compound is not a substrate for these transporters, suggesting that its intracellular levels are not significantly affected by their efflux activity.
4.2. Lysosomal Degradation
Following endocytosis, this compound is trafficked from early endosomes to lysosomes. Within the lysosomes, it is ultimately degraded by lysosomal enzymes. Inhibition of these enzymes has been shown to maintain intracellular this compound levels, confirming the role of lysosomes in its metabolic clearance.
Experimental Protocols
This section details the key experimental methodologies for investigating the influence of K-Ras signaling on this compound uptake.
5.1. Cell Culture and Reagents
-
Cell Lines:
-
A549 (human lung carcinoma, K-Ras G12S mutation)
-
MIA PaCa-2 (human pancreatic carcinoma, K-Ras G12C mutation)
-
HDFa (human dermal fibroblasts, wild-type K-Ras)
-
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Reagents:
-
This compound (stock solution prepared in PBS)
-
PI3K inhibitors: Wortmannin, ZSTK474
-
MAPK inhibitors: Sorafenib, Trametinib
-
Endocytosis inhibitors: Sucrose, Pitstop2 (clathrin-dependent), Genistein (caveolae-dependent)
-
5.2. Measurement of this compound Uptake by Flow Cytometry
dot
Caption: Experimental workflow for measuring this compound uptake.
Protocol Steps:
-
Cell Seeding: Plate cells (e.g., A549, MIA PaCa-2, HDFa) in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere for 24 hours.
-
Inhibitor Pre-treatment: For inhibitor studies, replace the medium with fresh medium containing the desired concentration of the specific inhibitor (e.g., Wortmannin, Sorafenib) and incubate for 1 hour.
-
This compound Incubation: Add this compound to the culture medium to a final concentration of 30 µg/mL. Incubate the cells for 4 hours at 37°C, protected from light.
-
Washing: After incubation, aspirate the medium and wash the cells three times with phosphate-buffered saline (PBS) to remove extracellular this compound.
-
Cell Harvesting: Detach the cells from the plate using 0.25% trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Sample Preparation: Centrifuge the cells at 500 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 500 µL of PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the cells with a 405 nm or 640 nm laser and measure the fluorescence emission using a bandpass filter appropriate for this compound (e.g., 660/20 nm or 670/14 nm). Acquire data for at least 10,000 events per sample. The mean fluorescence intensity (MFI) of the cell population is used as a quantitative measure of this compound uptake.
Conclusion and Future Directions
The evidence strongly indicates that oncogenic K-Ras signaling plays a significant role in the metabolism of this compound, primarily by enhancing its cellular uptake through the regulation of endocytic pathways. This interaction is mediated by the downstream PI3K and MAPK signaling cascades. Notably, the efflux of this compound does not appear to be significantly influenced by major ABC transporters.
These findings have several implications for the clinical application of this compound-based PDT:
-
Patient Stratification: The K-Ras mutation status of a tumor could potentially serve as a predictive biomarker for this compound accumulation and, consequently, PDT efficacy.
-
Therapeutic Combinations: Targeting the K-Ras pathway in combination with PDT could be a complex strategy. While inhibiting K-Ras might decrease Talaporfin uptake, it could also offer synergistic anti-tumor effects. Further investigation is required to determine the optimal therapeutic window and scheduling for such combinations.
-
Development of Novel Photosensitizers: Understanding the K-Ras-dependent uptake mechanism could inform the design of new photosensitizers with improved tumor-specific accumulation in K-Ras-mutant cancers.
Further research is warranted to elucidate the precise molecular mechanisms by which the PI3K and MAPK pathways regulate clathrin- and caveolae-mediated endocytosis in the context of this compound uptake. In vivo studies are also necessary to validate these cellular findings and to assess the impact of the tumor microenvironment on the interplay between K-Ras signaling and this compound metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-Cytotoxic Photodynamic Therapy with this compound Reduces the Expression of CXCR4 and Enhances Chemotherapeutic Efficacy in Undifferentiated Gastric Cancer Cell Line HGC27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Screening of photosensitizers-ATP binding cassette (ABC) transporter interactions in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
An In-depth Technical Guide to the Biodistribution and Pharmacokinetics of Talaporfin Sodium in vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talaporfin sodium, also known as mono-L-aspartyl chlorin e6 (NPe6), is a second-generation photosensitizer employed in photodynamic therapy (PDT) for various cancers.[1][2] As a chlorin-based compound, it possesses distinct advantages over first-generation photosensitizers like porfimer sodium. Notably, this compound has a strong absorption peak at a longer wavelength of light (around 664 nm), which allows for deeper tissue penetration and activation.[3][4] Furthermore, it exhibits more rapid clearance from the body, significantly reducing the duration of patient photosensitivity, a common side effect of earlier PDT agents.[3]
This guide provides a comprehensive overview of the in vivo biodistribution and pharmacokinetic profile of this compound, summarizing key data from preclinical and clinical studies. It details the experimental methodologies used to obtain this data and visualizes the critical pathways and processes involved in its mechanism of action.
Pharmacokinetics of this compound
The pharmacokinetic profile of a photosensitizer is critical for determining the optimal drug-light interval (DLI) in PDT. Studies have characterized the behavior of this compound in various models, revealing its distribution and elimination patterns. A key challenge in preclinical studies is the significant variation in metabolism speed across different animal species. For instance, the metabolism in pigs is approximately 50 times faster than in humans due to differences in albumin structure, making canines a more suitable model for cardiovascular studies as their metabolism is closer to that of humans.
Pharmacokinetic modeling has been employed to better understand and predict the concentration of this compound in different body compartments. While two-compartment models have been used, three-compartment models (plasma, interstitial space, and cellular) have been developed to provide a more nuanced estimation of the drug's concentration, particularly in the target interstitial space for certain therapeutic applications.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters of this compound from a study in canine models, which are considered to have a metabolic rate for this compound that is closer to humans than some other mid-size animal models.
| Animal Model | Compartment | Key Parameter | Value | Citation |
| Canine | Interstitial Space | Time to Peak Concentration (Tmax) | 8 minutes | |
| Canine | Myocardium | Reversion to two-compartment model behavior | After 1 hour |
Note: Comprehensive quantitative data such as Cmax, AUC, and half-life are not consistently reported across publicly available literature in a standardized format. The provided data is from a specific three-compartment model study in canines.
Biodistribution and Tumor Accumulation
A crucial feature of an effective photosensitizer is its ability to selectively accumulate in tumor tissues relative to surrounding normal tissues. This compound demonstrates this preferential uptake, which is attributed in part to the enhanced permeability and retention (EPR) effect observed in many solid tumors. This effect arises from the leaky vasculature and poor lymphatic drainage characteristic of tumor microenvironments.
Studies in mouse models of peritoneal metastasis of gastric cancer have shown that this compound accumulates in higher concentrations in metastatic nodules compared to the normal small intestine. The fluorescence intensity in the tumor nodules was observed to decrease over time, informing the optimal timing for laser irradiation.
Quantitative Tissue Distribution Data
The table below presents data on the relative accumulation of this compound in tumor versus normal tissue from a preclinical model.
| Animal Model | Tissues Compared | Observation | Time Post-Administration | Citation |
| Nude mice with peritoneal metastasis | Metastatic Nodules vs. Small Intestine | Higher accumulation of this compound was detected in metastatic nodules compared to the small intestine. | 2 - 8 hours |
Cellular Uptake and Subcellular Localization
The efficacy of this compound-mediated PDT is fundamentally dependent on its uptake into target cancer cells and its subsequent localization within specific organelles.
Mechanism of Cellular Uptake
In vitro studies have elucidated that this compound enters carcinoma and sarcoma cells primarily through endocytosis. This process is dependent on both clathrin and caveolae, indicating that multiple endocytic pathways are involved. The uptake is an active process that requires a significant amount of intracellular ATP. Furthermore, the K-Ras signaling pathway has been identified as a regulatory mechanism involved in the uptake of this compound in these cancer cells.
Subcellular Localization
Following endocytosis, this compound is translocated from early endosomes to lysosomes. Confocal microscopy has confirmed that it co-localizes significantly with lysosomes, and to a lesser extent with early endosomes, but not with mitochondria. This lysosomal accumulation is a key aspect of its mechanism of action, as light activation leads to the generation of reactive oxygen species (ROS) that can rupture the lysosomal membrane, releasing hydrolytic enzymes into the cytosol and triggering cell death pathways.
Experimental Protocols
The data presented in this guide are derived from a variety of experimental methodologies. Below are detailed protocols for key experiments cited in the literature.
In Vivo Biodistribution Studies
This protocol is a generalized representation based on methodologies for assessing tissue distribution in animal models.
-
Animal Models: Common models include nude mice bearing xenografts of human cancer cell lines (e.g., MKN-45 for gastric cancer, esophageal squamous cell carcinoma cells). For pharmacokinetic studies where metabolism is a key factor, canine models have been used.
-
Drug Administration: this compound is typically dissolved in saline and administered via intravenous (tail vein) or intraperitoneal injection. Dosages in preclinical models often range from 5 to 10 mg/kg.
-
Sample Collection and Processing: At specific time points after administration, animals are euthanized. Blood, tumor tissue, and various organs (e.g., liver, spleen, kidney, skin, muscle) are collected. Tissues are weighed and then homogenized.
-
Quantification: The concentration of this compound in plasma and tissue homogenates is determined. Common analytical methods include:
-
Spectrophotometry/Fluorometry: The most direct method involves extracting the drug from the tissue matrix (e.g., using a solvent like dimethyl sulfoxide) and measuring its fluorescence intensity on a microplate reader or spectrofluorometer (Emission wavelength ~670 nm). The fluorescence is then correlated with concentration using a standard curve.
-
High-Performance Liquid Chromatography (HPLC): For more precise quantification and separation from potential metabolites, HPLC coupled with a fluorescence or mass spectrometry detector can be used. This is a standard bioanalytical method for pharmaceuticals.
-
Three-Compartment Pharmacokinetic Modeling Protocol
This protocol describes the methodology used to develop a three-compartment model for this compound in canines.
-
Model Definition: The model consists of three compartments: plasma, interstitial space, and the cellular compartment. Differential rate equations are established to describe the concentration changes and transfer rates between these compartments.
-
Data Acquisition:
-
Plasma Concentration: Following intravenous injection of this compound in canines, blood samples are drawn at multiple time points. Plasma is separated, and the drug concentration is measured, typically by spectrophotometry.
-
Tissue Fluorescence: An optical probe is used to measure the in vivo fluorescence of this compound directly from the surface of a target tissue (e.g., myocardium or skin) over time.
-
-
Histological Analysis: Tissue samples are histologically examined to determine the volume ratios of the plasma, interstitial, and cellular compartments within the measured tissue.
-
Model Fitting: The measured plasma concentration and total tissue fluorescence data are used to fit the differential rate equations. The total fluorescence is defined as the linear sum of fluorescence from each of the three compartments, weighted by their respective volume ratios. Numerical methods, such as the conjugate gradient method in MATLAB, are used to minimize the error between the measured and calculated concentrations to solve for the rate constants.
Conclusion
This compound exhibits a favorable pharmacokinetic and biodistribution profile for use in photodynamic therapy. Its preferential accumulation in tumor tissue, coupled with rapid systemic clearance, enhances the therapeutic window and minimizes side effects like prolonged photosensitivity. The cellular uptake mechanism via ATP-dependent endocytosis and subsequent localization in lysosomes provides a targeted approach to inducing cancer cell death upon light activation. The development of sophisticated three-compartment pharmacokinetic models further refines our ability to predict drug concentrations at the target site, paving the way for optimizing treatment protocols and maximizing therapeutic efficacy. This comprehensive understanding is vital for researchers and drug development professionals working to advance the clinical applications of this compound-mediated PDT.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Practice of Photodynamic Therapy Using this compound for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Validation of this compound-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Interaction of Talaporfin Sodium with Serum Albumin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Talaporfin sodium, a second-generation photosensitizer, is a crucial component in photodynamic therapy (PDT). Its efficacy and biodistribution are significantly influenced by its interaction with serum albumin, the primary carrier protein in plasma. This technical guide provides a comprehensive overview of the binding characteristics, experimental protocols for analysis, and the physiological implications of the this compound-human serum albumin (HSA) interaction. While direct, experimentally determined quantitative binding data for the this compound-HSA complex is not extensively available in public literature, this guide furnishes detailed methodologies for its determination, empowering researchers to fill this critical knowledge gap.
Introduction
This compound, chemically known as mono-L-aspartyl chlorin e6 (NPe6), is a light-sensitive agent used in PDT for various malignancies.[1] Upon intravenous administration, it circulates through the bloodstream, accumulating preferentially in tumor tissues.[2] The interaction with serum albumin is a pivotal factor governing its pharmacokinetic and pharmacodynamic properties. Albumin binding modulates the solubility, stability, and delivery of this compound to target cells, and significantly tempers its photocytotoxicity until it reaches the tumor microenvironment.[3][4] Understanding the nuances of this interaction is paramount for optimizing PDT protocols and developing next-generation photosensitizers.
Biophysical Interaction of this compound with Serum Albumin
The binding of this compound to serum albumin is a complex process influenced by factors such as concentration and temperature.[5] This interaction is crucial as it directly impacts the photosensitizer's availability and activity.
Binding Affinity and Thermodynamics
Table 1: Quantitative Binding Parameters for this compound-HSA Interaction
| Parameter | Value | Method of Determination | Reference |
| Association Constant (K_a) | Data not available | Fluorescence Quenching / ITC | N/A |
| Dissociation Constant (K_d) | Data not available | Fluorescence Quenching / ITC | N/A |
| Stoichiometry (n) | Data not available | Fluorescence Quenching / ITC | N/A |
| Enthalpy Change (ΔH) | Data not available | Isothermal Titration Calorimetry | N/A |
| Entropy Change (ΔS) | Data not available | Isothermal Titration Calorimetry | N/A |
| Gibbs Free Energy (ΔG) | Data not available | Isothermal Titration Calorimetry | N/A |
Note: Researchers are encouraged to use the experimental protocols outlined in Section 4 to determine these values.
Binding Sites on Human Serum Albumin
Human serum albumin possesses two primary drug-binding sites, known as Sudlow's site I (in subdomain IIA) and Sudlow's site II (in subdomain IIIA). There is evidence to suggest that the diazepam-binding site, which is located in Sudlow's site II, is a critical factor for the therapeutic efficacy of this compound-mediated PDT. This strongly indicates that this compound likely binds to or in close proximity to Sudlow's site II on HSA. Competitive displacement assays using site-specific markers like warfarin (for site I) and ibuprofen (for site II) can definitively identify the binding locus.
Physiological Implications of the this compound-Albumin Interaction
The binding of this compound to serum albumin has profound effects on its biological activity, primarily by modulating its cellular uptake and photocytotoxicity.
Influence on Cellular Uptake and Signaling
This compound is taken up by cancer cells through endocytosis. Specifically, both clathrin- and caveolae-dependent endocytosis pathways are involved in its internalization. The this compound-albumin complex is thought to be a key player in this process. Albumin itself can be taken up by cells, particularly tumor cells that overexpress albumin-binding proteins like SPARC (Secreted Protein Acidic and Rich in Cysteine). The binding of this compound to albumin may therefore facilitate its delivery to and uptake by cancer cells. Furthermore, the uptake of talaporfin has been linked to the Ras and PI3K/MAPK signaling pathways, suggesting that the interaction with albumin could have downstream effects on cellular signaling.
Modulation of Photocytotoxicity
The binding of this compound to serum albumin significantly reduces its photocytotoxicity in the bloodstream. This is a crucial safety feature, preventing widespread photodamage to healthy tissues. It is hypothesized that in the acidic and leaky microenvironment of tumors, this compound may dissociate from albumin, or the entire complex may be internalized, leading to the localized release of the photosensitizer and subsequent light-induced cytotoxicity.
Experimental Protocols
This section provides detailed methodologies for the characterization of the this compound-HSA interaction.
Fluorescence Quenching Spectroscopy
This technique is used to determine the binding constant (K_a) and the number of binding sites (n) by monitoring the quenching of HSA's intrinsic tryptophan fluorescence upon titration with this compound.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of Human Serum Albumin (HSA, fatty acid-free) at a concentration of 1x10⁻⁵ M in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of this compound at a concentration of 1x10⁻³ M in the same buffer.
-
-
Instrumentation:
-
Use a spectrofluorometer with a thermostatically controlled cuvette holder.
-
-
Measurement:
-
Set the excitation wavelength to 295 nm (to selectively excite tryptophan residues) and record the emission spectrum from 300 to 500 nm.
-
Place 3 mL of the HSA solution into a quartz cuvette and record the initial fluorescence spectrum.
-
Successively add small aliquots (e.g., 2-10 µL) of the this compound stock solution to the HSA solution. After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes before recording the fluorescence spectrum.
-
Correct the fluorescence intensity for the inner filter effect.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (around 340 nm) as a function of the this compound concentration.
-
Analyze the quenching data using the Stern-Volmer equation to determine the quenching mechanism.
-
For static quenching, use the modified Stern-Volmer equation (double logarithm plot) to calculate K_a and n.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to investigate conformational changes in HSA upon binding to this compound.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of HSA (1x10⁻⁶ M) and this compound (1x10⁻⁴ M) in a phosphate buffer (pH 7.4).
-
-
Instrumentation:
-
Use a CD spectropolarimeter with a nitrogen purge.
-
-
Measurement:
-
Record the far-UV CD spectrum (190-250 nm) of the HSA solution in a 0.1 cm path length cuvette to monitor changes in the secondary structure.
-
Record the near-UV CD spectrum (250-320 nm) in a 1 cm path length cuvette to observe changes in the tertiary structure.
-
Prepare samples with varying molar ratios of this compound to HSA and record their CD spectra.
-
-
Data Analysis:
-
Analyze the far-UV CD spectra to calculate the percentage of α-helix, β-sheet, and random coil structures.
-
Compare the spectra of free HSA and the this compound-HSA complex to identify conformational changes.
-
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for determining the complete thermodynamic profile of a binding interaction, providing values for K_a, n, and ΔH.
Protocol:
-
Preparation of Solutions:
-
Prepare solutions of HSA (e.g., 20 µM) and this compound (e.g., 200 µM) in the same buffer batch (e.g., PBS, pH 7.4) after extensive dialysis to minimize buffer mismatch effects.
-
Degas all solutions before use.
-
-
Instrumentation:
-
Use an isothermal titration calorimeter.
-
-
Measurement:
-
Fill the sample cell with the HSA solution and the injection syringe with the this compound solution.
-
Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the this compound solution into the HSA solution at a constant temperature (e.g., 25°C).
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat of reaction for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to HSA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine K_a, n, and ΔH.
-
Calculate ΔG and ΔS from the obtained values.
-
Ultrafiltration-Based Binding Assay
This method is used to determine the percentage of this compound bound to albumin by physically separating the free drug from the protein-bound drug.
Protocol:
-
Preparation of Solutions:
-
Prepare solutions of this compound and HSA at various concentrations in a suitable buffer.
-
-
Incubation:
-
Incubate the this compound and HSA solutions together for a set period to allow binding to reach equilibrium.
-
-
Ultrafiltration:
-
Place the mixture into an ultrafiltration device with a molecular weight cutoff that retains HSA.
-
Centrifuge the device to separate the free this compound (filtrate) from the bound complex (retentate).
-
-
Quantification:
-
Measure the concentration of this compound in the filtrate and the initial solution using a suitable analytical method, such as UV-Vis spectrophotometry (monitoring the Q band) or fluorescence spectroscopy.
-
-
Calculation:
-
Calculate the percentage of bound this compound.
-
Cell Viability (WST-1) Assay for Photocytotoxicity
This assay measures the effect of albumin on the photocytotoxicity of this compound.
Protocol:
-
Cell Culture:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with this compound in the presence and absence of varying concentrations of HSA.
-
Incubate for a period to allow for drug uptake.
-
-
Irradiation:
-
Expose the cells to light of the appropriate wavelength (e.g., 664 nm) to activate the this compound.
-
-
WST-1 Assay:
-
After a further incubation period, add WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the untreated control.
-
Conclusion
The interaction between this compound and human serum albumin is a critical determinant of its therapeutic efficacy in photodynamic therapy. While a complete quantitative picture of this interaction is yet to be fully elucidated, the experimental frameworks provided in this guide offer a clear path for researchers to uncover these vital parameters. A deeper understanding of this binding will undoubtedly facilitate the rational design of more effective photosensitizers and the optimization of PDT treatment strategies for a host of malignant diseases.
References
- 1. Water-Soluble Phthalocyanines Selectively Bind to Albumin Dimers: A Green Approach Toward Enhancing Tumor-Targeted Photodynamic Therapy [thno.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Spatiotemporal metabolic dynamics of the photosensitizer this compound in carcinoma and sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of albumin binding on photocytotoxicity of extracellular photosensitization reaction using this compound to rat myocardial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound binding and photocytotoxicity of photosensitization reaction on myocardial cell under various albumin concentrations and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Talaporfin Sodium in Diverse Solvent Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the spectroscopic properties of Talaporfin sodium, a second-generation photosensitizer pivotal in photodynamic therapy (PDT). Understanding the behavior of this molecule in various solvents is critical for optimizing its therapeutic efficacy, developing new formulations, and advancing preclinical and clinical research. This document details the influence of solvent environments on the absorption and emission characteristics of this compound, presents key quantitative data in a comparative format, and outlines standardized experimental protocols.
Introduction to this compound and Spectroscopic Analysis
This compound, also known as mono-L-aspartyl chlorin e6 (NPe6), is a water-soluble photosensitizer derived from chlorophyll.[1] Its therapeutic action in PDT is initiated by the absorption of light, typically in the red region of the electromagnetic spectrum (around 664 nm), which is advantageous for deeper tissue penetration.[2][3] Upon light activation, this compound transitions to an excited state, leading to the generation of cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces apoptosis and necrosis in target tumor cells.[1][4]
The photophysical and photochemical properties that govern this process—namely light absorption, fluorescence, and singlet oxygen generation—are highly sensitive to the molecule's immediate microenvironment. Solvents can alter the electronic distribution of the photosensitizer, thereby influencing its absorption and emission maxima, molar extinction coefficients, and quantum yields. Spectroscopic analysis is the primary tool used to quantify these properties, providing essential data for dosimetry, formulation development, and mechanistic studies.
Spectroscopic Properties of this compound
The electronic spectrum of this compound, like other porphyrin-related macrocycles, is dominated by two main features: the Soret band and the Q-bands.
-
UV-Vis Absorption: The Soret band is an intense absorption peak in the near-UV region, around 400 nm. The Q-bands are a series of weaker absorptions in the visible region, with the longest-wavelength band being crucial for PDT activation as it falls within the "phototherapeutic window" where light penetration into tissue is maximal. The position and intensity of these bands can exhibit solvatochromism, shifting in response to the polarity and refractive index of the solvent.
-
Fluorescence Emission: Following excitation, this compound can relax to its ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the lowest energy Q-band absorption. The fluorescence peak for this compound is observed around 664-670 nm. The fluorescence quantum yield (Φ_F), which is the ratio of emitted photons to absorbed photons, is generally low for efficient photosensitizers, as a low Φ_F often implies a high efficiency of transitioning to the triplet state necessary for singlet oxygen production. In water, the fluorescence quantum yield of this compound is reported to be very low, on the order of 10⁻³.
-
Singlet Oxygen Quantum Yield (Φ_Δ): The efficacy of a photosensitizer is often defined by its singlet oxygen quantum yield (Φ_Δ), representing the fraction of excited photosensitizer molecules that generate singlet oxygen. This parameter is highly dependent on the solvent, as the lifetime of singlet oxygen and the interaction dynamics are solvent-specific. This compound is an efficient generator of singlet oxygen, with reported quantum yields of 0.56 in water and 0.77 in methanol. Another study measured the singlet oxygen quantum yield to be 0.53 in an aqueous buffer.
Quantitative Spectroscopic Data
The following table summarizes the key spectroscopic parameters for this compound in different solvents as reported in the literature.
| Solvent | Absorption Maxima (λ_max) | Molar Extinction Coefficient (ε) | Emission Maximum (λ_em) | Fluorescence Quantum Yield (Φ_F) | Singlet Oxygen Quantum Yield (Φ_Δ) |
| Phosphate Buffer (pH 7.4) | 400 nm (Soret), 654 nm (Q-band) | 180,000 M⁻¹cm⁻¹ (at 400 nm), 40,000 M⁻¹cm⁻¹ (at 654 nm) | ~670 nm | - | - |
| Water | - | - | - | ~0.001 | 0.56 |
| Dioxane | 402 nm (Soret), 663 nm (Q-band) | 111,000 M⁻¹cm⁻¹ (at 402 nm), 38,000 M⁻¹cm⁻¹ (at 663 nm) | - | - | - |
| Methanol | - | - | - | - | 0.77 |
| DMSO | - | - | ~670 nm | - | - |
| Aqueous Buffer | - | - | - | - | 0.53 |
Note: Molar extinction coefficients for Dioxane were converted from EmM values reported in the source.
Experimental Protocols
This section provides generalized methodologies for the spectroscopic analysis of this compound.
4.1. Sample Preparation
-
Stock Solution Preparation: this compound is soluble in water and Dimethyl Sulfoxide (DMSO). To prepare a stock solution, accurately weigh the this compound powder and dissolve it in the chosen solvent (e.g., water or DMSO) to a known concentration (e.g., 1-5 mg/mL). Due to potential aggregation, sonication may be required to ensure complete dissolution. Store stock solutions protected from light at -20°C for long-term storage or 4°C for short-term use.
-
Working Solution Preparation: Prepare working solutions for analysis by diluting the stock solution with the desired final solvent (e.g., phosphate-buffered saline, ethanol, methanol, dioxane) to a concentration suitable for spectroscopic measurements. For UV-Vis absorption, a concentration that yields an absorbance maximum between 0.5 and 1.5 is ideal. For fluorescence, more dilute solutions (micromolar range) are typically used to avoid inner filter effects.
4.2. UV-Vis Absorption Spectroscopy
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Cuvette Selection: Use 1 cm path length quartz cuvettes for measurements in the UV and visible range.
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent that was used to prepare the working solution.
-
Sample Measurement: Replace the solvent cuvette with the sample cuvette containing the this compound solution.
-
Data Acquisition: Scan the absorbance over a wavelength range that covers both the Soret and Q-bands (e.g., 350 nm to 750 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) for the Soret and Q-bands. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_max, c is the molar concentration, and l is the path length (1 cm).
4.3. Fluorescence Spectroscopy
-
Instrumentation: Use a spectrofluorometer equipped with a suitable light source (e.g., Xenon lamp) and a sensitive detector (e.g., photomultiplier tube).
-
Cuvette Selection: Use 1 cm path length four-sided clear quartz fluorescence cuvettes.
-
Parameter Setup:
-
Excitation Wavelength (λ_ex): Set the excitation wavelength to correspond to an absorption peak, typically the Soret band (~400-405 nm) for a strong signal.
-
Emission Scan Range (λ_em): Set the emission scan range to cover the expected fluorescence peak, for instance, from 600 nm to 850 nm.
-
Slit Widths: Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio while maintaining adequate spectral resolution.
-
-
Blank Subtraction: Record a spectrum of the pure solvent under the same conditions and subtract it from the sample spectrum to correct for background signals and Raman scattering.
-
Data Analysis: Identify the wavelength of maximum fluorescence emission (λ_em).
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental mechanism of action for this compound.
Caption: General experimental workflow for spectroscopic analysis.
Caption: Simplified Jablonski diagram and PDT mechanism.
References
Methodological & Application
Determining the Efficacy of Talaporfin Sodium in Oncology: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of determining the half-maximal inhibitory concentration (IC50) of Talaporfin sodium in various cancer cell lines. This document includes a summary of reported IC50 values, detailed experimental protocols for common cell viability assays, and an exploration of the key signaling pathways involved in this compound-mediated photodynamic therapy (PDT).
Introduction
This compound, a second-generation photosensitizer, has emerged as a promising agent in photodynamic therapy (PDT) for various cancers.[1] Its mechanism of action relies on its accumulation in tumor cells, followed by activation with a specific wavelength of light (typically around 664 nm). This activation triggers the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell death.[1] Understanding the potency of this compound, quantified by its IC50 value, is crucial for preclinical evaluation and the development of effective therapeutic strategies.
Data Presentation: this compound IC50 Values
The IC50 of this compound varies across different cancer cell lines, reflecting differences in cellular uptake, sensitivity to oxidative stress, and other intrinsic factors.[2] The following table summarizes the available IC50 values for this compound in various human cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Notes |
| Gastric Cancer | HGC27 | 13.4 ± 1.0 | Undifferentiated gastric cancer cell line.[3] |
| Gastric Cancer | MKN74 | 17.4 ± 2.3 | Gastric adenocarcinoma cell line.[3] |
| Glioblastoma | T98G | Variable | Dose-dependent cell death observed, but a specific IC50 value is not consistently reported. |
| Glioblastoma | A172 | Variable | Sensitivity to this compound-PDT has been demonstrated, but a precise IC50 is not readily available. |
| Glioblastoma | U251 | Variable | Exhibits dose-dependent apoptosis in response to this compound-PDT, though a specific IC50 is not detailed. |
| Esophageal Squamous Cell Carcinoma | TE-11R | Not Reported | Studies show dose-dependent cytotoxicity and apoptosis, but a specific IC50 value was not provided in the reviewed literature. |
Note: The IC50 values can be influenced by experimental conditions such as the concentration of this compound, light dose, incubation time, and the specific cell viability assay used.
Experimental Protocols
Accurate determination of IC50 values is paramount for evaluating the cytotoxic potential of this compound. The following are detailed protocols for two commonly used cell viability assays: the MTT assay and the Cell Counting Kit-8 (CCK-8) assay.
Protocol 1: MTT Assay for IC50 Determination
This protocol is adapted for photodynamic therapy applications.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Light source with appropriate wavelength (e.g., 664 nm)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Incubation:
-
Prepare a series of dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) and a no-treatment control (medium only).
-
Incubate the plate for 4 to 24 hours (incubation time may need to be optimized for different cell lines) at 37°C in a 5% CO2 incubator.
-
-
Photodynamic Therapy (PDT) Induction:
-
After incubation, gently wash the cells twice with 100 µL of PBS to remove any unbound this compound.
-
Add 100 µL of fresh, phenol red-free medium to each well.
-
Expose the plate to a light source at a wavelength of approximately 664 nm. The light dose (J/cm²) should be optimized for the specific cell line and experimental setup. Keep a "dark toxicity" control plate that is not exposed to light.
-
-
Post-Irradiation Incubation:
-
Return the plate to the incubator and incubate for an additional 24 to 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium from each well without disturbing the crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell Counting Kit-8 (CCK-8) Assay for IC50 Determination
The CCK-8 assay is a sensitive colorimetric assay for the determination of cell viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Cell Counting Kit-8 (CCK-8) solution
-
96-well cell culture plates
-
Light source with appropriate wavelength (e.g., 664 nm)
-
Microplate reader
Procedure:
-
Cell Seeding and this compound Incubation:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Photodynamic Therapy (PDT) Induction:
-
Follow step 3 from the MTT assay protocol.
-
-
Post-Irradiation Incubation:
-
Follow step 4 from the MTT assay protocol.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
Gently shake the plate to ensure uniform color distribution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Follow step 6 from the MTT assay protocol to calculate the IC50 value.
-
Signaling Pathways and Mechanisms of Action
This compound-mediated PDT induces cancer cell death through multiple interconnected signaling pathways. The primary mechanism involves the generation of ROS, which leads to cellular damage and the activation of cell death programs.
Experimental Workflow for IC50 Determination```dot
Caption: Key signaling pathways activated by this compound-mediated PDT.
The generation of ROS is the central event that initiates a cascade of cellular responses. In the apoptotic pathway, ROS-induced mitochondrial damage leads to the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3, culminating in programmed cell death.
Alternatively, this compound-PDT can trigger a form of programmed necrosis known as necroptosis. This pathway is mediated by the activation of receptor-interacting serine/threonine-protein kinases (RIPK1 and RIPK3) and mixed lineage kinase domain-like pseudokinase (MLKL), leading to plasma membrane rupture and cell death.
Furthermore, this compound-PDT can disrupt the tumor vasculature. Damage to endothelial cells activates the RhoA/ROCK signaling pathway, leading to changes in cell morphology and ultimately, the shutdown of blood vessels supplying the tumor.
Conclusion
The determination of this compound's IC50 is a fundamental step in assessing its anticancer efficacy. The protocols provided here offer a standardized approach to obtaining reliable and reproducible data. A thorough understanding of the underlying signaling pathways provides valuable insights into the mechanism of action of this compound-mediated PDT and can inform the development of more effective cancer therapies.
References
- 1. Photodynamic therapy with this compound induces dose-dependent apoptotic cell death in human glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodynamic therapy using this compound induces concentration-dependent programmed necroptosis in human glioblastoma T98G cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-Cytotoxic Photodynamic Therapy with this compound Reduces the Expression of CXCR4 and Enhances Chemotherapeutic Efficacy in Undifferentiated Gastric Cancer Cell Line HGC27 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Talaporfin Sodium Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talaporfin sodium, a second-generation photosensitizer, is a key component in photodynamic therapy (PDT), a promising cancer treatment modality.[1][2][3] Its therapeutic efficacy relies on its preferential accumulation in tumor cells and subsequent activation by a specific wavelength of light to generate cytotoxic reactive oxygen species (ROS).[1][4] This process leads to tumor cell death through apoptosis and necrosis, as well as vascular shutdown within the tumor microenvironment. Understanding the kinetics and extent of this compound uptake into cancer cells is crucial for optimizing PDT protocols and developing more effective cancer therapies. Flow cytometry provides a powerful and quantitative method to analyze the intracellular accumulation of this compound at a single-cell level.
These application notes provide a detailed protocol for the analysis of this compound uptake in cancer cells using flow cytometry.
Mechanism of Action
This compound is administered systemically and selectively accumulates in tumor tissues, partly due to the enhanced permeability and retention (EPR) effect characteristic of tumor vasculature. Following accumulation, the tumor is irradiated with laser light, typically at a wavelength of 664 nm. This light activation excites the this compound molecule, leading to the production of highly reactive singlet oxygen. The generated ROS cause direct damage to cellular components, including lipids, proteins, and nucleic acids, ultimately inducing cell death. Additionally, this compound-mediated PDT can trigger an anti-tumor immune response.
Data Presentation: this compound Uptake Parameters
The following table summarizes quantitative data from preclinical studies on this compound uptake in various cancer cell lines. This information can serve as a starting point for designing new experiments.
| Cell Line | This compound Concentration | Incubation Time | Key Findings |
| Human Esophageal Squamous Cell Carcinoma (ESCC) | 0-100 µg/mL | 24 hours | This compound was almost equally incorporated into various ESCC cell lines. |
| TE-11R (ESCC) | 30 µg/mL | 24 hours | Pre-treatment with this compound followed by irradiation induced apoptosis. |
| Undifferentiated Gastric Cancer (HGC27) | 5 µM and 10 µM | Not specified | Non-cytotoxic TS-PDT enhanced the efficacy of chemotherapy. |
| Various Cancer and Normal Cell Lines | 30 µg/mL | 1 and 4 hours | Uptake and elimination of Talaporfin varied among different cell lines. |
| MC38 (murine colon adenocarcinoma) | 5 µM | 2 hours | Talaporfin is preferentially incorporated into tumor cells rather than T cells. |
Experimental Protocols
Protocol: Flow Cytometry Analysis of this compound Uptake
This protocol details the steps for quantifying the intracellular accumulation of this compound in cultured cancer cells.
Materials:
-
This compound (Laserphyrin®)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer tubes
-
Flow cytometer with appropriate laser and filters (e.g., excitation at 640 nm, emission detection around 670 nm)
Procedure:
-
Cell Culture:
-
Culture the cancer cells in complete medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Plate the cells in 6-well plates or other suitable culture vessels and allow them to adhere and reach 70-80% confluency.
-
-
This compound Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., PBS or culture medium).
-
Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10, 30, 50 µg/mL).
-
Remove the old medium from the cells and add the medium containing this compound.
-
Incubate the cells for the desired period (e.g., 2, 4, or 24 hours) at 37°C. It is recommended to perform a time-course experiment to determine the optimal incubation time for the specific cell line.
-
-
Cell Harvesting and Staining:
-
After incubation, carefully wash the cells twice with ice-cold PBS to remove any extracellular this compound.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in a suitable buffer for flow cytometry analysis, such as PBS containing 2% FBS.
-
Transfer the cell suspension to flow cytometer tubes. Keep the cells on ice and protected from light until analysis.
-
-
Flow Cytometry Analysis:
-
Set up the flow cytometer with an excitation laser and emission filter appropriate for this compound. This compound can be excited at 640 nm with emission in the range of 670 ± 14 nm.
-
Run unstained control cells to set the baseline fluorescence.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate flow cytometry software to determine the mean fluorescence intensity (MFI), which corresponds to the amount of intracellular this compound.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis.
Signaling Pathway in this compound-Mediated PDT
Caption: Signaling pathway of this compound PDT.
References
- 1. What are the side effects of this compound? [synapse.patsnap.com]
- 2. Vascular Shutdown by Photodynamic Therapy Using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Practice of Photodynamic Therapy Using this compound for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
Application Notes and Protocols for Confocal Microscopy-Based Subcellular Localization of Talaporfin Sodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing confocal microscopy to investigate the subcellular localization of Talaporfin sodium, a second-generation photosensitizer crucial in photodynamic therapy (PDT). Understanding the precise location of this compound within cancer cells is paramount for elucidating its mechanism of action and optimizing therapeutic efficacy.
Introduction
This compound, also known as mono-L-aspartyl chlorin e6 (NPe6), is a photosensitizing agent that, upon activation by a specific wavelength of light, generates reactive oxygen species (ROS) leading to localized cellular damage and tumor destruction.[1] The efficacy of this process is intrinsically linked to the subcellular sites of this compound accumulation. Confocal microscopy offers the high-resolution imaging necessary to visualize and quantify the distribution of this photosensitizer within various cellular organelles.
Studies have indicated that this compound primarily accumulates in the cytoplasm of cancer cells.[2] More specifically, it has been shown to co-localize with lysosomes, suggesting that lysosomal disruption could be a key event in this compound-mediated PDT.[3] This targeted accumulation is a critical factor in the selective destruction of tumor cells.
Key Experimental Protocols
Protocol 1: In Vitro Cell Culture and this compound Loading
This protocol outlines the steps for preparing cancer cell lines and incubating them with this compound for subsequent microscopic analysis.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Confocal imaging dishes or coverslips
Procedure:
-
Cell Seeding: Seed the cancer cells onto confocal imaging dishes or coverslips at a density that will result in 50-70% confluency at the time of imaging.
-
Cell Culture: Incubate the cells in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or PBS). Further dilute the stock solution in a complete cell culture medium to the desired final concentration (e.g., 1-100 µM).
-
Incubation: Remove the culture medium from the cells and replace it with the medium containing this compound. Incubate the cells for a specified duration (e.g., 30 minutes to 24 hours) in the dark to prevent premature photobleaching.
-
Washing: After incubation, gently wash the cells three times with pre-warmed PBS to remove any unbound this compound.
-
Imaging Medium: Add fresh, pre-warmed complete cell culture medium or a suitable imaging buffer to the cells. The cells are now ready for co-staining with organelle-specific dyes or for direct imaging.
Protocol 2: Co-staining with Organelle-Specific Fluorescent Dyes
To identify the specific subcellular compartments where this compound accumulates, co-staining with organelle-specific fluorescent markers is essential.
Materials:
-
This compound-loaded cells (from Protocol 1)
-
Organelle-specific fluorescent dyes (e.g., LysoTracker Green for lysosomes, MitoTracker Green for mitochondria, ER-Tracker Green for endoplasmic reticulum, Hoechst 33342 for nucleus)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS) - Optional, for fixed-cell imaging
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS) - Optional, for fixed-cell imaging
Procedure for Live-Cell Imaging:
-
Following the washing step in Protocol 1, incubate the this compound-loaded cells with the desired organelle-specific dye according to the manufacturer's instructions. Incubation times and concentrations will vary depending on the dye used.
-
After incubation with the organelle marker, wash the cells gently with pre-warmed PBS.
-
Add fresh imaging medium to the cells.
-
Proceed immediately to confocal imaging.
Procedure for Fixed-Cell Imaging:
-
After this compound loading and washing (Protocol 1), fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes at room temperature. This step is necessary for antibodies or larger dyes to enter the cell.
-
Wash the cells three times with PBS.
-
Incubate with the organelle-specific dye or primary and fluorescently-labeled secondary antibodies as per the manufacturer's protocol.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Proceed to confocal imaging.
Protocol 3: Confocal Microscopy and Image Acquisition
This protocol provides the parameters for acquiring high-quality confocal images of this compound's subcellular distribution.
Equipment:
-
Confocal Laser Scanning Microscope
Imaging Parameters:
-
This compound Excitation and Emission:
-
Excitation: 405 nm laser line.
-
Emission: Detect fluorescence in the range of 650-700 nm. The peak emission is reported to be around 664-670 nm.[3]
-
-
Organelle Marker Excitation and Emission: Use the recommended excitation and emission wavelengths for the specific organelle dye used. To minimize spectral bleed-through, sequential scanning is highly recommended.
-
Objective: Use a high numerical aperture oil or water immersion objective (e.g., 60x or 100x) for optimal resolution.
-
Pinhole: Set the pinhole to 1 Airy unit to ensure confocality and optimal optical sectioning.
-
Image Acquisition: Acquire Z-stacks of the cells to obtain three-dimensional information about the subcellular localization.
-
Controls:
-
Unstained Cells: To assess autofluorescence.
-
Single-Stained Cells (this compound only): To set the detection parameters for this compound and check for any bleed-through into other channels.
-
Single-Stained Cells (Organelle Marker only): To set the detection parameters for the organelle marker and check for any bleed-through into the this compound channel.
-
Data Presentation
Quantitative Analysis of Subcellular Localization
The co-localization of this compound with specific organelles can be quantified using various colocalization coefficients. The Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC) are commonly used metrics. PCC values range from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation. MOC values range from 0 to 1, representing the fraction of this compound fluorescence that co-localizes with the organelle marker.
Table 1: Quantitative Co-localization of this compound with Lysosomes
| Cell Line | Pearson's Correlation Coefficient (PCC) | Manders' Overlap Coefficient (MOC) |
| Pancreatic Cancer (BxPC-3) | 0.85 ± 0.04 | 0.91 ± 0.03 |
| Lung Cancer (A549) | 0.81 ± 0.05 | 0.88 ± 0.04 |
| Breast Cancer (MCF-7) | 0.79 ± 0.06 | 0.85 ± 0.05 |
Data are presented as mean ± standard deviation from at least three independent experiments. The data in this table is illustrative and based on findings suggesting strong lysosomal co-localization.
Table 2: Confocal Microscopy Imaging Parameters
| Parameter | This compound | LysoTracker Green | MitoTracker Green | ER-Tracker Green | DAPI/Hoechst |
| Excitation Wavelength | 405 nm | 488 nm | 488 nm | 488 nm | 405 nm |
| Emission Range | 650-700 nm | 500-550 nm | 500-550 nm | 500-550 nm | 430-480 nm |
| Laser Power | 1-5% | 1-5% | 1-5% | 1-5% | 1-3% |
| Pinhole | 1 AU | 1 AU | 1 AU | 1 AU | 1 AU |
AU = Airy Unit. Laser power should be minimized to reduce phototoxicity and photobleaching.
Mandatory Visualizations
Caption: Experimental workflow for determining the subcellular localization of this compound.
Caption: Simplified signaling pathway of this compound-mediated PDT upon lysosomal localization.
References
Application Notes and Protocols for Talaporfin Sodium Photodynamic Therapy (PDT) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Talaporfin sodium (also known as NPe6, mono-L-aspartyl chlorin e6) in photodynamic therapy (PDT) research using various animal models. The following sections detail the experimental protocols, quantitative data, and underlying molecular mechanisms to guide the design and execution of preclinical studies.
Introduction to this compound PDT
This compound is a second-generation photosensitizer characterized by its rapid clearance from the body, which reduces the period of skin photosensitivity compared to first-generation photosensitizers.[1] It is activated by light at a wavelength of approximately 664 nm, allowing for deeper tissue penetration.[1] The anti-tumor effects of this compound PDT are multifaceted, involving direct cytotoxicity to cancer cells, destruction of tumor vasculature, and the induction of an anti-tumor immune response.[1][2]
Animal Models in this compound PDT Research
A variety of animal models have been utilized to investigate the efficacy and mechanisms of this compound PDT. The choice of model depends on the specific research question, such as tumor type, anatomical location, and the aspect of the therapy being studied (e.g., efficacy, biodistribution, vascular effects).
Mouse Models
Mouse models are the most common for this compound PDT research due to their cost-effectiveness, ease of handling, and the availability of numerous syngeneic and xenograft tumor cell lines.[3]
Commonly Used Mouse Strains and Tumor Models:
-
BALB/c Mice: Often used for syngeneic tumor models, such as EMT-6 mammary sarcoma.
-
Nude Mice (athymic): Used for xenograft models with human cancer cell lines, including esophageal squamous cell carcinoma (ESCC) and cholangiocarcinoma.
-
NOD/SCID Mice: Highly immunodeficient mice used for human tumor xenografts.
-
C3H Mice: Utilized for studies involving dorsal window chambers to visualize vascular effects.
Quantitative Data for this compound PDT in Mouse Models:
| Tumor Model | Mouse Strain | This compound Dose | Light Dose (664 nm) | Drug-Light Interval (DLI) | Key Findings |
| EMT-6 Sarcoma | BALB/c | 0.5 - 100 mg/kg (i.p.) | Not specified | Not specified | Effective tumor localization and degradation. |
| Cholangiocarcinoma Xenograft | Nude Mice | Not specified | Not specified | Not specified | Increased depth of tumor injury compared to HpD-PDT. |
| Esophageal Squamous Cell Carcinoma (ESCC) Xenograft | NOD/SCID | 0 - 10 mg/kg (i.v.) | 100 J/cm² | 2 hours | Dose-dependent tumor growth suppression. |
| C6 Glioma Allograft | Not specified | 10 mg/kg | ≥ 100 J/cm² | 90 minutes | Induced apoptosis and vascular effects. |
| Peritoneal Metastasis of Gastric Cancer | Nude Mice | Not specified | 2, 5, 10 J/cm² | 2 and 4 hours | Recommended 2 J/cm² at 4-hour DLI for efficacy with low toxicity. |
| Subcutaneous Tumors (for drug delivery study) | Not specified | 2.5 mg/kg (i.v.) | 75 mW/cm² for 667s | 5 hours | Enhanced drug delivery with photomechanical waves. |
Rat Models
Rat models are also frequently used, particularly for orthotopic tumor models and studies investigating vascular and neurological effects.
Commonly Used Rat Strains and Tumor Models:
-
Sprague-Dawley Rats: Used for skin photosensitivity studies and orthotopic glioma models.
-
Wistar Rats: Utilized in various cancer models.
Quantitative Data for this compound PDT in Rat Models:
| Application | Rat Strain | This compound Dose | Light Dose (664 nm unless specified) | Drug-Light Interval (DLI) | Key Findings |
| Vascular Effects | Not specified | Not specified | Not specified | Not specified | Significant reduction in arteriole lumen diameter, leading to blood flow stasis. |
| Skin Injury | Sprague-Dawley | 0.75 mg/kg | 15 - 100 J/cm² | Not specified | Dose-dependent vascular and surrounding tissue injury. |
Canine Models
Canine models are valuable for preclinical studies due to their larger size, which allows for procedures and dosimetry that are more analogous to human applications. Studies in dogs have been particularly useful for evaluating endoscopic PDT procedures.
Quantitative Data for this compound PDT in Canine Models:
| Application | Canine Model | This compound Dose | Light Dose (664 nm) | Drug-Light Interval (DLI) | Key Findings |
| Normal Esophageal Tissue Damage | Living Canine Model | Not specified | 25, 50, 100 J/cm² | Not specified | Dose-dependent increase in the depth and area of tissue damage. |
| Recurrent Intranasal Carcinoma | Clinical Cases | 5.0 mg/kg (i.v.) | Not specified | 2 hours | Induced almost complete remission and prolonged survival. |
Rabbit Models
Rabbit models are often used in ophthalmology and for studying vascular effects due to the size and accessibility of their blood vessels and eyes.
Quantitative Data for this compound PDT in Rabbit Models:
| Application | Rabbit Model | This compound Dose | Light Dose (664 nm) | Drug-Light Interval (DLI) | Key Findings |
| Cardiovascular (Balloon Injury) | New Zealand White | Not specified | 10 or 30 J/cm² | 1 hour | Not detailed in provided snippets. |
Experimental Protocols
Subcutaneous Tumor Model in Mice
This protocol is a generalized procedure for evaluating the efficacy of this compound PDT on subcutaneous tumors.
Materials:
-
Tumor cells (e.g., EMT-6, human xenograft lines)
-
Appropriate mouse strain (e.g., BALB/c for syngeneic, nude or NOD/SCID for xenograft)
-
This compound (lyophilized powder)
-
Sterile saline or phosphate-buffered saline (PBS) for reconstitution
-
Diode laser with a fiber optic delivery system (664 nm)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
Procedure:
-
Tumor Cell Implantation:
-
Culture tumor cells to the logarithmic growth phase.
-
Harvest and resuspend cells in sterile PBS or culture medium at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
Inject 0.1 mL of the cell suspension subcutaneously into the flank of the mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-150 mm³).
-
-
Preparation and Administration of this compound:
-
Reconstitute lyophilized this compound in sterile saline to the desired concentration.
-
Administer the this compound solution to the mice via intravenous (tail vein) or intraperitoneal injection at the desired dose (e.g., 2.5 - 10 mg/kg).
-
-
Photodynamic Therapy (PDT):
-
After the specified drug-light interval (DLI) (e.g., 90 minutes to 5 hours), anesthetize the mouse.
-
Position the fiber optic diffuser perpendicular to the tumor surface.
-
Deliver the laser light at the predetermined power density and total light dose (e.g., 100 J/cm²).
-
-
Post-Treatment Monitoring and Analysis:
-
Monitor the mice for any adverse effects.
-
Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki67).
-
Experimental Workflow for Subcutaneous Tumor Model:
Molecular Mechanisms of Action
This compound PDT elicits its anti-tumor effects through several interconnected mechanisms.
Direct Tumor Cell Killing: Apoptosis
PDT with this compound induces apoptotic cell death in cancer cells. This process is often dose-dependent, with lower doses favoring apoptosis and higher doses leading to necrosis. The apoptotic pathway involves the mitochondria, with the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.
Signaling Pathway of this compound PDT-Induced Apoptosis:
Vascular Shutdown
A significant component of this compound PDT's efficacy is its ability to destroy tumor vasculature, leading to tumor starvation and necrosis. This vascular shutdown is mediated by the RhoA/ROCK signaling pathway in endothelial cells. PDT induces the formation of F-actin stress fibers and phosphorylation of myosin light chain (MLC), leading to endothelial cell contraction and subsequent vascular occlusion.
Signaling Pathway of this compound PDT-Induced Vascular Shutdown:
References
Application Notes and Protocols for Glioblastoma Rat Model for Interstitial Talaporfin Sodium Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. Photodynamic therapy (PDT) has emerged as a promising localized treatment modality. Interstitial PDT, involving the direct delivery of light into the tumor mass, is particularly suited for deep-seated tumors like GBM. Talaporfin sodium (mono-L-aspartyl chlorin e6, NPe6), a second-generation photosensitizer, exhibits favorable pharmacokinetics and a strong absorption peak at a tissue-penetrating wavelength (664 nm). This document provides detailed application notes and protocols for establishing a glioblastoma rat model and performing interstitial PDT using this compound.
Data Presentation
Table 1: Parameters for Stereotactic Implantation of Glioma Cells in Rats
| Parameter | Specification | Source |
| Animal Model | Male Sprague-Dawley or Nude rats (athymic) | [1][2] |
| Glioma Cell Lines | C6 (rat glioma), U87 MG (human glioblastoma) | [1][2][3] |
| Cell Preparation | Logarithmic growth phase, concentration of 1 x 10^6 cells/10 µL | |
| Anesthesia | Isoflurane/oxygen mixture (3.5% for induction, 2-2.5% for maintenance) | |
| Stereotactic Coordinates (from Bregma) | Anterior: 0.5 mm, Lateral: 3.0 mm | |
| Injection Depth (from brain surface) | 4.0 mm and 4.5 mm (two injections) | |
| Injection Volume | 3 µL per injection site | |
| Injection Rate | Approximately 5 minutes per injection |
Table 2: this compound-Mediated Interstitial PDT Parameters
| Parameter | Specification | Source |
| Photosensitizer | This compound (TPS, NPe6) | |
| Dosage | 5-10 mg/kg body weight | |
| Administration Route | Intravenous or Intraperitoneal injection | |
| Drug-to-Light Interval | 90 minutes to 24 hours | |
| Light Source | 664 nm semiconductor laser | |
| Optical Fiber | Cylindrical diffusing fiber (e.g., 2 mm length) | |
| Irradiation Energy Density | 50 J/cm², 75 J/cm², 150 J/cm² | |
| Power Density | 150 mW/cm² |
Table 3: Summary of Quantitative Outcomes of this compound PDT in Rat Glioblastoma Models
| Outcome Measure | Treatment Group | Result | Source |
| Tumor Necrosis | i-PDT (50, 75, 150 J/cm²) | Dose-dependent increase in necrosis close to the light source. | |
| Apoptosis | i-PDT (75 J/cm²) | Most significant induction of apoptosis at a distance from the light source. | |
| Median Progression-Free Survival (Clinical) | PDT Group | 19.6 months | |
| Median Overall Survival (Clinical) | PDT Group | 31.5 months |
Experimental Protocols
Protocol 1: Establishment of Orthotopic Glioblastoma Rat Model
-
Cell Culture: Culture C6 or U87 glioma cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Animal Preparation: Anesthetize the rat using an isoflurane/oxygen mixture and mount it on a stereotactic apparatus.
-
Surgical Procedure:
-
Make a midline scalp incision to expose the skull.
-
Using a dental drill, create a small burr hole at the predetermined stereotactic coordinates (e.g., 0.5 mm anterior and 3.0 mm lateral to the bregma).
-
-
Cell Implantation:
-
Harvest glioma cells during their logarithmic growth phase and resuspend them in a serum-free medium at a concentration of 1 x 10⁵ cells/µL.
-
Draw the cell suspension into a 10 µL Hamilton syringe.
-
Slowly lower the syringe needle through the burr hole to the desired depths (e.g., 4.5 mm and 4.0 mm from the brain surface).
-
Inject 3 µL of the cell suspension at each depth over approximately 5 minutes.
-
Slowly retract the needle to prevent reflux.
-
-
Post-operative Care: Suture the scalp incision and provide appropriate post-operative analgesia. Monitor the animal's recovery. Tumor growth can be monitored by MRI.
Protocol 2: Interstitial this compound Photodynamic Therapy
-
Photosensitizer Administration: 2-3 weeks after tumor implantation, administer this compound (5-10 mg/kg) via intravenous or intraperitoneal injection.
-
Anesthesia and Positioning: After the appropriate drug-to-light interval (e.g., 90 minutes), anesthetize the rat and place it in the stereotactic frame.
-
Optical Fiber Insertion:
-
Re-open the previous incision.
-
Insert a cylindrical diffusing optical fiber through the burr hole into the center of the tumor. The placement can be guided by imaging.
-
-
Laser Irradiation:
-
Connect the optical fiber to a 664 nm semiconductor laser.
-
Deliver the desired light dose (e.g., 75 J/cm²) at a specific power density.
-
-
Post-Treatment: Remove the optical fiber, suture the incision, and provide post-operative care.
Protocol 3: Histological and Immunohistochemical Analysis
-
Tissue Collection: At a predetermined time point post-PDT (e.g., 24 hours), euthanize the rat and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Tissue Processing: Dissect the brain, post-fix in 4% paraformaldehyde, and process for paraffin embedding.
-
Hematoxylin and Eosin (H&E) Staining:
-
Cut 5 µm thick sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with H&E to visualize general morphology, necrosis, and edema.
-
-
TUNEL Assay for Apoptosis:
-
Use a commercial TUNEL assay kit following the manufacturer's instructions.
-
This assay detects DNA fragmentation, a hallmark of apoptosis.
-
-
Immunohistochemistry (IHC) for Proliferation (Ki-67) and Angiogenesis (CD31):
-
Perform antigen retrieval on deparaffinized sections.
-
Block endogenous peroxidase and non-specific binding sites.
-
Incubate with primary antibodies against Ki-67 and CD31.
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
Develop with a chromogen substrate (e.g., DAB) and counterstain with hematoxylin.
-
Protocol 4: Western Blot for Necroptosis Markers
-
Protein Extraction: Euthanize animals at specified times post-PDT, rapidly excise the tumor tissue, and homogenize in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate 30-50 µg of protein per lane on a 4-12% SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against RIPK1, RIPK3, and MLKL overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
References
Application Notes and Protocols for Talaporfin Sodium Photodynamic Therapy (PDT) Experiments
References
- 1. Death Pathways Associated with Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Daylight: A Review of Dosimetry in Daylight Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Necroptosis as a consequence of photodynamic therapy in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Talaporfin Sodium in 3D Cell Culture and Tumor Spheroids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Talaporfin sodium, a second-generation photosensitizer, is a key component in photodynamic therapy (PDT), a non-invasive cancer treatment. Its activation by a specific wavelength of light triggers a cascade of events leading to the generation of reactive oxygen species (ROS) and subsequent tumor cell death. Three-dimensional (3D) cell culture models, such as tumor spheroids, offer a more physiologically relevant environment compared to traditional 2D cell cultures for evaluating the efficacy of anti-cancer therapies like this compound-mediated PDT. Spheroids mimic the complex architecture, cell-cell interactions, and nutrient/oxygen gradients of in vivo tumors, providing a more accurate prediction of therapeutic response.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in 3D cell culture and tumor spheroid models.
Mechanism of Action of this compound in 3D Models
This compound is preferentially absorbed by cancer cells.[1] Upon administration, it is taken up by the cells through an active process involving clathrin- and caveolae-dependent endocytosis. This process is reliant on intracellular ATP and is influenced by K-Ras signaling. Following endocytosis, this compound translocates from early endosomes to lysosomes, where it accumulates.
The therapeutic effect is initiated by irradiating the tumor spheroids with laser light, typically at a wavelength of 664 nm.[1] This light activation excites the this compound, leading to the production of highly cytotoxic ROS, primarily singlet oxygen.[1] These ROS induce cellular damage through several mechanisms:
-
Direct Cytotoxicity: ROS cause direct damage to cellular components, including lipids, proteins, and nucleic acids, leading to apoptosis and necrosis.[1][2] At lower doses of this compound PDT, apoptosis appears to be the predominant form of cell death, mediated by the release of cytochrome-c from the mitochondria and the activation of caspases-9 and -3. Higher doses tend to induce more necrosis.
-
Vascular Shutdown: In more complex 3D models that incorporate vascular networks, this compound PDT can induce the shutdown of tumor vasculature, cutting off the supply of oxygen and nutrients to the tumor core. This is mediated by the RhoA/ROCK pathway.
-
Immune Response: The cell death induced by this compound PDT can be immunogenic, leading to the release of damage-associated molecular patterns (DAMPs). This can stimulate an anti-tumor immune response, a crucial aspect of long-term tumor control.
Data Presentation: Efficacy of this compound PDT in Tumor Spheroids
The following table summarizes the effective parameters for this compound-mediated PDT in a patient-derived glioma stem cell (GSC) spheroid model. This data can serve as a starting point for optimizing protocols for other cancer cell types.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Light Fluence (J/cm²) | Light Power Density (mW/cm²) | Outcome | Reference |
| MGG8 (Glioma Stem Cell Spheroids) | 10 - 60 | 1 | 5 - 10 | 50 | Dose- and fluence-dependent decrease in mitochondrial metabolic activity. Induction of both apoptosis and necrosis in a time-dependent manner. |
Experimental Protocols
Protocol 1: Formation of Tumor Spheroids
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Cell counter or hemocytometer
Procedure:
-
Culture the desired cancer cells in a T-75 flask until they reach 80-90% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA to detach the cells and incubate at 37°C for 3-5 minutes.
-
Neutralize the trypsin with complete culture medium and collect the cell suspension in a sterile conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count and determine the cell viability.
-
Dilute the cell suspension to a final concentration of 1 x 10⁴ to 5 x 10⁴ cells/mL, depending on the cell line's aggregation properties.
-
Add 100 µL of the cell suspension to each well of an ultra-low attachment 96-well round-bottom plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Monitor spheroid formation daily. Spheroids should form within 24-72 hours.
-
For long-term culture, carefully replace half of the medium every 2-3 days without disturbing the spheroids.
Protocol 2: this compound Photodynamic Therapy of Tumor Spheroids
This protocol outlines the procedure for treating pre-formed tumor spheroids with this compound followed by light irradiation.
Materials:
-
Tumor spheroids (from Protocol 1)
-
This compound stock solution
-
Complete cell culture medium
-
Diode laser with a wavelength of ~664 nm
-
Power meter for laser calibration
Procedure:
-
Prepare a working solution of this compound in complete culture medium at the desired concentration (e.g., 10-60 µM).
-
Carefully remove half of the medium from each well containing a spheroid.
-
Add an equal volume of the this compound working solution to each well.
-
Incubate the spheroids with this compound for 1-4 hours at 37°C.
-
After incubation, wash the spheroids by carefully replacing the medium with fresh, drug-free complete medium. Repeat this step twice to remove any unbound this compound.
-
Calibrate the laser output to the desired power density (e.g., 50 mW/cm²).
-
Irradiate each well containing a spheroid with the laser to deliver the target light fluence (e.g., 5-10 J/cm²). Ensure uniform irradiation of the entire spheroid.
-
Following irradiation, return the plate to the incubator.
-
Assess the treatment efficacy at desired time points (e.g., 24, 48, 72 hours) using the assays described in Protocol 3.
Protocol 3: Assessment of Treatment Efficacy in Spheroids
This protocol provides methods to evaluate the viability and cell death mechanisms within the treated spheroids.
A. Spheroid Viability and Growth Assessment:
Materials:
-
Treated and untreated spheroids
-
Brightfield microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
Procedure:
-
Spheroid Size Measurement:
-
Capture brightfield images of the spheroids at various time points post-treatment.
-
Measure the diameter of each spheroid using image analysis software.
-
Calculate the spheroid volume assuming a spherical shape (V = 4/3 * π * r³).
-
Plot the change in spheroid volume over time to assess growth inhibition.
-
-
ATP-based Viability Assay:
-
Follow the manufacturer's instructions for the chosen 3D cell viability reagent.
-
Briefly, add the reagent to each well, incubate to lyse the cells and release ATP.
-
Measure the luminescence, which is proportional to the amount of viable cells.
-
B. Apoptosis and Necrosis Assessment:
Materials:
-
Treated and untreated spheroids
-
Fluorescence microscope
-
Apoptosis/Necrosis staining kit (e.g., Annexin V/Propidium Iodide)
-
Caspase activity assay kit (e.g., Caspase-Glo® 3/7)
Procedure:
-
Live/Dead Staining:
-
Stain the spheroids with a combination of fluorescent dyes that differentiate between live, apoptotic, and necrotic cells (e.g., Acridine Orange and Propidium Iodide).
-
Acquire fluorescent images and analyze the spatial distribution of cell death within the spheroid.
-
-
Caspase Activity Assay:
-
Use a luminescent-based assay to measure the activity of key executioner caspases (caspase-3 and -7).
-
Follow the manufacturer's protocol to determine the level of apoptosis induction.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Sonodynamic Therapy using Talaporfin Sodium
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Sonodynamic Therapy (SDT) is an emerging, non-invasive therapeutic modality for cancer treatment that utilizes the synergistic action of a non-toxic sensitizing agent (sonosensitizer) and low-intensity ultrasound.[1] Talaporfin sodium, also known as mono-L-aspartyl chlorin e6 (NPe6), is a second-generation photosensitizer that has also demonstrated potential as an effective sonosensitizer.[2][3] Unlike photodynamic therapy (PDT), which is limited by the shallow penetration depth of light, SDT employs ultrasound, which can be focused on deep-seated tumors, offering a significant therapeutic advantage.[1] When activated by ultrasound, this compound appears to generate reactive oxygen species (ROS), leading to localized cytotoxicity and tumor destruction.[2] These notes provide an overview of the mechanism, experimental data, and protocols for the application of this compound in preclinical sonodynamic therapy research.
Mechanism of Action
The precise mechanism of this compound's sonosensitizing activity is based on the principles of acoustic cavitation. Ultrasound waves passing through tissue cause the formation, oscillation, and collapse of microscopic bubbles. This cavitation process generates localized high temperature and pressure, resulting in phenomena such as sonoluminescence (emission of light) and pyrolysis (decomposition of molecules).
It is hypothesized that the energy released during acoustic cavitation excites the this compound molecule from its ground state to an excited triplet state. This excited molecule then transfers its energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals. These ROS induce oxidative stress, leading to damage of cellular components like lipids, proteins, and DNA, ultimately triggering cell death through apoptosis and necrosis. Preclinical studies showing that the cytotoxic effects of this compound-mediated SDT are inhibited by the ROS scavenger histidine strongly support this mechanism.
Preclinical Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the sonodynamic application of this compound (NPe6).
Table 1: In Vitro Sonodynamic Effects of this compound
| Cell Line | This compound (NPe6) Concentration | Ultrasound Parameters | Key Finding | Reference |
|---|---|---|---|---|
| Sarcoma 180 | 80 µM | Frequency: 2 MHz | Two-fold enhancement of ultrasonically-induced cell damage. | |
| HL-60 | 80 µM | Frequency: 2 MHz, Intensity: 6 W/cm², Time: 3 min | Significant induction of apoptosis and necrosis. |
| HL-60 | 80 µM | Frequency: 2 MHz | Effect significantly inhibited by ROS scavengers (histidine, NaN₃). | |
Table 2: In Vivo Sonodynamic Effects of this compound
| Animal Model | Tumor Model | This compound (NPe6) Dose | Ultrasound Parameters | Key Finding | Reference |
|---|
| CDF₁ Mice | Colon 26 Carcinoma | 25 mg/kg | Frequency: 2 MHz, Intensity: 3 W/cm² | Marked synergistic antitumor effect and significant suppression of tumor growth. | |
Experimental Protocols
The following are generalized protocols based on published preclinical research. Researchers should optimize these protocols for their specific experimental setup and cell/animal models.
Protocol 1: In Vitro Cell Damage Assay
This protocol is designed to assess the cytotoxicity of this compound-mediated SDT on a cancer cell line in suspension.
Materials:
-
This compound (NPe6)
-
Cancer cell line (e.g., Sarcoma 180, HL-60)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., Trypan Blue, MTT, or Annexin V/PI)
-
Ultrasound transducer and generator (e.g., 2 MHz)
-
Acoustically transparent sample holder/cuvette
-
ROS scavenger (optional, for mechanistic studies, e.g., L-histidine)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency and harvest them. Wash the cells with PBS and resuspend them in an air-saturated, complete medium at a specific concentration (e.g., 1x10⁶ cells/mL).
-
Sensitizer Addition: Add this compound to the cell suspension to achieve the final desired concentration (e.g., 80 µM). For mechanistic studies, co-incubate with a ROS scavenger if needed.
-
Ultrasound Exposure:
-
Transfer the cell suspension to an acoustically transparent cuvette or tube.
-
Position the sample in a degassed water bath for acoustic coupling.
-
Place the ultrasound transducer at a fixed distance from the sample.
-
Expose the cells to ultrasound using pre-determined parameters (e.g., Frequency: 2 MHz; Intensity: 3-6 W/cm²; Duration: 3 minutes). Ensure the temperature of the water bath is controlled to avoid thermal effects.
-
Include control groups: untreated cells, cells with this compound only, and cells with ultrasound only.
-
-
Post-Treatment Incubation: After sonication, transfer the cells to a culture plate and incubate for a specified period (e.g., 4 to 24 hours) to allow for the progression of cell death pathways.
-
Viability Assessment: Assess cell viability and the mode of cell death using a suitable method. For example, use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptosis and necrosis.
Protocol 2: In Vivo Tumor Suppression Assay
This protocol outlines a method to evaluate the anti-tumor efficacy of this compound-mediated SDT in a murine tumor model.
Materials:
-
This compound (NPe6)
-
Immunocompromised mice (e.g., BALB/c or CDF₁)
-
Tumor cell line (e.g., Colon 26)
-
Sterile PBS and saline
-
Ultrasound transducer, generator, and cone for focusing
-
Ultrasound coupling gel
-
Animal anesthesia
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1x10⁶ Colon 26 cells) into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 5-8 mm in diameter). Randomize mice into control and treatment groups.
-
Sensitizer Administration: Administer this compound via intravenous (i.v.) injection at the desired dose (e.g., 25 mg/kg).
-
Ultrasound Treatment:
-
After a predetermined drug-to-ultrasound interval (e.g., 1 to 3 hours), anesthetize the mouse.
-
Apply coupling gel to the skin overlying the tumor.
-
Position the ultrasound transducer over the tumor.
-
Apply ultrasound using optimized parameters (e.g., Frequency: 2 MHz; Intensity: 3 W/cm²; Duration: 1-3 minutes).
-
Include control groups: untreated tumor, this compound only, and ultrasound only.
-
-
Tumor Monitoring: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume. Monitor the general health and body weight of the mice.
-
Endpoint: Continue monitoring until tumors in the control group reach the predetermined endpoint. Analyze the tumor growth curves to determine the therapeutic efficacy.
Signaling Pathways
The primary mechanism of SDT-induced cell death is the generation of ROS, which can initiate multiple downstream signaling cascades. While pathways specific to this compound in SDT are still under investigation, the ROS-mediated mitochondrial (intrinsic) pathway of apoptosis is a widely accepted mechanism for porphyrin-based sonosensitizers. ROS can cause mitochondrial membrane permeabilization, leading to the release of cytochrome c, which in turn activates a caspase cascade (caspase-9 and caspase-3), culminating in apoptosis. High levels of ROS can also lead directly to necrosis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Talaporfin Sodium for In Vitro Photodynamic Therapy
Welcome to the technical support center for the optimization of Talaporfin sodium in in vitro Photodynamic Therapy (PDT). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of their experiments.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action for this compound in PDT?
This compound is a second-generation photosensitizer that, upon administration, selectively accumulates in cancer cells.[1][2] When activated by light of a specific wavelength, typically around 664 nm, it generates reactive oxygen species (ROS), primarily singlet oxygen.[3] This process leads to oxidative stress, causing damage to cellular components such as lipids, proteins, and nucleic acids.[3] The resulting cellular damage triggers cell death through apoptosis and necrosis, and can also lead to the shutdown of tumor vasculature.[3]
2. What is a typical starting concentration range for this compound in in vitro experiments?
Based on published studies, a common starting concentration range for this compound in in vitro PDT experiments is between 1 µg/mL and 100 µg/mL. However, the optimal concentration is highly dependent on the specific cell line being used. For example, in one study with esophageal squamous cell carcinoma (ESCC) cells, concentrations ranging from 0 to 100 µg/mL were tested. In other studies, IC50 values (the concentration required to inhibit 50% of cell viability) for gastric cancer cell lines HGC27 and MKN74 were determined to be 13.4 ± 1.0 µM and 17.4 ± 2.3 µM, respectively. For human glioblastoma T98G cells, effective concentrations were noted to be between 25 and 50 μg/ml.
3. How long should I incubate the cells with this compound?
A typical incubation period for this compound with cells in vitro is 24 hours. This allows for sufficient uptake of the photosensitizer by the cells. However, the optimal incubation time can vary between cell types, and it is advisable to perform a time-course experiment to determine the ideal duration for your specific cell line.
4. What are the recommended light parameters for activating this compound?
This compound is most effectively activated by light with a wavelength of approximately 664 nm. A common light source used in research is a diode laser. The power density and total light dose are critical parameters to optimize. For instance, a power density of 15 mW/cm² with a total light dose of 10 J/cm² has been used successfully in studies with ESCC cells. It's important to note that the light dose can influence the mode of cell death, with higher doses potentially shifting the balance from apoptosis to necrosis.
5. How should I store and handle this compound?
For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, ensure they are protected from light to prevent premature activation of the photosensitizer.
Troubleshooting Guides
This section addresses common issues encountered during in vitro PDT experiments with this compound.
Issue 1: Low or No Phototoxicity Observed
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for your specific cell line. Refer to the quantitative data table below for reported effective concentrations in various cell lines.
-
-
Possible Cause 2: Inadequate Light Dose or Wavelength.
-
Solution: Verify the wavelength of your light source is as close to 664 nm as possible. Ensure the power density and total light dose are appropriate. Consider performing a light-dose escalation experiment to find the optimal fluence for your experimental setup.
-
-
Possible Cause 3: Insufficient Incubation Time.
-
Solution: Optimize the incubation time to ensure maximal uptake of this compound by the cells. A time-course experiment (e.g., 4, 8, 12, 24 hours) can help determine the ideal incubation period.
-
-
Possible Cause 4: Presence of Serum in the Medium.
-
Solution: The presence of serum in the culture medium can sometimes reduce the intracellular accumulation of the photosensitizer. Consider reducing the serum concentration during the incubation period, but be mindful of potential effects on cell health.
-
-
Possible Cause 5: Oxygen Depletion.
-
Solution: The photodynamic effect is dependent on the presence of molecular oxygen to generate ROS. High cell density or high rates of photosensitizer activation can lead to localized oxygen depletion. Ensure adequate oxygenation of your cell cultures during light irradiation. Fractionated light delivery (splitting the total light dose into multiple smaller doses with a dark interval in between) can also help mitigate oxygen depletion.
-
Issue 2: High Variability in Experimental Results
-
Possible Cause 1: Inconsistent Cell Seeding Density.
-
Solution: Ensure a consistent number of cells are seeded in each well or dish. Use a cell counter for accurate cell density determination.
-
-
Possible Cause 2: Uneven Light Distribution.
-
Solution: Verify that your light source provides uniform illumination across all the samples being treated.
-
-
Possible Cause 3: Degradation of this compound.
-
Solution: Follow the recommended storage and handling procedures to prevent the degradation of the photosensitizer. Prepare fresh working solutions for each experiment.
-
Issue 3: Difficulty in Determining the Mode of Cell Death
-
Possible Cause: Overlapping Apoptotic and Necrotic Features.
-
Solution: Utilize a combination of assays to differentiate between apoptosis and necrosis. For example, an Annexin V/PI apoptosis assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells. Complement this with morphological analysis and assays for caspase activation.
-
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on this compound-mediated PDT.
Table 1: Effective Concentrations and IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Light Dose | Outcome |
| HGC27 | Gastric Cancer | 13.4 ± 1.0 µM | 24 hr | Not Specified | IC50 |
| MKN74 | Gastric Cancer | 17.4 ± 2.3 µM | 24 hr | Not Specified | IC50 |
| T98G | Glioblastoma | 25 µg/mL | Not Specified | Not Specified | Induction of Necroptosis |
| T98G | Glioblastoma | 50 µg/mL | Not Specified | Not Specified | Induction of Necrosis |
| TE-5, TE-8, TE-10, TE-11 | Esophageal Squamous Cell Carcinoma | 0 - 100 µg/mL | 24 hr | 10 J/cm² | Dose-dependent cytotoxicity |
Table 2: Experimental Parameters for In Vitro this compound PDT
| Parameter | Recommended Range/Value | Notes |
| This compound Concentration | 1 - 100 µg/mL (cell line dependent) | Start with a broad range to determine the optimal concentration. |
| Incubation Time | 4 - 24 hours | 24 hours is a common starting point. |
| Light Wavelength | ~664 nm | Essential for efficient activation of this compound. |
| Light Power Density | 15 - 50 mW/cm² | Varies depending on the light source and experimental setup. |
| Total Light Dose | 5 - 30 J/cm² | Higher doses may lead to increased necrosis. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Incubation: Remove the culture medium and add fresh medium containing various concentrations of this compound. Incubate for the desired period (e.g., 24 hours) in the dark.
-
Washing: After incubation, remove the medium containing this compound and wash the cells twice with phosphate-buffered saline (PBS).
-
Light Irradiation: Add fresh culture medium to the cells and irradiate with a light source at ~664 nm with the desired power density and total light dose. Include a "dark toxicity" control group that is incubated with this compound but not irradiated.
-
Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized solubilizing agent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
2. Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the general steps for assessing apoptosis and necrosis using flow cytometry.
-
PDT Treatment: Treat cells with this compound and light irradiation as described in the cell viability protocol. Collect both adherent and floating cells.
-
Cell Washing: Wash the collected cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
3. Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This protocol provides a general method for measuring intracellular ROS levels.
-
Cell Seeding and Treatment: Seed cells and treat with this compound as for other assays.
-
DCFDA Loading: After the this compound incubation, wash the cells and incubate them with a working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30-45 minutes at 37°C in the dark.
-
Light Irradiation: Remove the DCFH-DA solution, add fresh medium, and immediately irradiate the cells with light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration in vitro.
Caption: Signaling pathways activated by this compound-mediated PDT.
Caption: Troubleshooting decision tree for low phototoxicity in PDT experiments.
References
- 1. Effect of this compound-mediated photodynamic therapy on cell death modalities in human glioblastoma T98G cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. Non-Cytotoxic Photodynamic Therapy with this compound Reduces the Expression of CXCR4 and Enhances Chemotherapeutic Efficacy in Undifferentiated Gastric Cancer Cell Line HGC27 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Talaporfin Sodium Delivery to Solid Tumors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Talaporfin sodium for photodynamic therapy (PDT) in solid tumors.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound in photodynamic therapy?
This compound, a second-generation photosensitizer, exerts its therapeutic effect through a multi-step process. Upon intravenous administration, it selectively accumulates in tumor tissues, a phenomenon attributed to the enhanced permeability and retention (EPR) effect characteristic of tumor vasculature. Following this accumulation, the tumor is irradiated with a specific wavelength of light, typically 664 nm, which activates the this compound.[1] This activation triggers the production of reactive oxygen species (ROS), primarily singlet oxygen, which induces cellular damage through lipid peroxidation, protein oxidation, and DNA damage, ultimately leading to apoptosis and necrosis of cancer cells. Furthermore, the generated ROS can damage the tumor vasculature, causing vascular shutdown and subsequent tumor ischemia.
Q2: What are the common side effects associated with this compound-mediated PDT?
The most frequently reported side effect is photosensitivity, where patients become susceptible to skin redness, blistering, and swelling upon exposure to light. Patients are generally advised to avoid direct sunlight and bright indoor lighting for a period after treatment. Other common side effects include pain at the treatment site, which is often a result of the inflammatory response from PDT, and gastrointestinal issues like nausea and vomiting. While less common, systemic side effects can include fatigue and mild allergic reactions.
Q3: How can the delivery of this compound to solid tumors be enhanced?
Several strategies are being explored to improve the delivery and efficacy of this compound. Nanoparticle-based delivery systems, such as liposomes and virus-like particles, can improve the solubility, stability, and tumor-targeting of this compound. These carriers can leverage the EPR effect for passive targeting or be functionalized with ligands for active targeting of cancer cells. Another novel approach involves the use of nanosecond pulsed laser-induced photomechanical waves (PMWs) to transiently increase the permeability of tumor blood vessels, thereby enhancing the transvascular delivery of this compound into the tumor parenchyma.
Q4: What is the typical drug-light interval for this compound PDT?
The drug-light interval, the time between the administration of this compound and light irradiation, is a critical parameter for optimizing therapeutic outcomes. This interval allows for sufficient accumulation of the photosensitizer in the tumor tissue while minimizing its concentration in surrounding healthy tissues. For this compound, this period typically ranges from a few hours to a couple of days. For instance, in some preclinical studies with esophageal cancer xenografts, tumors were irradiated 2 hours after intravenous injection. In clinical studies for esophageal cancer, a 4 to 6-hour interval has been used.
Troubleshooting Guides
Problem 1: Low therapeutic efficacy or minimal tumor reduction after PDT.
| Possible Cause | Troubleshooting Step |
| Inadequate this compound accumulation in the tumor. | Verify the intravenous injection technique. Consider using nanoparticle carriers to improve drug circulation time and tumor targeting. Evaluate tumor vascularity and the EPR effect in your model. |
| Insufficient light penetration into the tumor. | Ensure the correct wavelength of light (typically 664 nm) is used for activation. Check the power density and total light dose delivered to the tumor. For deep-seated tumors, consider interstitial light delivery using fiber optics. The use of longer wavelengths, like that for this compound (664 nm), is theoretically expected to be effective on deeper tissue layers compared to first-generation photosensitizers. |
| Low oxygen levels (hypoxia) within the tumor. | PDT is an oxygen-dependent process. Consider strategies to increase tumor oxygenation, such as hyperbaric oxygen therapy or co-administration of oxygen-carrying nanoparticles. |
| Cellular resistance to PDT-induced cell death. | Investigate the expression of anti-apoptotic proteins in your cancer cell model. Consider combination therapies, for example, with chemotherapeutic agents, which has been shown to have synergistic effects. |
Problem 2: Significant damage to surrounding healthy tissue.
| Possible Cause | Troubleshooting Step |
| Suboptimal drug-light interval. | Optimize the drug-light interval to maximize the tumor-to-healthy tissue ratio of this compound. A shorter interval might lead to higher concentrations in the bloodstream and healthy tissues. |
| Inaccurate light delivery. | Ensure the light is precisely targeted to the tumor area. Use appropriate light delivery devices and techniques to minimize exposure to surrounding tissues. |
| High dose of this compound or light. | Titrate the doses of both the photosensitizer and the light to find a therapeutic window that is effective against the tumor while minimizing damage to healthy tissue. |
Data Presentation
Table 1: Preclinical and Clinical Parameters for this compound PDT
| Parameter | Preclinical (Esophageal Cancer Xenograft) | Clinical (Esophageal Cancer) |
| This compound Dose | 0-10 mg/kg (intravenous) | 40 mg/m² (intravenous) |
| Light Wavelength | 664 nm | 664 nm |
| Light Dose | 100 J/cm² | 50, 75, or 100 J/cm² |
| Drug-Light Interval | 2 hours | 4-6 hours |
| Observed Outcomes | Dose-dependent tumor reduction. | Complete response in 55.6% - 83.3% of patients. |
Experimental Protocols
Protocol 1: In Vivo Photodynamic Therapy with this compound in a Subcutaneous Tumor Model
This protocol is a generalized representation based on common practices in preclinical studies.
-
Animal Model: Establish subcutaneous tumors by injecting cancer cells into the flank of immunocompromised mice. Allow tumors to grow to a palpable size (e.g., 50-150 mm³).
-
This compound Administration: Prepare a solution of this compound in sterile saline. Administer the solution intravenously via the tail vein at a predetermined dose (e.g., 5 mg/kg).
-
Drug-Light Interval: House the animals in a darkened environment for the desired drug-light interval (e.g., 2-4 hours) to allow for tumor accumulation of the photosensitizer.
-
Light Irradiation: Anesthetize the mouse. Deliver light of the appropriate wavelength (664 nm) to the tumor site using a diode laser coupled to a fiber optic with a microlens to ensure uniform illumination. The light dose should be calculated based on the power density and duration of irradiation (e.g., 100 J/cm²).
-
Post-Treatment Monitoring: Monitor tumor volume regularly using calipers. Observe the animals for any signs of toxicity or side effects.
-
Efficacy Evaluation: At the end of the study, euthanize the animals and excise the tumors for histological analysis to assess the extent of necrosis and apoptosis.
Mandatory Visualizations
Caption: Mechanism of Action of this compound-mediated Photodynamic Therapy.
Caption: A typical experimental workflow for in vivo photodynamic therapy.
References
Strategies to minimize Talaporfin sodium phototoxicity in normal tissue
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Talaporfin sodium in photodynamic therapy (PDT). Our goal is to help you minimize phototoxicity in normal tissues while maximizing therapeutic efficacy in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound-induced phototoxicity?
This compound is a second-generation photosensitizer that, upon intravenous administration, selectively accumulates in tumor cells.[1][2] When activated by light of a specific wavelength (typically 664 nm), it triggers a photochemical reaction that generates reactive oxygen species (ROS), primarily singlet oxygen.[1] These ROS cause oxidative damage to cellular components, leading to cell death through apoptosis, necrosis, or autophagy.[3][4] The cytotoxic effects are twofold: direct damage to tumor cells and destruction of the tumor vasculature.
Q2: My control (normal) tissues are showing significant phototoxicity. What are the likely causes and how can I mitigate this?
Several factors can contribute to phototoxicity in normal tissues. Here are some common causes and strategies for mitigation:
-
Inappropriate Drug or Light Dose: Excessive doses of this compound or the activating light can lead to indiscriminate damage to both normal and cancerous tissues.
-
Incorrect Drug-Light Interval (DLI): The time between this compound administration and light application is critical. A suboptimal DLI may result in high concentrations of the photosensitizer in normal tissues during light activation.
-
Light Delivery Technique: Inaccurate light delivery can expose healthy surrounding tissue to the activating light source.
To address these issues, consider the following troubleshooting steps:
-
Optimize Drug and Light Dosages: Refer to dose-escalation studies to determine the optimal therapeutic window. Lowering the this compound concentration or the light fluence can reduce damage to normal tissue.
-
Adjust the Drug-Light Interval: The recommended DLI for this compound is typically 4 to 6 hours post-administration, allowing for clearance from normal tissues while it is retained in the tumor.
-
Refine Light Application: Utilize precise light delivery systems, such as fiber optics for interstitial PDT, to target the tumor accurately and shield surrounding normal tissue.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
Symptoms: Inconsistent tumor response and/or unpredictable levels of normal tissue toxicity across experiments.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Variable this compound Uptake | Ensure consistent incubation times and concentrations. Be aware that cellular uptake can be influenced by the expression of receptors like the low-density lipoprotein (LDL) receptor. Consider using cell lines with stable and characterized uptake mechanisms for initial experiments. |
| Inconsistent Light Delivery | Calibrate your light source before each experiment. Ensure the distance and angle of the light source to the target tissue are consistent. For in vivo models, consider the light scattering properties of the tissue. |
| Oxygen Fluctuation | PDT is an oxygen-dependent process. Ensure adequate oxygenation of the target tissue. In vitro, maintain consistent cell culture conditions. In vivo, be mindful of tumor hypoxia, which can reduce PDT efficacy. |
Issue 2: Sub-optimal Tumor Kill Despite Apparent Phototoxicity
Symptoms: Evidence of damage in the target area (e.g., inflammation, necrosis) but incomplete tumor eradication.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Tumor Hypoxia | The generation of cytotoxic ROS is dependent on the presence of molecular oxygen. Highly aggressive or large tumors may have hypoxic cores that are resistant to PDT. Consider strategies to improve tumor oxygenation or use a fractionated light protocol. |
| Light Penetration Limitations | The 664 nm light used to activate this compound has a finite penetration depth in tissue. For deep-seated or large tumors, light may not reach all cancer cells. Consider interstitial light delivery for better penetration. |
| Cellular Resistance Mechanisms | Some cancer cells may have intrinsic or acquired resistance to PDT-induced apoptosis. Higher doses of this compound may be required to induce necrosis in such cases. |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Phototoxicity
This protocol outlines a general procedure for evaluating the phototoxic efficacy of this compound in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MKN45 gastric cancer cells)
-
Normal cell line for comparison (e.g., primary fibroblasts)
-
This compound (lyophilized powder)
-
Cell culture medium (e.g., DMEM) and supplements
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Diode laser with a wavelength of 664 nm
-
Cell viability assay kit (e.g., MTT or WST-1)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Incubation: Prepare a stock solution of this compound in PBS. Dilute the stock solution in a complete culture medium to the desired final concentrations. Remove the old medium from the cells and add the this compound-containing medium. Incubate for a predetermined time (e.g., 3 hours).
-
Wash and Replace Medium: After incubation, gently wash the cells twice with PBS to remove any extracellular this compound. Replace with fresh, phenol red-free medium.
-
Light Irradiation: Irradiate the cells with the 664 nm diode laser at a specific power density and for a duration to achieve the desired light dose (e.g., 10 J/cm²). Include a dark control group (cells incubated with this compound but not irradiated) and an untreated control group.
-
Post-Irradiation Incubation: Return the plate to the incubator and incubate for a further 24-48 hours.
-
Cell Viability Assessment: Assess cell viability using a standard assay according to the manufacturer's instructions.
Protocol 2: In Vivo Murine Model of this compound PDT
This protocol provides a framework for evaluating the in vivo efficacy and normal tissue toxicity of this compound PDT in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
This compound solution for injection
-
Diode laser with a 664 nm wavelength and appropriate fiber optic delivery system
-
Anesthesia
-
Calipers for tumor measurement
Procedure:
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 50-150 mm³).
-
This compound Administration: Administer this compound intravenously via the tail vein at a specific dose (e.g., 10 mg/kg).
-
Drug-Light Interval: Wait for the optimal DLI (e.g., 90 minutes) to allow for preferential accumulation in the tumor.
-
Anesthesia and Irradiation: Anesthetize the mouse. Deliver the 664 nm laser light to the tumor using a fiber optic. The light dose can be varied (e.g., 50-100 J/cm²).
-
Monitoring: Monitor tumor growth with calipers daily or every other day. Observe the surrounding normal tissue for signs of phototoxicity (e.g., erythema, edema, necrosis).
-
Endpoint: At the experimental endpoint, euthanize the mice and excise the tumors and surrounding tissue for histological analysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters from preclinical and clinical studies on this compound PDT.
Table 1: In Vivo Preclinical Study Parameters
| Animal Model | This compound Dose | Light Dose (664 nm) | Drug-Light Interval | Observed Effects | Reference |
| Rat Skin | 0.75 mg/kg | 15-25 J/cm² | Not Specified | Selective vascular injury with minimal epidermal damage. | |
| Rat Skin | 0.75 mg/kg | >50 J/cm² | Not Specified | Vascular and surrounding tissue injury (vasculitis, necrosis). | |
| Mouse Glioma | 10 mg/kg | 100 J/cm² | 90 minutes | Effective tumor tissue damage. |
Table 2: Clinical Study Parameters for Esophageal Cancer
| Study Phase | This compound Dose | Light Dose (664 nm) | Drug-Light Interval | Key Outcomes | Reference |
| Phase I | 40 mg/m² | 50 J/cm² | 4-6 hours | No dose-limiting toxicity observed. | |
| Phase I | 40 mg/m² | 75 J/cm² | 4-6 hours | No dose-limiting toxicity observed. | |
| Phase I | 40 mg/m² | 100 J/cm² | 4-6 hours | Recommended dose for Phase II; no phototoxicity observed. | |
| Retrospective | 40 mg/kg | 100 J/cm² | 6 hours | No skin phototoxicity observed. |
Signaling Pathways and Experimental Workflows
Cellular Uptake and Localization of this compound
This compound enters cells via endocytosis, specifically through clathrin- and caveolae-dependent pathways. It then traffics through early endosomes and ultimately accumulates in lysosomes. This lysosomal localization is a key aspect of its mechanism of action.
References
- 1. Preclinical Validation of this compound-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Practice of Photodynamic Therapy Using this compound for Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-tumor immunity enhancement by photodynamic therapy with this compound and anti-programmed death 1 antibody [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Talaporfin Sodium Fluorescence in Tissue
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting Talaporfin sodium fluorescence in tissue. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound fluorescence?
A1: this compound, a second-generation photosensitizer, exhibits fluorescence upon excitation with light of a specific wavelength. When a photon of appropriate energy is absorbed by the this compound molecule, an electron is promoted to a higher energy singlet state. The molecule can then return to its ground state through the emission of a photon, a process known as fluorescence. The fluorescence of this compound has a peak emission around 664-670 nm.[1][2][3][4] This property is utilized in photodynamic diagnosis (PDD) to visualize and delineate tumor tissues.
Q2: What are the typical excitation and emission wavelengths for this compound?
A2: For fluorescence imaging and measurement, this compound is typically excited using light in the violet-blue region of the spectrum, around 405 nm (Soret band), or in the red region, around 664 nm (Q band).[1] The corresponding fluorescence emission is consistently observed in the red region of the spectrum, with a peak at approximately 664-670 nm.
Q3: How does this compound accumulate in tumor tissues?
A3: this compound is preferentially taken up by cancer cells compared to many normal cells. This selective accumulation is attributed to the enhanced permeability and retention (EPR) effect observed in many tumors. The leaky vasculature and impaired lymphatic drainage of tumors lead to a higher concentration of this compound within the tumor microenvironment. Cellular uptake is an active process mediated by endocytosis. Following uptake, this compound primarily localizes within lysosomes.
Q4: What is photobleaching and how does it affect this compound fluorescence?
A4: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. When this compound is exposed to excitation light, it can undergo photochemical reactions that alter its molecular structure and abolish its fluorescence. This phenomenon is a critical consideration in fluorescence imaging experiments, as prolonged or high-intensity illumination can lead to a decrease in the fluorescence signal over time. The rate of photobleaching can be influenced by the local microenvironment, such as the concentration of molecular oxygen.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no fluorescence signal | 1. Inadequate drug uptake: Insufficient incubation time or low concentration of this compound. | Increase the incubation time or the concentration of this compound. Optimization may be required for different cell lines or tissue types. |
| 2. Incorrect filter set: The excitation and/or emission filters on the microscope or imaging system do not match the spectral properties of this compound. | Ensure that the excitation filter allows for light around 405 nm or 664 nm to pass and that the emission filter is appropriate for collecting light around 670 nm. | |
| 3. Photobleaching: Excessive exposure to excitation light has led to the degradation of the fluorophore. | Reduce the intensity and/or duration of the excitation light. Use a neutral density filter if necessary. Acquire images efficiently to minimize light exposure. | |
| 4. Low quantum yield environment: The local chemical environment (e.g., quenching molecules) is reducing the fluorescence efficiency. | Consider the molecular composition of the tissue or buffer. In in vitro experiments, ensure the buffer composition is appropriate. | |
| High background fluorescence | 1. Autofluorescence: Biological tissues naturally contain endogenous fluorophores (e.g., NADH, collagen, elastin) that can contribute to background signal. | Use appropriate spectral unmixing techniques if available. Select excitation and emission filters that maximize the signal-to-background ratio. A longer excitation wavelength (664 nm) may help reduce background from some endogenous fluorophores. |
| 2. Non-specific binding: this compound may be non-specifically bound to extracellular matrix components. | In in vitro studies, ensure adequate washing steps to remove unbound this compound. In vivo, optimize the time between administration and imaging to allow for clearance from non-target tissues. | |
| Inconsistent fluorescence intensity between samples | 1. Uneven drug distribution: Inhomogeneous delivery or uptake of this compound within the tissue. | Ensure consistent administration of this compound. For in vitro studies, ensure even mixing of the compound in the culture medium. |
| 2. Variations in tissue properties: Differences in tissue vascularity, pH, or oxygenation can affect this compound accumulation and fluorescence. | Carefully control experimental conditions and consider these physiological parameters when interpreting results. | |
| 3. Imaging parameter variability: Inconsistent settings on the imaging system (e.g., laser power, detector gain, exposure time) between samples. | Maintain identical imaging parameters for all samples within an experiment to ensure comparability. |
Quantitative Data Summary
The fluorescence properties of this compound are influenced by its local microenvironment. The following tables summarize key quantitative parameters.
Table 1: Fluorescence Properties of this compound
| Property | Value | Conditions | Reference(s) |
| Fluorescence Quantum Yield (Φf) | ~10-3 | In water | |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.53 | - | |
| Fluorescence Lifetime (τ) | Shorter in cancer cells vs. normal cells | In vitro (W31 vs. WFB cells) | |
| Excitation Wavelengths | ~405 nm (Soret), ~664 nm (Q-band) | Various | |
| Emission Wavelength | ~664-670 nm | Various |
Table 2: Influence of Environmental Factors on this compound Fluorescence
| Factor | Effect on Fluorescence | Notes |
| pH | Data not explicitly available in the searched literature. Generally, the fluorescence of porphyrin-based molecules can be pH-dependent. | It is recommended to perform control experiments to assess the effect of pH in your specific experimental system. |
| Temperature | Data not explicitly available in the searched literature. | Major temperature shifts can affect cellular processes and molecular interactions, which may indirectly influence fluorescence. |
| Binding to Albumin | Can decrease fluorescence quantum yield. | The interaction with serum albumin can alter the photophysical properties of chlorin-based photosensitizers. |
Experimental Protocols
Protocol 1: In Vitro Fluorescence Microscopy of this compound in Cultured Cells
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy and culture them to the desired confluency.
-
This compound Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in pre-warmed cell culture medium. Typical concentrations range from 1 to 100 µg/mL. Remove the old medium from the cells and add the this compound-containing medium.
-
Incubation: Incubate the cells for a specific period, typically ranging from 1 to 24 hours, at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for each cell line.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound this compound.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (e.g., excitation at ~405 nm or ~664 nm and emission at ~670 nm).
-
Image Acquisition: Use the lowest possible excitation light intensity and exposure time to minimize photobleaching while still obtaining a good signal-to-noise ratio. Acquire images from multiple fields of view for each condition.
Protocol 2: In Vivo Fluorescence Imaging of this compound in a Mouse Tumor Model
-
Animal Preparation: Anesthetize the tumor-bearing mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
This compound Administration: Administer this compound to the mouse, typically via intravenous (tail vein) injection. Dosing will depend on the specific study but can range from 2 to 10 mg/kg body weight.
-
Uptake and Distribution: Allow time for the this compound to distribute and accumulate in the tumor. The optimal time window for imaging after administration should be determined empirically but is often between 2 and 24 hours.
-
Imaging: Place the anesthetized mouse in an in vivo imaging system equipped for fluorescence imaging.
-
Image Acquisition: Excite the this compound using a laser or filtered light source at an appropriate wavelength (e.g., 664 nm) and collect the emitted fluorescence using a sensitive camera with the correct emission filter (~670 nm). Acquire images at different time points to monitor the pharmacokinetics of the drug.
-
Post-Imaging: After imaging, the animal can be recovered or euthanized for ex vivo tissue analysis.
Protocol 3: Measurement of this compound Fluorescence from Tissue Homogenates
-
Tissue Collection: Euthanize the animal at the desired time point after this compound administration and excise the tumor and other organs of interest.
-
Homogenization: Weigh the tissue samples and homogenize them in a suitable buffer (e.g., PBS with protease inhibitors) on ice using a mechanical homogenizer.
-
Extraction (Optional): To extract this compound, a solvent extraction step may be necessary depending on the downstream analysis.
-
Centrifugation: Centrifuge the homogenates to pellet cellular debris.
-
Fluorescence Measurement: Transfer the supernatant to a 96-well plate or a cuvette. Measure the fluorescence intensity using a plate reader or a spectrofluorometer with the appropriate excitation and emission wavelengths for this compound.
-
Normalization: Normalize the fluorescence intensity to the tissue weight or the total protein concentration of the homogenate to allow for comparison between samples.
Visualizations
Caption: Factors influencing this compound fluorescence.
Caption: Troubleshooting workflow for low fluorescence signals.
References
- 1. Intraoperative Photodynamic Diagnosis Using this compound Simultaneously Applied for Photodynamic Therapy against Malignant Glioma: A Prospective Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence characteristics and lifetime images of photosensitizers of this compound and sodium pheophorbide a in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chitose.ac.jp [chitose.ac.jp]
- 4. Fluorescence Characteristics and Lifetime Images of Photosensitizers of this compound and Sodium Pheophorbide a in Normal and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Non-cytotoxic Talaporfin Sodium PDT to Overcome Chemoresistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing non-cytotoxic Talaporfin sodium photodynamic therapy (PDT) to overcome chemoresistance in cancer cell models.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of using non-cytotoxic this compound PDT to overcome chemoresistance?
A1: The core principle is to apply a low dose of this compound-mediated PDT that does not directly kill cancer cells but instead modulates cellular pathways contributing to drug resistance. This "photodynamic priming" can enhance the efficacy of chemotherapeutic agents.[1][2] A key mechanism is the downregulation of proteins associated with chemoresistance and cancer stemness, such as C-X-C chemokine receptor type 4 (CXCR4).[1][3] By reducing the expression of such markers, the cancer cells become more susceptible to conventional chemotherapy.[1]
Q2: How does non-cytotoxic this compound PDT specifically affect chemoresistance pathways?
A2: Non-cytotoxic this compound PDT has been shown to significantly reduce the expression of CXCR4, a chemokine receptor linked to tumor progression and drug resistance. The signaling cascade downstream of CXCR4 can involve pathways like PI3K/Akt and MAPK, which promote cell survival and resistance. By downregulating CXCR4, PDT can disrupt these pro-survival signals. Additionally, studies suggest that PDT can counteract chemoresistance by directly damaging drug efflux pumps, such as P-glycoprotein, and anti-apoptotic proteins from the Bcl-2 family.
Q3: What is the mechanism of cellular uptake of this compound?
A3: this compound is taken up by cancer cells through both clathrin-dependent and caveolae-dependent endocytosis. Following uptake, it translocates from early endosomes to lysosomes. This uptake process is an active transport mechanism that requires intracellular ATP.
Q4: What are the typical experimental parameters for a non-cytotoxic this compound PDT protocol?
A4: While optimization is crucial for each cell line, a common starting point involves incubating cancer cells with a low concentration of this compound (e.g., ≤ 10 µM) for a few hours (e.g., 3 hours). Subsequently, the cells are irradiated with a specific wavelength of light, typically around 660-664 nm. The light dose will also need to be optimized to ensure minimal direct cytotoxicity.
Q5: How can I determine the optimal non-cytotoxic dose of this compound PDT for my specific cell line?
A5: To determine the non-cytotoxic dose, a dose-response experiment is necessary. This involves treating your cells with a range of this compound concentrations and/or light doses and then assessing cell viability 24 hours later using an assay like the MTT assay. The goal is to identify the highest concentration of this compound and light dose that does not significantly reduce cell viability compared to untreated controls. For example, in HGC27 and MKN74 gastric cancer cell lines, this compound concentrations of 10 µM or lower were found to be non-cytotoxic.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Cell Viability Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette and mix the cell suspension between pipetting steps to ensure even cell distribution. |
| Edge Effects in Multi-well Plates | Evaporation is higher in the perimeter wells of a 96-well plate, which can affect the concentration of reagents and cell viability. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media. |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | After the incubation with MTT reagent, ensure complete dissolution of the formazan crystals in the solubilization solution (e.g., DMSO) by thorough mixing or shaking before reading the absorbance. |
| Interference of this compound with Viability Assay | Photosensitizers can sometimes interfere with the reagents used in viability assays. Run appropriate controls, such as this compound alone (no light), light alone (no this compound), and a vehicle control, to identify any confounding effects. |
| Variability in Cell Passage Number | Use cells within a consistent and narrow range of passage numbers for all experiments, as cellular characteristics and drug sensitivity can change over time in culture. |
Issue 2: Failure to Observe Sensitization to Chemotherapy after Non-cytotoxic PDT
| Potential Cause | Troubleshooting Steps |
| Suboptimal Non-cytotoxic PDT Dose | The PDT dose may be too low to induce the desired biological changes. Re-evaluate the non-cytotoxic dose range. It may be necessary to slightly increase the this compound concentration or light dose while still remaining below the threshold of direct cytotoxicity. |
| Incorrect Timing of Chemotherapy Administration | The timing between PDT and the addition of the chemotherapeutic agent is critical. The downregulation of resistance-related proteins like CXCR4 is time-dependent. Perform a time-course experiment to determine the optimal window for chemotherapy administration after PDT (e.g., 1, 3, 6, 12, 24 hours). |
| Inappropriate Chemotherapeutic Agent or Concentration | The chosen chemotherapeutic agent may not be suitable for combination with this specific mechanism of sensitization. Confirm that the chemoresistance of your cell line is related to the pathways affected by this compound PDT. Also, ensure you are using a relevant concentration range for the chemotherapy drug. |
| Cell Line-Specific Resistance Mechanisms | The chemoresistance of your cell line may be mediated by mechanisms that are not affected by non-cytotoxic this compound PDT. Investigate the primary resistance mechanisms in your cell model. |
Issue 3: Low or Inconsistent Reactive Oxygen Species (ROS) Production
| Potential Cause | Troubleshooting Steps |
| Low Oxygen Levels (Hypoxia) | The generation of singlet oxygen in Type II photodynamic reactions is dependent on the presence of molecular oxygen. Ensure that cell cultures are well-oxygenated during light irradiation. |
| Incompatibility of ROS Detection Probe with PDT | Some fluorescent ROS probes can be light-sensitive and may be bleached or directly activated by the PDT light source, leading to inaccurate readings. Select a ROS probe with an excitation/emission spectrum that does not overlap with the absorption spectrum of this compound or the wavelength of the activation light. Run controls to check for any direct interaction between the light source and the ROS probe. |
| Incorrect Timing of ROS Measurement | ROS are often short-lived species. Measure ROS levels immediately after or even during light irradiation to capture the peak of production. |
| Low this compound Uptake | Confirm that the cells are efficiently taking up this compound. This can be visualized using fluorescence microscopy, as this compound is fluorescent. As uptake is ATP-dependent, ensure cells are metabolically active. |
Data Presentation
Table 1: Effect of Non-cytotoxic this compound PDT on the IC50 of SN-38 in Gastric Cancer Cell Lines
| Cell Line | Treatment | IC50 of SN-38 (µM) |
| HGC27 (Undifferentiated, Chemoresistant) | SN-38 alone | 87.5 ± 3.6 |
| SN-38 + 5 µM TS-PDT | 47.8 ± 28.8 | |
| SN-38 + 10 µM TS-PDT | 12.3 ± 8.6 | |
| MKN74 (Differentiated, Chemosensitive) | SN-38 alone | 10.4 ± 5.2 |
| SN-38 + 5 µM TS-PDT | 9.4 ± 0.5 | |
| SN-38 + 10 µM TS-PDT | 9.4 ± 4.3 | |
| Data is presented as mean ± SD. |
Table 2: Reduction in Chemoresistance-Associated Marker Expression in HGC27 Cells Following Non-cytotoxic this compound PDT
| Marker | Time Post-PDT | Reduction in Expression (%) |
| CXCR4 | 3 hours | 47 ± 15 |
| 24 hours | 20 ± 17 | |
| CD44 | 3 hours | 83 ± 67 |
| 24 hours | 40 ± 53 | |
| ABCG2 | 3 hours | 43 ± 51 |
| 24 hours | 23 ± 40 | |
| Data is presented as mean ± SD. |
Experimental Protocols
Protocol 1: Determination of Non-cytotoxic PDT Dose and Synergistic Effect with Chemotherapy
-
Cell Seeding: Seed cells (e.g., HGC27 or MKN74) in a 96-well plate at a density of 5 x 10³ to 7.5 x 10³ cells/well and incubate for 48 hours.
-
This compound Incubation: Incubate the cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM) in culture medium for 3 hours.
-
Irradiation: Wash the cells once with PBS and replace the medium with fresh PBS. Irradiate the cells with light at a wavelength of approximately 660 nm. The light dose should be optimized for the specific light source and experimental setup.
-
Chemotherapy Addition: After irradiation, replace the PBS with culture medium containing the desired concentration of the chemotherapeutic agent (e.g., SN-38). For the non-cytotoxic dose determination, add fresh culture medium without the chemotherapeutic agent.
-
Cell Viability Assessment: After 24 hours of incubation with the chemotherapeutic agent, assess cell viability using an MTT assay.
-
Add MTT solution (5 mg/mL) to each well and incubate for 2 hours.
-
Remove the MTT solution and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the cell viability relative to the untreated control. For the synergy experiment, calculate the IC50 values for the chemotherapeutic agent with and without non-cytotoxic PDT.
Protocol 2: Analysis of Protein Expression by Western Blotting
-
PDT Treatment: Treat cells with the predetermined non-cytotoxic dose of this compound PDT as described in Protocol 1.
-
Cell Lysis: At various time points post-PDT (e.g., 0, 1, 3, 24 hours), wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., CXCR4) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
Visualizations
Caption: Experimental workflow for assessing the synergistic effect of non-cytotoxic this compound PDT and chemotherapy.
Caption: Signaling pathway illustrating how non-cytotoxic this compound PDT overcomes chemoresistance by downregulating CXCR4.
References
- 1. Non-Cytotoxic Photodynamic Therapy with this compound Reduces the Expression of CXCR4 and Enhances Chemotherapeutic Efficacy in Undifferentiated Gastric Cancer Cell Line HGC27 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of a small molecule inhibitor screen approach to identify CXCR4 downstream signaling pathways that promote a mesenchymal and fulvestrant-resistant phenotype in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Skin Photosensitivity After Talaporfin Sodium Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing skin photosensitivity associated with Talaporfin sodium administration during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced photosensitivity?
A1: this compound is a photosensitizing agent used in photodynamic therapy (PDT).[1] Its primary mechanism involves accumulation in target cells. Upon exposure to a specific wavelength of light, it triggers a photochemical reaction that produces reactive oxygen species (ROS), leading to cellular damage and death.[1] This same mechanism is responsible for skin photosensitivity, where accidental exposure of the skin to light after administration of the drug can cause redness, swelling, and blistering.[1]
Q2: How long does skin photosensitivity typically last after this compound administration in a research setting?
A2: The duration of skin photosensitivity can vary, but studies in healthy volunteers have shown that it generally subsides between one to three weeks after administration.[2] In some clinical studies, photosensitivity was reported to have fully disappeared within 15 days.[3] It is crucial to monitor photosensitivity regularly in experimental subjects.
Q3: Is there a known plasma concentration of this compound below which photosensitivity is no longer a concern?
A3: Yes, research indicates that subjects are no longer photosensitive when plasma drug levels of this compound are between 600 and 2900 ng/ml. However, it is important to note that in some cases, individuals in a low-dose group did not exhibit photosensitivity even with plasma levels as high as 4000 ng/ml. Therefore, individual responses can vary.
Q4: What are the recommended lighting conditions for housing animals or conducting experiments after this compound administration?
A4: To minimize the risk of unintended photosensitivity reactions, it is recommended to maintain ambient light conditions at less than 500 lux for at least two weeks following administration.
Q5: How does the photosensitivity of this compound compare to other photosensitizers?
A5: this compound, a second-generation photosensitizer, was developed to have more rapid clearance from the body, which generally leads to a shorter duration of skin phototoxicity compared to first-generation photosensitizers like porfimer sodium. Studies have shown that skin reactions with this compound can disappear within two weeks, while with porfimer sodium, a positive reaction could still be observed after four weeks.
Troubleshooting Guides
Problem 1: Unexpectedly high levels of skin photosensitivity are observed in the experimental group.
-
Possible Cause 1: Incorrect Light Meter Reading: The lux meter used to measure ambient light may be inaccurate or improperly calibrated, leading to higher light exposure than intended.
-
Solution: Calibrate the lux meter against a known standard. Take readings at multiple locations within the animal housing or experimental area to ensure uniform and accurate light levels.
-
-
Possible Cause 2: Fluctuation in Drug Formulation: The concentration or stability of the this compound solution may have varied.
-
Solution: Prepare fresh solutions for each experiment. Verify the concentration of the stock solution using a validated analytical method before administration.
-
-
Possible Cause 3: Synergistic Effects with Other Compounds: The experimental model may involve other compounds that could enhance photosensitivity.
-
Solution: Review all administered substances for known photosensitizing properties. If possible, conduct a pilot study to assess the photosensitizing potential of the combination of agents.
-
Problem 2: Control group (vehicle only) is showing signs of skin photosensitivity.
-
Possible Cause 1: Contamination: There may have been cross-contamination of the vehicle solution with this compound.
-
Solution: Use separate, dedicated equipment for the preparation and administration of vehicle and drug solutions. Ensure thorough cleaning of all instruments between uses.
-
-
Possible Cause 2: Pre-existing Skin Condition: The animal model may have an underlying skin condition that is exacerbated by light exposure.
-
Solution: Thoroughly examine the skin of all animals before the start of the experiment to document any pre-existing conditions. Exclude animals with skin abnormalities from photosensitivity studies.
-
-
Possible Cause 3: Photosensitizing Components in Diet or Bedding: Certain components in the animal feed or bedding may have photosensitizing properties.
-
Solution: Review the composition of the animal diet and bedding. If a potential photosensitizer is identified, consider using an alternative.
-
Problem 3: Inconsistent or highly variable photosensitivity results between experimental subjects.
-
Possible Cause 1: Inconsistent Drug Administration: Variations in injection technique or volume can lead to differences in the administered dose.
-
Solution: Ensure all personnel involved in drug administration are properly trained and follow a standardized protocol. Use calibrated equipment for all injections.
-
-
Possible Cause 2: Biological Variability: Individual differences in drug metabolism and clearance can lead to varied responses.
-
Solution: Increase the number of subjects per group to improve statistical power and account for biological variability. Monitor plasma levels of this compound in a subset of animals to correlate with photosensitivity.
-
-
Possible Cause 3: Uneven Light Exposure: Some animals may be receiving more light exposure than others due to their position in the cage or housing rack.
-
Solution: Rotate the position of cages within the housing rack daily. Use translucent cages that allow for even light distribution.
-
Problem 4: Difficulty in distinguishing between a phototoxic reaction and a simple inflammatory response.
-
Possible Cause: Overlapping Clinical Signs: Both phototoxicity and inflammation can present with redness and swelling.
-
Solution: A key differentiator is the distribution of the reaction. A phototoxic reaction will be sharply demarcated and confined to the areas of light exposure. An inflammatory response may be more diffuse. Histopathological examination of a skin biopsy can also help differentiate between the two, with phototoxicity showing characteristic features like necrotic keratinocytes.
-
Quantitative Data Summary
Table 1: Duration and Plasma Levels of this compound Photosensitivity
| Parameter | Value | Reference |
| Duration of Photosensitivity | 1 to 3 weeks | |
| Disappeared within 15 days | ||
| Disappeared within 2 weeks in 84.8% of patients | ||
| Plasma Level for Resolution | 600 - 2900 ng/ml | |
| Recommended Light Level | < 500 lux for 2 weeks | |
| Typical Clinical Dose | 40 mg/m² |
Experimental Protocols
Protocol 1: In Vitro Phototoxicity Assessment using the 3T3 Neutral Red Uptake (NRU) Assay
This protocol is a generalized procedure based on established guidelines for assessing the phototoxic potential of a substance.
1. Cell Culture:
- Culture Balb/c 3T3 fibroblasts in appropriate medium supplemented with serum and antibiotics.
- Maintain cells in a humidified incubator at 37°C and 5% CO₂.
- Subculture cells before they reach confluence.
2. Seeding of 96-Well Plates:
- Trypsinize and resuspend cells to a concentration of 1 x 10⁵ cells/mL.
- Seed 100 µL of the cell suspension into each well of two 96-well plates and incubate for 24 hours to allow for cell attachment.
3. Preparation of Test Substance:
- Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
- Prepare a series of dilutions of the test substance in the culture medium.
4. Treatment and Irradiation:
- Remove the culture medium from the cells and add the different concentrations of the test substance to both plates.
- Incubate one plate in the dark (-Irr) and expose the other plate to a non-cytotoxic dose of simulated solar light (+Irr).
5. Neutral Red Uptake Assay:
- After the incubation period, wash the cells with a buffered saline solution.
- Add a medium containing a non-toxic concentration of Neutral Red dye to each well and incubate for 3 hours.
- Wash the cells again to remove excess dye.
- Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the cells.
- Measure the absorbance of the extracted dye using a plate reader at the appropriate wavelength.
6. Data Analysis:
- Calculate the cell viability for each concentration relative to the solvent control for both the irradiated and non-irradiated plates.
- Determine the IC₅₀ values (the concentration that causes a 50% reduction in viability) for both conditions.
- Calculate the Photo-Irritation-Factor (PIF) by dividing the IC₅₀ (-Irr) by the IC₅₀ (+Irr). A PIF > 5 is generally considered indicative of phototoxic potential.
Protocol 2: In Vivo Skin Photosensitivity Assessment in a Rodent Model
This is a general protocol and should be adapted based on the specific research question and institutional animal care and use guidelines.
1. Animal Acclimation and Preparation:
- Acclimate animals to the housing conditions for at least one week before the experiment.
- On the day before the experiment, carefully clip the fur from the dorsal area of the animals.
2. Drug Administration:
- Administer this compound intravenously at the desired dose. A control group should receive the vehicle alone.
3. Light Exposure:
- At a specified time point after drug administration, anesthetize the animals.
- Expose a small, defined area of the clipped dorsal skin to a controlled dose of light from a solar simulator or a lamp with a relevant spectral output. Cover the rest of the animal's body to prevent unintended exposure.
4. Assessment of Skin Reaction:
- At 24, 48, and 72 hours after light exposure, visually assess the irradiated skin for signs of photosensitivity (erythema and edema).
- Use a scoring system (e.g., Draize scale) to quantify the severity of the reaction.
5. (Optional) Histopathological Analysis:
- At the end of the observation period, euthanize the animals and collect skin biopsies from the irradiated and non-irradiated areas.
- Process the tissues for histological examination to assess for cellular damage characteristic of phototoxicity.
Signaling Pathways and Experimental Workflows
References
Light source selection and setup for preclinical Talaporfin sodium PDT
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Talaporfin sodium in preclinical photodynamic therapy (PDT).
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength of light for activating this compound?
A1: The optimal wavelength for activating this compound is approximately 664 nm.[1][2][3][4][5] This wavelength corresponds to a significant absorption peak of the photosensitizer, allowing for efficient activation and generation of reactive oxygen species (ROS) for therapeutic effect. Using a diode laser system is common for this purpose.
Q2: What is a typical light dose and power density used in preclinical this compound PDT?
A2: A commonly reported light dose for preclinical this compound PDT is 100 J/cm². The power density can influence the therapeutic outcome, with studies suggesting that lower power density delivered over a longer duration may be more effective than a higher power density for a shorter time, even at the same total energy density. A power density of 150 mW/cm² has been used in some preclinical and clinical settings. However, the optimal parameters can vary depending on the tumor model and experimental setup.
Q3: How long after this compound administration should light be applied?
A3: The time interval between this compound administration and light irradiation is a critical parameter. Preclinical studies have shown effective tumor response when light is delivered 2 to 4 hours after intravenous injection of the photosensitizer. One study in a mouse glioma model suggested that 90 minutes post-administration was appropriate. This timing allows for sufficient accumulation of this compound in the tumor tissue.
Q4: What are the primary mechanisms of action for this compound PDT?
A4: this compound PDT elicits its anti-tumor effects through a combination of mechanisms:
-
Direct Cytotoxicity: Upon activation by light, this compound generates highly reactive oxygen species (ROS), primarily singlet oxygen, which cause direct damage to cellular components like lipids, proteins, and nucleic acids, leading to apoptosis and necrosis.
-
Vascular Shutdown: The therapy damages the tumor vasculature, leading to vascular shutdown and depriving the tumor of essential oxygen and nutrients. This effect is partly mediated by the RhoA/ROCK pathway.
-
Immune Response: The destruction of cancer cells can stimulate an anti-tumor immune response, aiding in the clearance of residual tumor cells and potentially preventing metastasis.
Troubleshooting Guide
Issue 1: Inconsistent or suboptimal tumor response.
| Possible Cause | Troubleshooting Step |
| Incorrect Light Wavelength | Verify that your light source is emitting at the correct wavelength for this compound activation (~664 nm). Use a spectrometer to confirm the output wavelength. |
| Inaccurate Light Dose | Calibrate your light source and delivery system to ensure the target tissue receives the intended light dose (fluence, J/cm²). In-vivo light dosimetry using isotropic detectors can improve accuracy. |
| Suboptimal Power Density (Fluence Rate) | Consider that the same total light dose delivered at different power densities can yield different results. Experiment with varying power densities to find the optimal setting for your model. Lower power densities over longer times may be more effective. |
| Improper Timing of Light Application | The time between photosensitizer administration and light delivery is crucial for ensuring peak tumor accumulation. Optimize this "drug-light interval" for your specific animal model. |
| Poor Light Penetration | For larger or deeper tumors, light penetration can be a limiting factor. Consider using interstitial photodynamic therapy (I-PDT) where optical fibers are inserted directly into the tumor. |
| Tissue Hypoxia | The photodynamic effect is oxygen-dependent. Tumor hypoxia can limit the production of cytotoxic ROS. Modulating light delivery, for instance, by using fractionated light schedules, may help counteract this. |
Issue 2: Significant photobleaching observed.
| Possible Cause | Troubleshooting Step |
| High Power Density | High light intensity can lead to rapid degradation of the photosensitizer (photobleaching), potentially reducing the overall therapeutic effect. |
| Monitoring Photobleaching | Photobleaching can be monitored by measuring the fluorescence of this compound in the tumor tissue. A loss of red fluorescence after PDT can indicate that the photosensitizer has been activated. This can also be used to confirm that the entire tumor has been adequately irradiated. |
Quantitative Data Summary
Table 1: Light Source Parameters in Preclinical this compound PDT
| Parameter | Value | Reference |
| Wavelength | 664 nm | |
| Light Dose (Fluence) | 100 J/cm² | |
| Power Density (Fluence Rate) | 150 mW/cm² |
Table 2: Experimental Protocol Parameters for In Vivo this compound PDT
| Parameter | Details | Reference |
| Photosensitizer & Dose | This compound, 0-10 mg/kg (intravenous) | |
| Animal Model | NOD/SCID mice with xenografted tumors | |
| Tumor Size at Treatment | ~50-150 mm³ | |
| Drug-Light Interval | 2 hours | |
| Light Source | Semiconductor laser irradiator | |
| Monitoring | Tumor volume monitored for 21 days |
Visualizations
Caption: Preclinical this compound PDT experimental workflow.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Preclinical Validation of this compound-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma | PLOS One [journals.plos.org]
- 3. Preclinical Validation of this compound-Mediated Photodynamic Therapy for Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Practice of Photodynamic Therapy Using this compound for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to Photosensitizers in Photodynamic Therapy: Talaporfin Sodium vs. Porfimer Sodium
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Talaporfin sodium and Porfimer sodium (Photofrin), two prominent photosensitizers used in photodynamic therapy (PDT). This document synthesizes experimental data on their performance, efficacy, and safety profiles, offering a comprehensive resource for informed decision-making in research and clinical development.
Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce tumor cell death.[1] The choice of photosensitizer is critical to the success of PDT, influencing treatment efficacy, depth of tissue penetration, and the severity of side effects. This guide focuses on a comparative analysis of this compound, a second-generation photosensitizer, and Porfimer sodium (Photofrin), a first-generation agent.
Executive Summary
This compound generally demonstrates a more favorable safety profile, particularly with significantly lower skin phototoxicity and a shorter required period of light avoidance compared to Porfimer sodium.[2][3][4] While both have shown efficacy in treating various cancers, this compound's activation by light with a longer wavelength allows for deeper tissue penetration.[2] Clinical data suggests comparable or, in some cases, improved complete response rates with this compound in certain cancers, alongside a reduced incidence of adverse events like esophageal stricture.
Photosensitizer Properties and Mechanism of Action
Both this compound and Porfimer sodium function by accumulating in tumor cells and, upon activation by a specific wavelength of light, generating cytotoxic reactive oxygen species (ROS), primarily singlet oxygen. This leads to direct tumor cell killing, damage to the tumor vasculature, and the induction of an anti-tumor immune response.
This compound , a chlorin-based photosensitizer, is a single compound (mono-L-aspartyl chlorin e6). It is activated by light at a wavelength of 664 nm. Its mechanism of action involves not only direct cytotoxicity but also a significant vascular shutdown effect, mediated through the RhoA/ROCK signaling pathway. Recent studies also suggest its efficacy is enhanced through the cGAS-STING pathway, which regulates ROS homeostasis.
Porfimer sodium is a mixture of porphyrin oligomers. It is activated by 630 nm laser light. Its anti-tumor effects are also a combination of direct cellular damage and vascular effects, including ischemic necrosis secondary to vascular occlusion.
A key differentiator is their pharmacokinetic profiles. This compound is cleared from the body more rapidly than Porfimer sodium, which contributes to its reduced and shorter-duration skin photosensitivity.
Comparative Data
The following tables summarize quantitative data from various studies comparing the two photosensitizers.
| Property | This compound | Porfimer sodium (Photofrin) | Reference(s) |
| Chemical Nature | Mono-L-aspartyl chlorin e6 (a single pure compound) | Mixture of porphyrin oligomers | |
| Generation | Second-generation | First-generation | |
| Activation Wavelength | 664 nm | 630 nm | |
| Half-life | ~138 hours | ~250 hours | |
| Typical Drug-Light Interval | 4-6 hours | 40-72 hours | |
| Required Sunshade Period | ~2 weeks | 4-6 weeks or longer |
Table 1: Physicochemical and Pharmacokinetic Properties
| Indication | This compound | Porfimer sodium (Photofrin) | Reference(s) |
| Early-Stage Lung Cancer | Approved in Japan | Approved for microinvasive endobronchial NSCLC | |
| Esophageal Cancer | Approved in Japan for local failure after CRT | Approved for obstructing esophageal cancer | |
| Malignant Brain Tumors (Glioblastoma) | Approved in Japan | Investigated in clinical trials | |
| Barrett's Esophagus with High-Grade Dysplasia | Not a primary indication | Approved indication |
Table 2: Approved and Investigated Indications
| Study Focus (Cancer Type) | Parameter | This compound | Porfimer sodium (Photofrin) | p-value | Reference |
| Esophageal Cancer (Salvage PDT after CRT) | Local Complete Response | 69.0% | 58.1% | Not significant | |
| Skin Phototoxicity | 4.5% | 18.2% | < 0.049 | ||
| Esophageal Stricture | 4.5% | 36.4% | < 0.001 | ||
| Early Lung Cancer (Phase II) | Complete Response Rate | 84.6% | - | - | |
| Glioblastoma (Retrospective) | Median Overall Survival | 24.6 months | 17.6 months (non-PDT group) | Significant | |
| Local Recurrence Rate | 51.3% | 83.9% (non-PDT group) | Significant |
Table 3: Comparative Clinical Efficacy and Safety Data
Experimental Protocols and Methodologies
General PDT Protocol
The administration of PDT involves a two-stage process for both photosensitizers.
-
Photosensitizer Administration: The drug is administered intravenously.
-
Light Application: After a specific drug-light interval to allow for preferential accumulation in tumor tissue, the target area is illuminated with laser light of the appropriate wavelength.
This compound PDT for Esophageal Cancer (Salvage Therapy)
A representative protocol for this compound PDT in patients with local failure after chemoradiotherapy (CRT) for esophageal cancer is as follows:
-
Drug Administration: this compound is administered intravenously at a dose of 40 mg/m².
-
Drug-Light Interval: Laser illumination is performed 4 to 6 hours after the drug administration.
-
Light Application: A 664 nm diode laser is used to deliver light to the lesion. A phase I study established a recommended light dose of 100 J/cm². The light is typically delivered endoscopically using a frontal diffuser.
Porfimer Sodium PDT for Esophageal Cancer
A typical protocol for Porfimer sodium PDT for obstructing esophageal cancer involves:
-
Drug Administration: Porfimer sodium is administered intravenously at a dose of 2 mg/kg.
-
Drug-Light Interval: Laser illumination is performed 40-50 hours after the injection.
-
Light Application: A 630 nm laser is used. The light dose is typically 300 J/cm of the diffuser length. A second light application may be performed 96-120 hours after the initial injection.
Visualizing Mechanisms and Workflows
Signaling Pathways in PDT
The diagrams below illustrate the general mechanism of action for both photosensitizers and a specific vascular-targeting pathway identified for this compound.
Caption: General mechanism of photodynamic therapy.
Caption: this compound-induced vascular shutdown pathway.
Experimental Workflow Comparison
The following diagram outlines the key differences in the clinical workflow for PDT using this compound versus Porfimer sodium.
Caption: Comparison of clinical workflows for PDT.
Conclusion
This compound represents a significant advancement over Porfimer sodium in photodynamic therapy. Its primary advantages lie in a markedly improved safety profile, characterized by a shorter and less severe period of skin photosensitivity, and a more convenient clinical workflow with a much shorter drug-light interval. The ability to use light with a longer wavelength potentially allows for the treatment of deeper or more nodular tumors. While Porfimer sodium remains an effective and approved therapy for specific indications, the evidence suggests that this compound offers a superior risk-benefit profile in many clinical scenarios, making it a compelling alternative for ongoing and future research and development in photodynamic therapy.
References
- 1. cGAS–STING Pathway Activation Enhances Antitumor Effect of Talaporfin Photodynamic Therapy Through ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Practice of Photodynamic Therapy Using this compound for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of photodynamic therapy using this compound and diode laser for local failure after chemoradiotherapy for esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodynamic Therapy Using this compound for Local Failure after Chemoradiotherapy or Radiotherapy for Esophageal Cancer: A Single Center Experience [mdpi.com]
Comparative Guide: Talaporfin Sodium in Combination with Gemcitabine and Oxaliplatin for Biliary Tract Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel therapeutic approach for biliary tract cancer: photodynamic therapy (PDT) with talaporfin sodium combined with the chemotherapeutic agents gemcitabine and oxaliplatin. The performance of this combination therapy is evaluated against alternative treatments, supported by experimental data.
Introduction
Biliary tract cancer, including cholangiocarcinoma, is an aggressive malignancy with a generally poor prognosis. The current standard of care for unresectable cases often involves systemic chemotherapy, with gemcitabine and platinum-based agents being the cornerstone of treatment.[1] This guide examines a multimodal strategy that integrates the localized cytotoxic effects of this compound-mediated PDT with the systemic antitumor activity of gemcitabine and oxaliplatin.
This compound is a second-generation photosensitizer that, when activated by a specific wavelength of light, generates reactive oxygen species (ROS) in the tumor microenvironment.[2] This leads to direct tumor cell killing through apoptosis and necrosis, as well as damage to the tumor vasculature.[2] Gemcitabine, a nucleoside analog, inhibits DNA synthesis, while oxaliplatin, a platinum-based compound, forms DNA adducts, leading to cell cycle arrest and apoptosis.[3][4] The combination of these modalities aims to achieve a synergistic antitumor effect.
Mechanism of Action: A Synergistic Approach
The combination of this compound PDT with gemcitabine and oxaliplatin leverages distinct but complementary mechanisms of action to enhance cancer cell death.
-
This compound PDT: Upon intravenous administration, this compound preferentially accumulates in tumor tissues. Subsequent activation by a specific wavelength of light (around 664 nm) triggers the production of cytotoxic ROS. These ROS induce direct cellular damage, leading to apoptosis and necrosis. A key mechanism is the induction of the mitochondrial apoptotic pathway, involving the release of cytochrome c and subsequent caspase activation. Additionally, PDT can activate stress-related signaling pathways such as the p38 MAPK and JNK pathways, further contributing to apoptosis.
-
Gemcitabine and Oxaliplatin (GEMOX): Gemcitabine is a prodrug that, once intracellularly phosphorylated, inhibits DNA synthesis by competing with dCTP for incorporation into DNA and by inhibiting ribonucleotide reductase. Oxaliplatin forms platinum-DNA adducts that create intra- and inter-strand crosslinks, inhibiting DNA replication and transcription and ultimately inducing apoptosis.
The synergy of this triple combination is thought to arise from the multi-pronged attack on cancer cells. PDT provides a localized "debulking" effect and can potentially enhance the delivery and efficacy of systemically administered chemotherapy by disrupting the tumor microenvironment.
Caption: Combined therapeutic signaling pathways.
Experimental Data and Performance Comparison
A key preclinical study investigated the synergistic effect of this compound PDT in combination with gemcitabine and oxaliplatin on a bile duct carcinoma (BDC) cell line (NOZ) both in vitro and in an in vivo mouse model.
The viability of BDC cells was assessed using an MTS assay. The combination of PDT with both gemcitabine and oxaliplatin resulted in the lowest tumor cell viability compared to PDT alone or PDT with a single chemotherapeutic agent.
Table 1: In Vitro Tumor Cell Viability
| Treatment Group | Relative Tumor Viability (Compared to Control) |
| Control | 100% |
| PDT Alone | Significantly lower than control |
| PDT + Gemcitabine | Significantly lower than PDT alone |
| PDT + Oxaliplatin | Significantly lower than PDT alone |
| PDT + Gemcitabine + Oxaliplatin | Least viability (p<0.05) |
Data summarized from Nonaka et al., 2013.
The in vivo study utilized a mouse model with subcutaneously implanted BDC tumors. The results demonstrated a significant synergistic effect of the triple combination therapy on several key anti-tumor parameters.
Table 2: In Vivo Anti-Tumor Effects
| Parameter | PDT + Gemcitabine + Oxaliplatin | Other Groups (Control, Chemo alone, PDT alone) |
| Tumor Necrotic Area | Significantly higher (p<0.05) | Lower |
| Apoptosis Positivity | Significantly higher (p<0.05) | Lower |
| VEGF Expression Rate | Significantly higher (p<0.05) | Lower |
| PCNA-Labeling Index | Significantly lower (p<0.05) | Higher |
Data summarized from Nonaka et al., 2013.
An increased Vascular Endothelial Growth Factor (VEGF) expression might seem counterintuitive; however, in the context of PDT, this can be an indicator of the inflammatory and wound-healing response to therapy-induced tissue damage. The significant reduction in the Proliferating Cell Nuclear Antigen (PCNA) labeling index strongly indicates a potent anti-proliferative effect of the combination therapy.
Comparison with Alternative Treatments
The standard first-line treatment for advanced biliary tract cancer is typically a combination of gemcitabine and a platinum agent, most commonly cisplatin (GEM/CIS). Gemcitabine with oxaliplatin (GEMOX) is also a widely used and effective regimen.
Table 3: Comparison of Efficacy with Standard Chemotherapy Regimens (Advanced Biliary Tract Cancer)
| Treatment Regimen | Overall Response Rate (ORR) | Median Overall Survival (mOS) |
| Talaporfin PDT + GEMOX (Preclinical) | N/A (Focus on necrosis and apoptosis) | N/A |
| GEMOX (Clinical Studies) | 15% - 50% | 8.8 - 12 months |
| GEM/CIS (Clinical Standard) | ~26% | ~11.7 months |
Clinical data for GEMOX and GEM/CIS are compiled from multiple studies and represent a range of findings.
While direct clinical comparison data for the triple combination is not yet available, the preclinical evidence suggests a strong synergistic effect that could potentially translate to improved clinical outcomes compared to chemotherapy alone.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
-
Cell Culture: The human bile duct carcinoma cell line (NOZ) is cultured in appropriate media.
-
Seeding: Cells are seeded in 96-well plates at a specified density and allowed to adhere.
-
Drug Incubation: Cells are treated with gemcitabine and/or oxaliplatin at various concentrations for a defined period.
-
Photosensitizer Incubation: this compound is added to the culture medium and incubated to allow for cellular uptake.
-
PDT: The cells are irradiated with a laser at a wavelength of 664 nm.
-
MTS Reagent: After a post-treatment incubation period, MTS reagent is added to each well.
-
Incubation and Measurement: The plates are incubated to allow for the conversion of MTS to formazan by viable cells. The absorbance is then measured using a microplate reader at a wavelength of 490-500 nm.
Caption: In Vitro MTS Assay Workflow.
-
Animal Model: Male BALB/c nude mice are used.
-
Tumor Implantation: NOZ cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
Treatment Groups: Mice are randomized into control, chemotherapy alone, PDT alone, and combination therapy groups.
-
Drug Administration: Gemcitabine and oxaliplatin are administered intraperitoneally. This compound is administered intravenously.
-
PDT: At a specified time after this compound injection, the tumor is irradiated with a 664 nm laser.
-
Tumor Analysis: At the end of the study period, tumors are excised, fixed in formalin, and embedded in paraffin for histological and immunohistochemical analysis.
-
Tissue Preparation: Paraffin-embedded tumor sections are deparaffinized and rehydrated.
-
Permeabilization: Sections are treated with proteinase K to allow enzyme access to the DNA.
-
Labeling: The sections are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., Br-dUTP or FITC-dUTP). TdT catalyzes the addition of the labeled dUTP to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Detection: If an indirectly labeled dUTP is used, a secondary detection step with a fluorescently-labeled antibody or streptavidin conjugate is performed.
-
Counterstaining: Nuclei are counterstained with a DNA dye such as DAPI.
-
Imaging and Quantification: The sections are visualized using fluorescence microscopy, and the percentage of TUNEL-positive (apoptotic) cells is quantified.
-
Tissue Preparation: Deparaffinization and rehydration of tumor sections are performed as described above.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.
-
Blocking: Non-specific antibody binding is blocked using a serum-based blocking solution.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies specific for VEGF or PCNA.
-
Secondary Antibody and Detection: A biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate and a chromogen substrate (such as DAB) is used for detection, resulting in a colored precipitate at the site of the antigen.
-
Counterstaining: Sections are counterstained with hematoxylin.
-
Imaging and Analysis: The staining intensity and percentage of positive cells are evaluated under a light microscope.
Conclusion
The combination of this compound-mediated photodynamic therapy with gemcitabine and oxaliplatin demonstrates a significant synergistic anti-tumor effect in a preclinical model of bile duct carcinoma. The in vitro and in vivo data suggest that this trimodal approach is superior to either PDT or chemotherapy alone in inducing tumor cell death and inhibiting proliferation. While these preclinical findings are promising, further clinical investigation is warranted to establish the safety and efficacy of this combination therapy in patients with biliary tract cancer. This approach represents a potentially powerful strategy to enhance local tumor control and overcome some of the limitations of conventional systemic chemotherapy.
References
- 1. TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]
- 2. Current Status of Photodynamic Therapy in Digestive Tract Carcinoma in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment effects of oxaliplatin combined with gemcitabine on colorectal cancer and its influence on HMGB1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
A Comparative Guide to Talaporfin Sodium PDT and Anti-PD-1 Immunotherapy Combination
For researchers, scientists, and drug development professionals exploring novel cancer therapeutic strategies, the synergy between Talaporfin sodium-mediated photodynamic therapy (PDT) and anti-PD-1 immunotherapy presents a promising frontier. This guide provides an objective comparison of this combination therapy against monotherapies, supported by experimental data, detailed protocols, and mechanistic visualizations to facilitate a deeper understanding and inform future research.
Abstract
The convergence of local tumor ablation with systemic immune activation is a central goal in modern oncology. This compound, a second-generation photosensitizer, is utilized in photodynamic therapy (PDT) to induce targeted cell death upon light activation.[1] Emerging preclinical evidence strongly suggests that this localized treatment can trigger a systemic anti-tumor immune response, an effect significantly amplified when combined with immune checkpoint inhibitors like anti-PD-1 antibodies.[2][3][4][5] This combination has been shown to not only control the growth of treated tumors but also to induce an "abscopal effect," leading to the regression of distant, non-irradiated tumors. This guide synthesizes findings from key studies to elucidate the mechanisms, efficacy, and experimental basis of this combinatorial approach.
Performance Comparison: Monotherapy vs. Combination Therapy
Experimental data consistently demonstrates the superior anti-tumor efficacy of combining this compound PDT with anti-PD-1 therapy compared to either treatment alone. The following tables summarize key quantitative findings from preclinical studies.
Table 1: In Vivo Tumor Growth Inhibition
| Treatment Group | Irradiated Tumor Volume (mm³) | Non-Irradiated (Abscopal) Tumor Volume (mm³) | Animal Model | Source |
| Control (Untreated) | 1500 ± 250 | 1600 ± 300 | MC38 Syngeneic Mouse Model | |
| Anti-PD-1 Antibody | 1000 ± 200 | 1100 ± 250 | MC38 Syngeneic Mouse Model | |
| This compound PDT | 800 ± 150 | 1200 ± 200 | MC38 Syngeneic Mouse Model | |
| Combination Therapy | 200 ± 50 | 400 ± 100 | MC38 Syngeneic Mouse Model | **** |
Data are representative and compiled from figures in the cited literature. Values are illustrative of the reported trends.
Table 2: Immune Cell Infiltration in Non-Irradiated Tumors
| Treatment Group | CD4+ T Cells (cells/field) | CD8+ T Cells (cells/field) | Animal Model | Source |
| Control (Untreated) | 10 ± 3 | 15 ± 5 | MC38 Syngeneic Mouse Model | |
| This compound PDT | 30 ± 8 | 45 ± 10 | MC38 Syngeneic Mouse Model | |
| Combination Therapy | 50 ± 12 | 75 ± 15 | MC38 Syngeneic Mouse Model | **** |
Data are representative and compiled from immunohistochemistry analyses in the cited literature. Values are illustrative of the reported trends.
Mechanistic Insights: Signaling Pathways and Cellular Responses
The enhanced anti-tumor effect of the combination therapy is attributed to a multi-faceted mechanism that bridges local tumor destruction with systemic immune activation.
This compound PDT initiates this cascade by inducing immunogenic cell death (ICD) in tumor cells. This process is characterized by the release of damage-associated molecular patterns (DAMPs), such as ATP, calreticulin (CRT), and high-mobility group box 1 (HMGB1). These molecules act as "danger signals" that activate the innate immune system.
Recent studies have also highlighted the role of ferroptosis, a form of iron-dependent regulated cell death, in the immunogenicity of this compound PDT. The induction of ferroptosis in cancer cells appears to be crucial for the maturation of XCR-1+ dendritic cells (DCs), which are potent cross-presenting cells. These activated DCs then migrate to draining lymph nodes to prime tumor-specific CD8+ T cells.
The primed cytotoxic T lymphocytes (CTLs) then circulate systemically. However, their anti-tumor activity can be suppressed by the PD-1/PD-L1 immune checkpoint pathway. PD-L1 is often upregulated on tumor cells, and its interaction with PD-1 on T cells leads to T cell exhaustion. The administration of an anti-PD-1 antibody blocks this interaction, thereby unleashing the full cytotoxic potential of the tumor-specific T cells, leading to the destruction of both local and distant tumors.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. The following protocols are summarized from the cited preclinical studies.
In Vitro Cell Viability and DAMPs Release Assay
-
Cell Lines: MC38 (murine colon adenocarcinoma) or other syngeneic cancer cell lines.
-
This compound Incubation: Cells are incubated with varying concentrations of this compound (e.g., 0-100 µg/mL) for a specified duration (e.g., 24 hours).
-
PDT Irradiation: After washing to remove excess photosensitizer, cells are irradiated with a diode laser at a specific wavelength (e.g., 664 nm) and energy dose (e.g., 10 J/cm²).
-
Cell Viability Assessment: Cell viability is measured 24-48 hours post-PDT using assays such as WST-1 or MTT.
-
DAMPs Measurement:
-
ATP Release: Supernatants are collected post-PDT, and extracellular ATP levels are quantified using a luciferase-based assay.
-
Calreticulin (CRT) Exposure: Surface CRT expression on treated cells is analyzed by flow cytometry using a CRT-specific antibody.
-
In Vivo Bilateral Tumor Model and Treatment
-
Animal Model: Immunocompetent mice (e.g., C57BL/6) are used to allow for the study of the immune response.
-
Tumor Inoculation: A syngeneic tumor cell line (e.g., MC38) is subcutaneously inoculated on both flanks of the mice.
-
Treatment Groups:
-
Control (e.g., PBS injection)
-
Anti-PD-1 antibody alone (e.g., 10 mg/kg, intraperitoneal injection, every 3 days)
-
This compound PDT alone (this compound administered intravenously, followed by laser irradiation of the tumor on one flank)
-
Combination therapy (both PDT and anti-PD-1 antibody administration)
-
-
Tumor Growth Monitoring: Tumor volumes are measured regularly (e.g., every 2-3 days) using calipers.
-
Immunohistochemical Analysis: At the end of the experiment, tumors are harvested, and tissue sections are stained for immune cell markers (e.g., CD4, CD8) to assess immune infiltration.
Concluding Remarks
The combination of this compound PDT and anti-PD-1 immunotherapy represents a potent therapeutic strategy that leverages a localized treatment to induce a robust, systemic anti-tumor immune response. The preclinical data strongly support the synergistic effects of this approach, leading to enhanced tumor regression, including distant, non-treated lesions. The underlying mechanisms, involving immunogenic cell death, ferroptosis, and the reversal of T cell exhaustion, provide a solid rationale for its clinical translation. While ongoing clinical trials are beginning to explore the potential of combining PDT with checkpoint inhibitors, further research is warranted to optimize treatment schedules, dosages, and patient selection criteria to maximize the clinical benefits of this promising combination therapy.
References
- 1. Clinical Practice of Photodynamic Therapy Using this compound for Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor immunity enhancement by photodynamic therapy with this compound and anti-programmed death 1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor immunity enhancement by photodynamic therapy with this compound and anti-programmed death 1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Beneficial effects on T cells by photodynamic therapy with talaporfin enhance cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Second-Generation Photosensitizers for Photodynamic Therapy
An Objective Guide for Researchers and Drug Development Professionals
Photodynamic therapy (PDT) has emerged as a clinically approved and minimally invasive treatment modality for various cancers and non-oncological diseases. The efficacy of PDT is critically dependent on the photosensitizer (PS), a light-sensitive molecule that, upon activation by a specific wavelength of light, generates reactive oxygen species (ROS) to induce localized cell death. Second-generation photosensitizers were developed to overcome the limitations of their predecessors, offering improved chemical purity, higher absorption in the tissue-penetrating red region of the spectrum, and enhanced tumor selectivity. This guide provides a comparative analysis of the leading classes of second-generation photosensitizers, supported by experimental data and detailed protocols to aid researchers in their selection and evaluation.
Key Classes of Second-Generation Photosensitizers
Second-generation photosensitizers are a structurally diverse group of molecules, primarily categorized into porphyrin derivatives, chlorins, phthalocyanines, and BODIPY dyes. These compounds exhibit distinct photophysical and biological properties that influence their therapeutic efficacy.
-
Porphyrin Derivatives: These are synthetic analogues of the naturally occurring porphyrin macrocycle. A key example is Verteporfin (Benzoporphyrin Derivative Monoacid Ring A) , which is clinically used for age-related macular degeneration and has been investigated for various cancers.
-
Chlorins: Characterized by a reduced pyrrole ring in the porphyrin macrocycle, chlorins exhibit strong absorption at longer wavelengths (650-700 nm) compared to porphyrins. Notable examples include Temoporfin (m-THPC) and Talaporfin Sodium (Mono-L-aspartyl chlorin e6) .
-
Phthalocyanines: These are synthetic porphyrin analogues containing nitrogen atoms at the meso-positions of the macrocycle. Zinc Phthalocyanine (ZnPc) and its sulfonated derivatives are well-studied examples known for their high singlet oxygen quantum yields and strong absorption in the 670-700 nm range.
-
BODIPY Dyes (Boron-dipyrromethene): This class of photosensitizers is known for its tunable photophysical properties. Halogenation of the BODIPY core, particularly with iodine or bromine, significantly enhances their ability to generate singlet oxygen, making them promising candidates for PDT.
Comparative Performance Data
The selection of a photosensitizer is guided by its photophysical characteristics, which dictate its efficiency in generating cytotoxic species upon light activation. The following tables summarize key quantitative data for representative second-generation photosensitizers.
Table 1: Photophysical Properties of Second-Generation Photosensitizers
| Photosensitizer Class | Example Compound | Max Absorption (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦF) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Medium |
| Porphyrin Derivative | Verteporfin | ~689 | ~3.2 x 10⁴ | Low | 0.60 - 0.70 | Various |
| Chlorin | Temoporfin (m-THPC) | ~652 | ~2.9 x 10⁴ | ~0.10 | 0.40 - 0.55 | Ethanol |
| Chlorin | This compound (NPe6) | ~654 | ~4.0 x 10⁴ | ~0.18 | 0.77 | PBS (pH 7.4)[1] |
| Phthalocyanine | Zinc Phthalocyanine (ZnPc) | ~670 | >1.0 x 10⁵ | ~0.20 | 0.56 - 0.67 | DMF/DMSO[2] |
| BODIPY | Iodinated BODIPY | ~530 | ~8.0 x 10⁴ | <0.05 | up to 0.96 | Various[3] |
Note: Values can vary depending on the solvent, aggregation state, and measurement technique.
Table 2: In Vitro Phototoxicity of Second-Generation Photosensitizers
| Photosensitizer | Cell Line | IC50 (µM) | Light Dose (J/cm²) | Reference |
| Temoporfin (m-THPC) | Human Breast Cancer | <4.55 µg/mL (~6.7 µM) | Not specified | [4] |
| Formylated Anthracene-BODIPY | 4T1 (Breast Cancer) | 0.88 | 2 | [5] |
| Cationic Zn(II) Phthalocyanine (ZnPcA6) | HeLa | Highly effective at low concentrations | Short irradiation periods | |
| Zinc-tri-sulphonated phthalocyanine (ZnS3Pc) | 8MG-BA (Glioblastoma) | Effective at 1-10 µg/mL | 2-100 |
IC50 (half-maximal inhibitory concentration) values are highly dependent on the experimental conditions, including cell line, drug incubation time, and light dosimetry.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of photosensitizers.
Protocol 1: Determination of Singlet Oxygen Quantum Yield (ΦΔ) using DPBF
This method relies on the chemical trapping of singlet oxygen by 1,3-diphenylisobenzofuran (DPBF), which results in a decrease in DPBF's absorbance.
-
Preparation of Solutions:
-
Prepare stock solutions of the photosensitizer to be tested, a reference photosensitizer with a known ΦΔ (e.g., Methylene Blue, ΦΔ = 0.57 in Dichloromethane), and DPBF in a suitable solvent (e.g., DMF, Dichloromethane). All solutions should be prepared in the dark.
-
-
Spectrophotometric Measurement:
-
In a 1 cm quartz cuvette, mix the photosensitizer solution and the DPBF solution. The initial absorbance of DPBF should be around 1.0 at its maximum absorption wavelength (~414 nm), and the photosensitizer's absorbance should be adjusted to approximately 0.1 at the irradiation wavelength.
-
-
Irradiation:
-
Irradiate the sample with a monochromatic light source (e.g., a laser or a lamp with a bandpass filter) at a wavelength where the photosensitizer absorbs but DPBF does not.
-
Record the absorbance of DPBF at its maximum wavelength at regular time intervals during irradiation.
-
-
Calculation:
-
Plot the change in absorbance of DPBF versus irradiation time. The slope of this plot is proportional to the rate of singlet oxygen generation.
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_ref / I_sample) where ΦΔ_ref is the quantum yield of the reference, k is the slope of the photobleaching plot, and I is the rate of light absorption by the photosensitizer.
-
Protocol 2: In Vitro Phototoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
-
Photosensitizer Incubation:
-
Replace the medium with fresh medium containing various concentrations of the photosensitizer.
-
Incubate the cells for a specific period (e.g., 4-24 hours) to allow for cellular uptake of the photosensitizer. Include control wells with no photosensitizer.
-
-
Irradiation:
-
Wash the cells with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer and add fresh, drug-free medium.
-
Expose the plate to a light source (e.g., LED array or laser) with a specific wavelength and light dose. Keep a set of plates in the dark to serve as "dark toxicity" controls.
-
-
Post-Irradiation Incubation:
-
Return the plates to the incubator for a further 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution (e.g., 25 μL of 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot cell viability against photosensitizer concentration to determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflows
Signaling Pathways in PDT-Induced Cell Death
The subcellular localization of the photosensitizer is a key determinant of the subsequent cell death pathway.
Conclusion
Second-generation photosensitizers represent a significant advancement in photodynamic therapy, offering superior photophysical properties and improved therapeutic outcomes compared to first-generation agents. The choice of photosensitizer for a particular application depends on a careful evaluation of its absorption characteristics, singlet oxygen generation efficiency, and biological efficacy in the target tissue. This guide provides a foundational comparison and standardized protocols to assist researchers in navigating the diverse landscape of these promising therapeutic agents. Further research focusing on targeted delivery and combination therapies will continue to unlock the full potential of second-generation photosensitizers in the fight against cancer and other diseases.
References
- 1. Photosensitizing properties of mono-L-aspartyl chlorin e6 (NPe6): a candidate sensitizer for the photodynamic therapy of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rrp.nipne.ro [rrp.nipne.ro]
- 3. Halogenated BODIPY photosensitizers: Photophysical processes for generation of excited triplet state, excited singlet state and singlet oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of effect of photosensitizers on cytotoxicity of photodynamic therapy in human breast cancer cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validating the Anti-Tumor Immune Response of Talaporfin Sodium Photodynamic Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Talaporfin sodium photodynamic therapy (PDT) and its ability to elicit a robust anti-tumor immune response. We will delve into the underlying mechanisms, present comparative preclinical data against other immunotherapies, and provide detailed experimental protocols for key validation assays.
Executive Summary
This compound, a second-generation photosensitizer, has demonstrated significant potential in cancer treatment, not only through direct tumor ablation but also by stimulating a systemic anti-tumor immune response.[1] This immune activation is primarily driven by the induction of immunogenic cell death (ICD), a form of apoptosis that releases damage-associated molecular patterns (DAMPs).[2][3] These molecules act as "danger signals," recruiting and activating innate and adaptive immune cells to recognize and eliminate cancer cells.[1] Preclinical studies have shown that this compound PDT can lead to an abscopal effect—the regression of untreated tumors at distant sites—further highlighting its ability to induce a systemic anti-tumor immunity.[4] When combined with immune checkpoint inhibitors, such as anti-PD-1 antibodies, this compound PDT exhibits a synergistic effect, leading to enhanced tumor control and improved survival in preclinical models. While direct head-to-head comparative studies with other immunotherapies like CAR-T cell therapy and cancer vaccines are limited, this guide will present available data in relevant preclinical models to facilitate an informed assessment of its therapeutic potential.
Mechanism of Action: Eliciting an Anti-Tumor Immune Response
This compound PDT initiates a cascade of events that transforms the tumor microenvironment from immunosuppressive to immunogenic. The core mechanism revolves around the generation of reactive oxygen species (ROS) upon light activation of this compound, which has been shown to accumulate in lysosomes of cancer cells. This leads to lysosomal disruption and subsequent cell death through apoptosis and necrosis.
Crucially, this cell death is immunogenic, characterized by the release and surface exposure of DAMPs, including:
-
Calreticulin (CRT): An "eat me" signal that promotes phagocytosis of dying tumor cells by dendritic cells (DCs).
-
High Mobility Group Box 1 (HMGB1): A nuclear protein that acts as a pro-inflammatory cytokine, further activating DCs.
-
ATP: Released from dying cells, it acts as a "find me" signal to attract immune cells.
-
Heat Shock Proteins (HSPs): Chaperone proteins that can act as endogenous adjuvants.
This process is a key differentiator from conventional therapies that often induce non-immunogenic cell death. The release of DAMPs and tumor-associated antigens (TAAs) from PDT-treated cells leads to the maturation and activation of DCs, the most potent antigen-presenting cells. These activated DCs then migrate to draining lymph nodes to prime and activate tumor-specific CD4+ and CD8+ T cells, leading to a systemic and durable anti-tumor immune response.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway of this compound PDT-induced anti-tumor immunity and a typical experimental workflow for its validation.
Caption: Signaling pathway of this compound PDT-induced anti-tumor immune response.
Caption: Experimental workflow for validating the anti-tumor immune response.
Comparative Performance Data
The following tables summarize preclinical data comparing this compound PDT with other immunotherapies. It is important to note that the majority of these are indirect comparisons based on studies using similar tumor models.
Table 1: this compound PDT vs. Anti-PD-1 Monotherapy in a Syngeneic Mouse Model
| Treatment Group | Tumor Model | Key Efficacy Endpoint | Result | Citation |
| Control | MC38 Colon Carcinoma | Tumor Volume | Uninhibited Growth | |
| This compound PDT | MC38 Colon Carcinoma | Tumor Volume | Significant tumor growth suppression | |
| Anti-PD-1 Antibody | MC38 Colon Carcinoma | Tumor Volume | Significant tumor growth suppression | |
| This compound PDT + Anti-PD-1 Antibody | MC38 Colon Carcinoma | Tumor Volume | Synergistic and significant decrease in tumor volume compared to monotherapies |
Table 2: Indirect Comparison of Immunotherapies in Syngeneic Colorectal Cancer Mouse Models
| Immunotherapy Modality | Treatment Details | Tumor Model | Key Efficacy Endpoint | Result | Citation |
| This compound PDT | 3.125 µmol/kg this compound, 664 nm laser at 2 J/cm² | MC38 | Tumor Growth Inhibition | Significant suppression of tumor growth. | |
| CAR-T Cell Therapy | GUCY2C-targeted CAR-T cells | Human CRC xenograft | Survival | All treated mice survived for the 75-day observation period. | |
| Cancer Vaccine | Peptide vaccine targeting gp70 antigen | CT26 | Tumor-free Survival | Significant increase in tumor-free survival compared to control. | |
| Cancer Vaccine | mRNA vaccine with CT26 neoantigens | CT26 | Tumor Eradication | Eradicated established tumors in 10% of mice and retarded tumor growth. |
Detailed Experimental Protocols
1. In Vivo this compound PDT in a Syngeneic Mouse Model
-
Animal Model: BALB/c mice are typically used for the CT26 and MC38 colon carcinoma models.
-
Tumor Cell Implantation: 5 x 10^4 to 1 x 10^6 CT26 or MC38 cells are injected subcutaneously into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
This compound Administration: this compound is administered intravenously via the tail vein at a dose of 3.125 µmol/kg.
-
Laser Irradiation: Two hours after this compound administration, the tumor is irradiated with a 664 nm laser at a light dose of 2 J/cm² (intensity of 150 mW/cm²).
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²). Animal survival is also monitored.
2. Assessment of Immunogenic Cell Death (ICD) Markers In Vitro
-
Cell Culture: Cancer cell lines (e.g., CT26, MC38) are cultured to 60-80% confluency.
-
PDT Treatment: Cells are incubated with a specific concentration of this compound for a designated time (e.g., 4 hours), followed by irradiation with a 664 nm LED light source.
-
Calreticulin (CRT) Exposure:
-
One hour post-PDT, cells are collected and stained with an anti-CRT antibody followed by a fluorescently labeled secondary antibody.
-
CRT exposure on the cell surface is quantified by flow cytometry, gating on viable (e.g., PI-negative) cells.
-
-
HMGB1 Release:
-
Supernatants from PDT-treated cells are collected 24 hours post-treatment.
-
HMGB1 levels in the supernatant are quantified using an ELISA kit according to the manufacturer's instructions.
-
-
ATP Release:
-
Supernatants are collected shortly after PDT (e.g., within 30 minutes).
-
Extracellular ATP is measured using a luciferin/luciferase-based assay.
-
3. Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Digestion: At a specified time point post-treatment, tumors are excised and mechanically and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Gr-1).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to quantify the proportions and absolute numbers of different immune cell populations within the tumor microenvironment.
4. Cytokine Profiling
-
Sample Collection: Tumor homogenates or serum samples are collected from treated and control mice at various time points.
-
Analysis: Cytokine and chemokine levels (e.g., IFN-γ, TNF-α, IL-6, CXCL9, CXCL10) are quantified using multiplex bead-based assays (e.g., Luminex) or ELISA kits.
Conclusion
This compound PDT stands out as a promising immunomodulatory cancer therapy. Its ability to induce immunogenic cell death and synergize with checkpoint inhibitors provides a strong rationale for its further development, both as a standalone treatment and in combination with other immunotherapies. The preclinical data, while mostly indirect, suggests comparable or potentially synergistic efficacy with other cutting-edge treatments like CAR-T cell therapy and cancer vaccines. The detailed protocols provided in this guide offer a framework for researchers to rigorously validate and compare the anti-tumor immune response of this compound PDT in their own preclinical models. Further head-to-head comparative studies are warranted to definitively position this compound PDT within the rapidly evolving landscape of cancer immunotherapy.
References
- 1. Anti-tumor immunity enhancement by photodynamic therapy with this compound and anti-programmed death 1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumor immunity enhancement by photodynamic therapy with this compound and anti-programmed death 1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial effects on T cells by photodynamic therapy with talaporfin enhance cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison of Talaporfin Sodium and Other Chlorin-Based Photosensitizers for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Talaporfin sodium with other notable chlorin-based photosensitizers used in photodynamic therapy (PDT). We delve into their performance, supported by experimental data, to assist in informed decision-making for research and development.
Introduction to Chlorin-Based Photosensitizers in PDT
Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death in tumors.[1] Chlorins, a class of second-generation photosensitizers derived from chlorophyll, are characterized by their strong absorption in the red region of the electromagnetic spectrum (around 660 nm), which allows for deeper tissue penetration of light compared to first-generation photosensitizers.[2][3] this compound, also known as mono-L-aspartyl chlorin e6 (NPe6) or Laserphyrin®, is a prominent member of this class, approved for clinical use in Japan for treating early-stage lung and esophageal cancers.[4] This guide compares this compound with other chlorin-based photosensitizers, including chlorin e6 (Ce6), Radachlorin®, and advanced third-generation sugar-conjugated chlorins.
Mechanism of Action: The Photodynamic Effect
The therapeutic effect of chlorin-based photosensitizers is initiated upon their accumulation in tumor tissue and subsequent activation by light of a specific wavelength.[5] This activation elevates the photosensitizer to an excited triplet state. Through two primary types of photochemical reactions, it then generates cytotoxic ROS.
-
Type I Reaction: The excited photosensitizer reacts directly with a substrate, such as a biological molecule, to produce radical ions which then interact with oxygen to create ROS.
-
Type II Reaction: The excited photosensitizer transfers its energy directly to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), the predominant cytotoxic agent in PDT.
These ROS induce cellular damage through various mechanisms, including:
-
Direct Cytotoxicity: Oxidation of lipids, proteins, and nucleic acids, leading to apoptosis or necrosis of cancer cells.
-
Vascular Shutdown: Damage to the tumor vasculature, resulting in the occlusion of blood vessels and subsequent tumor ischemia.
-
Immune Response: Induction of an acute inflammatory response and immunogenic cell death, which can lead to a systemic anti-tumor immune response.
Quantitative Comparison of Performance
The efficacy of a photosensitizer is determined by several key parameters, including its singlet oxygen quantum yield, cellular uptake and localization, and in vitro and in vivo phototoxicity. The following tables summarize the available quantitative data for this compound and other selected chlorin-based photosensitizers.
| Photosensitizer | Chemical Class/Composition | Absorption Max (nm) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
| This compound | Mono-L-aspartyl chlorin e6 | ~664 | 0.53 | |
| Chlorin e6 (Ce6) | Dihydroporphyrin | ~660 | High (variable with formulation) | |
| Radachlorin® | Mixture of sodium salts of chlorin e6 (~80%), purpurin 5 (~15%), and chlorin p6 (~5%) | ~662 | Up to 0.75 | |
| Glucose-conjugated chlorin (G-chlorin) | Chlorin e6 conjugated to glucose | Not specified | Not specified | |
| Meso-tetra(3-morphlinomethyl-4-methoxyphenyl) chlorin (TMMC) | Substituted chlorin | 655 | 0.59 |
Table 1: Photophysical Properties of Selected Chlorin-Based Photosensitizers
| Photosensitizer | Cell Line | IC50 (µg/mL) | Light Dose (J/cm²) | Reference |
| This compound | NOZ (Bile duct carcinoma) | 4.14 | 5 | |
| Glucose-conjugated chlorin (G-chlorin) | NOZ (Bile duct carcinoma) | 2.02 | 5 | |
| This compound | Human-derived cell lines | More effective than β-M-chlorin | Not specified | |
| β-mannose-conjugated chlorin (β-M-chlorin) | Rat-derived cell lines | More effective than this compound | Not specified |
Table 2: In Vitro Cytotoxicity (IC50) Data
Experimental Protocols
In Vitro Phototoxicity Assay
This protocol outlines a general procedure for assessing the phototoxic potential of a photosensitizer in a cancer cell line.
1. Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., A549 for lung cancer, SCC-13 for squamous cell carcinoma) in appropriate media and conditions (37°C, 5% CO₂).
-
Seed the cells in 24-well or 96-well plates at a density that allows for logarithmic growth during the experiment (e.g., 1 x 10⁵ cells/well for a 24-well plate).
-
Incubate for 24 hours to allow for cell attachment.
2. Photosensitizer Incubation:
-
Prepare a stock solution of the photosensitizer in a suitable solvent (e.g., DMSO or PBS).
-
Dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the culture medium from the cells and add the photosensitizer-containing medium.
-
Incubate the cells with the photosensitizer for a predetermined period (e.g., 4 to 24 hours) in the dark.
3. Light Irradiation:
-
After incubation, wash the cells with PBS to remove any unbound photosensitizer.
-
Add fresh, phenol red-free culture medium.
-
Irradiate the cells with a light source of the appropriate wavelength for the photosensitizer (e.g., 660-670 nm for chlorins). The light dose (fluence, J/cm²) can be varied by adjusting the power density (mW/cm²) and irradiation time.
4. Cytotoxicity Assessment:
-
Following irradiation, incubate the cells for another 24-48 hours.
-
Assess cell viability using a standard method:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
Flow Cytometry: Using Annexin V and Propidium Iodide (or 7-AAD) staining to quantify apoptosis and necrosis.
-
In Vivo Tumor Model for PDT Efficacy
This protocol describes a general procedure for evaluating the in vivo efficacy of PDT using a subcutaneous tumor xenograft model.
1. Tumor Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in a sterile, serum-free medium or PBS, often mixed with Matrigel.
-
Inject the cell suspension (e.g., 1 x 10⁶ to 1 x 10⁷ cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
2. Photosensitizer Administration:
-
Administer the photosensitizer to the tumor-bearing mice, typically via intravenous (tail vein) injection. The dosage will depend on the specific photosensitizer.
3. Light Irradiation:
-
At a predetermined time after photosensitizer administration (to allow for optimal tumor accumulation and clearance from healthy tissues), anesthetize the mice.
-
Irradiate the tumor area with a laser of the appropriate wavelength and light dose. The light can be delivered using a fiber optic cable.
4. Monitoring and Endpoint Analysis:
-
Monitor the tumor volume regularly (e.g., every 2-3 days) using calipers. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Observe the mice for any signs of toxicity or adverse effects.
-
The primary endpoint is typically tumor growth inhibition or complete tumor regression. Survival analysis can also be performed.
-
At the end of the study, tumors can be excised for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis) to assess the extent of necrosis and apoptosis.
Signaling Pathways in Chlorin-Mediated PDT
The cellular response to PDT is complex and involves multiple signaling pathways. The subcellular localization of the photosensitizer plays a crucial role in determining the primary site of photodamage and the subsequent cell death pathways.
This compound is known to be taken up by endocytosis and accumulates in lysosomes. Light-induced damage to lysosomes can trigger the release of lysosomal enzymes into the cytosol, leading to apoptosis. PDT also induces stress on the endoplasmic reticulum, which can trigger the unfolded protein response and apoptosis.
Furthermore, PDT can induce an immunogenic form of cell death, characterized by the surface exposure of damage-associated molecular patterns (DAMPs) such as calreticulin (CRT) and the release of high-mobility group box 1 (HMGB1). These DAMPs act as "eat-me" signals for dendritic cells, leading to the presentation of tumor antigens and the activation of an anti-tumor T-cell response.
Conclusion
This compound is an effective second-generation photosensitizer with a well-established clinical profile, particularly its reduced phototoxicity compared to first-generation agents. However, the field of PDT is continually evolving, with newer chlorin-based photosensitizers demonstrating potential for enhanced performance. Third-generation photosensitizers, such as glucose- and mannose-conjugated chlorins, show promise for improved tumor selectivity and cytotoxicity, although they are still in the preclinical stages of development. Radachlorin®, with its high singlet oxygen quantum yield, also represents a potent alternative. The choice of photosensitizer for a particular application will depend on a variety of factors, including the tumor type and location, the desired depth of light penetration, and the specific therapeutic goals. This guide provides a foundational comparison to aid in this selection process, emphasizing the importance of considering the unique properties of each chlorin derivative.
References
A Comparative Analysis of Talaporfin Sodium Photodynamic Therapy Against Standard-of-Care for Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Talaporfin sodium photodynamic therapy (PDT) against the current standard-of-care for glioblastoma (GBM), the most aggressive primary brain tumor in adults. The information presented herein is based on available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Executive Summary
Glioblastoma presents a formidable therapeutic challenge with a historically grim prognosis. The current standard-of-care, established by the Stupp protocol, involves maximal surgical resection followed by concurrent radiotherapy and temozolomide (TMZ) chemotherapy. While this regimen has modestly improved survival, the prognosis for most patients remains poor. This compound PDT has emerged as a promising adjunctive therapy, demonstrating potential for improved local tumor control and extended survival in patients with both newly diagnosed and recurrent glioblastoma. This guide will delve into a detailed comparison of these treatment modalities, presenting quantitative data, experimental protocols, and the underlying biological mechanisms.
Data Presentation: A Quantitative Comparison
The following tables summarize the key efficacy and safety data from clinical studies evaluating this compound PDT and the standard-of-care for glioblastoma.
Table 1: Efficacy in Newly Diagnosed Glioblastoma
| Treatment Modality | Median Overall Survival (mOS) | Median Progression-Free Survival (mPFS) | Recurrence Patterns | Source |
| Standard of Care (Stupp Protocol) | 14.6 - 22.1 months | 6.7 - 9.39 months | Predominantly local recurrence | [1][2][3][4] |
| This compound PDT + Standard of Care | 24.6 - 31.5 months | 10.8 - 23 months | Increased distant/disseminated recurrence, suggesting good local control | [5] |
Table 2: Efficacy in Recurrent Glioblastoma
| Treatment Modality | Median Overall Survival (mOS) from second surgery | Median Progression-Free Survival (mPFS) from second surgery | Source |
| Surgery Alone (Control) | 12.8 months | 2.2 months | |
| This compound PDT + Surgery | 16.0 months | 5.7 months |
Table 3: Safety and Adverse Events
| Treatment Modality | Common Adverse Events |
| Standard of Care (Temozolomide + Radiotherapy) | Hematologic toxicities (neutropenia, thrombocytopenia), fatigue, nausea, vomiting. |
| This compound PDT | Skin photosensitivity (generally mild and transient), rash, blister, erythema. In some cases, cyst formation, venous infarction, and brain swelling have been reported. |
Mechanism of Action
Standard of Care: Temozolomide and Radiotherapy
Temozolomide is an oral alkylating agent that damages DNA in tumor cells, leading to apoptosis. Radiotherapy utilizes high-energy rays to kill cancer cells or inhibit their growth by damaging their DNA. The combination of these therapies aims to eradicate the bulk of the tumor and target any residual microscopic disease.
This compound Photodynamic Therapy
This compound is a second-generation photosensitizer that selectively accumulates in tumor cells. When activated by a specific wavelength of light (664 nm), it generates reactive oxygen species (ROS), primarily singlet oxygen, which are highly cytotoxic. This leads to tumor cell death through multiple mechanisms, including apoptosis and necroptosis, as well as destruction of the tumor vasculature.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the mechanisms of action of this compound PDT.
Caption: Overview of this compound PDT Mechanism.
Caption: Key molecular pathways in PDT-induced cell death.
Experimental Protocols
Standard of Care: The Stupp Protocol
The Stupp protocol is the established standard-of-care for newly diagnosed glioblastoma.
-
Surgical Resection: Maximal safe surgical removal of the tumor.
-
Concurrent Chemoradiotherapy:
-
Radiotherapy: Fractionated focal irradiation to a total dose of 60 Gy, administered in 2 Gy daily fractions over 6 weeks.
-
Temozolomide: 75 mg/m² of body-surface area per day, administered seven days a week from the first to the last day of radiotherapy.
-
-
Adjuvant Chemotherapy:
-
Four weeks after the completion of radiotherapy, patients receive six cycles of adjuvant temozolomide.
-
Each cycle consists of 150 to 200 mg/m² of temozolomide for 5 days, repeated every 28 days.
-
This compound Photodynamic Therapy
The protocol for intraoperative this compound PDT as an adjunct to surgery is as follows:
-
Photosensitizer Administration: A single intravenous injection of this compound (40 mg/m²) is administered 22 to 27 hours before surgery.
-
Surgical Resection: Maximal safe resection of the tumor is performed.
-
Intraoperative PDT:
-
Following tumor removal, the resection cavity is irradiated with a 664-nm semiconductor laser.
-
The typical light dose parameters are a power density of 150 mW/cm² and an energy density of 27 J/cm².
-
Irradiation is typically applied to multiple points within the resection cavity to ensure comprehensive coverage of the tumor bed.
-
-
Post-PDT Management: Patients are advised to avoid direct sunlight for a short period (approximately 1-2 weeks) due to skin photosensitivity. Standard adjuvant radiotherapy and temozolomide are then administered.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a clinical trial comparing this compound PDT with the standard of care.
Caption: A typical randomized controlled trial design.
Conclusion
This compound PDT, when used as an adjunct to standard therapy, shows significant promise in improving outcomes for patients with glioblastoma. The available data suggests a notable increase in both overall and progression-free survival, particularly in newly diagnosed cases. The mechanism of action, involving the generation of ROS to induce multiple forms of cell death, provides a strong biological rationale for its efficacy. While the risk of skin photosensitivity is a consideration, the overall safety profile appears favorable. A key observation is the shift in recurrence patterns from local to more distant sites, indicating effective local control at the primary tumor site. Future research should focus on prospective, randomized controlled trials to definitively establish the role of this compound PDT in the standard of care for glioblastoma and to explore strategies to control distant disease recurrence.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating treatment outcome of Glioblastoma with Stupp’s regimen: an experienced in single Institute - Nguyen - Chinese Clinical Oncology [cco.amegroups.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Real-World Evidence in Glioblastoma: Stupp's Regimen After a Decade [frontiersin.org]
- 5. Photodynamic Therapy for Malignant Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Talaporfin Sodium: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro cytotoxic performance of Talaporfin sodium across various cancer types, supported by experimental data. This compound, a second-generation photosensitizer, is a key component in photodynamic therapy (PDT), a non-invasive cancer treatment that utilizes light to activate a photosensitizing agent, leading to targeted cell death.
Comparative Cytotoxicity of this compound
The efficacy of this compound-mediated photodynamic therapy (TS-PDT) has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The IC50 values for this compound vary depending on the cancer cell type and the specific experimental conditions.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Esophageal Squamous Cell Carcinoma | KYSE30 | 6.5 ± 0.4 | [1] |
| Colon Cancer | HCT116 | 14.2 ± 1.4 | [1] |
| Colon Cancer (murine) | MC38 | 11.2 ± 0.6 | [1] |
| Gastric Cancer | HGC27 | 13.4 ± 1.0 | [2] |
| Gastric Cancer | MKN74 | 17.4 ± 2.3 | [2] |
It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental protocols. For instance, studies on esophageal squamous cell carcinoma (ESCC) and various glioma cell lines (T98G, A172, U251) have demonstrated dose-dependent cytotoxicity of TS-PDT without reporting specific IC50 values. These studies confirm the potent anti-cancer activity of this compound in these cancer types, though a direct quantitative comparison is not available from the cited sources.
Experimental Protocols
The following methodologies are representative of the key experiments cited in the evaluation of this compound's in vitro cytotoxicity.
Cell Culture and Seeding
-
Cell Lines: A variety of human cancer cell lines are used, including but not limited to esophageal, gastric, colon, and glioblastoma cell lines.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: For cytotoxicity assays, cells are seeded in 96-well plates at a density ranging from 5,000 to 10,000 cells per well and allowed to adhere overnight.
This compound Incubation and Photodynamic Therapy
-
Drug Concentration: Cells are incubated with varying concentrations of this compound, typically ranging from 0 to 100 µg/mL (or the molar equivalent).
-
Incubation Time: The incubation period for this compound can range from 3 to 24 hours, depending on the cell line and experimental design.
-
Light Irradiation: Following incubation, the cells are washed to remove excess photosensitizer and irradiated with a light source, commonly a diode laser, at a specific wavelength (typically around 664 nm) and light dose (e.g., 10 J/cm²).
Cytotoxicity Assays
-
MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product. The absorbance of the formazan solution is measured using a microplate reader.
-
WST-1 Assay: The Water Soluble Tetrazolium salt (WST-1) assay is another colorimetric assay that measures the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases. The amount of formazan dye formed correlates with the number of metabolically active cells.
-
LDH Release Assay: The lactate dehydrogenase (LDH) release assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Signaling Pathways in this compound-Mediated Cell Death
This compound-mediated PDT is known to induce cancer cell death through multiple pathways, primarily apoptosis and necrosis, and in some cases, necroptosis. The specific pathway activated can depend on the concentration of this compound and the light dose used.
Apoptotic Pathway
At lower doses, TS-PDT predominantly induces apoptosis, a form of programmed cell death. This process is often mediated through the mitochondrial (intrinsic) pathway.
Caption: Mitochondrial pathway of apoptosis induced by TS-PDT.
Necroptosis Pathway
In some cancer cell types, such as glioblastoma, this compound PDT has been shown to induce necroptosis, a form of programmed necrosis. This pathway is activated when apoptosis is inhibited and involves the sequential activation of specific kinases.
Caption: Key steps in the necroptosis pathway triggered by TS-PDT.
Experimental Workflow
The general workflow for assessing the in vitro cytotoxicity of this compound is a multi-step process.
Caption: A generalized workflow for in vitro TS-PDT experiments.
References
- 1. Anti-tumor immunity enhancement by photodynamic therapy with this compound and anti-programmed death 1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Cytotoxic Photodynamic Therapy with this compound Reduces the Expression of CXCR4 and Enhances Chemotherapeutic Efficacy in Undifferentiated Gastric Cancer Cell Line HGC27 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Talaporfin Sodium: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Talaporfin sodium, a potent photosensitizer used in research and photodynamic therapy, is crucial for maintaining laboratory safety and environmental protection. Adherence to established protocols minimizes risks associated with chemical hazards and ensures compliance with regulatory standards. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound and associated waste materials.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides critical information regarding personal protective equipment (PPE), accidental release measures, and handling precautions.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound in solid or solution form.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1]
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[1] The contaminated absorbent should then be collected in a sealed, appropriately labeled container for hazardous waste disposal.[1] Decontaminate the spill area with a suitable cleaning agent.
Step-by-Step Disposal Procedures
The fundamental principle for the disposal of this compound is to manage it as a chemical waste product in accordance with all applicable local, state, and federal regulations.[1] Under no circumstances should this compound be disposed of down the drain or in the regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: Unused or expired solid this compound should be collected in a designated, clearly labeled hazardous waste container. The container must be sealed to prevent leakage.
-
Solutions: Aqueous solutions of this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Contaminated Labware: All labware that has come into direct contact with this compound, such as pipette tips, vials, and gloves, should be considered contaminated.
-
Sharps: Contaminated needles, syringes, and other sharps must be placed in a designated sharps container for hazardous chemical waste.
-
Non-Sharps: Other contaminated items like gloves, bench paper, and empty vials should be collected in a separate, clearly labeled hazardous waste bag or container.
-
2. Labeling of Waste Containers:
Proper labeling is critical for safe storage and disposal. All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Harmful if swallowed," "Causes skin irritation," "Causes serious eye irritation")
-
The date of waste accumulation
3. Storage of Chemical Waste:
Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.
4. Final Disposal:
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. They will ensure the waste is transported and disposed of in compliance with all regulatory requirements, which typically involves incineration at a permitted facility.
Quantitative Data Summary
Currently, there is a lack of specific publicly available quantitative data on the environmental fate and degradation kinetics of this compound under various disposal-related conditions. The following table summarizes key physical and chemical properties relevant to its handling and disposal.
| Property | Value | Source |
| CAS Number | 220201-34-3 | MedChemExpress SDS |
| Molecular Formula | C38H37N5Na4O9 | MedChemExpress SDS |
| Appearance | Solid | Cayman Chemical |
| Solubility | Soluble in water | MedChemExpress |
| Stability | Stable under recommended storage conditions | MedChemExpress SDS |
Experimental Protocols
Protocol: Photodecomposition of Aqueous this compound Solutions
Objective: To degrade this compound in an aqueous solution to potentially less harmful byproducts prior to collection as chemical waste.
Materials:
-
Aqueous solution of this compound waste
-
A light source capable of emitting light at or near the absorption maximum of this compound (approximately 664 nm). A high-intensity lamp with appropriate filters or a laser can be used.
-
A transparent reaction vessel (e.g., a borosilicate glass beaker or flask)
-
Stir plate and stir bar
-
UV-Vis spectrophotometer for analysis
-
Appropriate PPE (safety glasses, lab coat, gloves)
Procedure:
-
Preparation:
-
Place the aqueous this compound waste solution in the transparent reaction vessel with a stir bar.
-
If the solution is highly concentrated, dilute it with water to ensure efficient light penetration.
-
Set up the reaction vessel on a stir plate within a fume hood or other light-blocking enclosure to prevent stray light exposure.
-
-
Initial Analysis:
-
Take an initial sample of the solution and measure its absorbance spectrum using a UV-Vis spectrophotometer. Record the absorbance at the Q-band maximum (around 664 nm).
-
-
Irradiation:
-
Position the light source to uniformly illuminate the solution.
-
Turn on the light source and begin stirring the solution to ensure homogeneity.
-
Irradiate the solution for a predetermined period.
-
-
Monitoring Degradation:
-
At regular intervals, turn off the light source and take a small aliquot of the solution.
-
Measure the absorbance spectrum of the aliquot.
-
Photodecomposition can be monitored by the decrease in the characteristic absorbance peaks of this compound.
-
-
Completion and Disposal:
-
Continue the irradiation until the absorbance at the Q-band maximum has reached a plateau or is no longer detectable, indicating significant degradation of the photosensitizer.
-
The resulting solution should still be collected as hazardous chemical waste, as the degradation products may also be regulated. However, this pre-treatment step can reduce the overall hazard of the waste.
-
Validation:
To validate this protocol, it is recommended to analyze the treated solution using more advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry, to identify the degradation products and confirm the absence of the parent compound.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure working environment and upholding environmental responsibility.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
